4,6-dichloro-N-ethylpyrimidin-2-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
4,6-dichloro-N-ethylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7Cl2N3/c1-2-9-6-10-4(7)3-5(8)11-6/h3H,2H2,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDWUPHRMFWCUBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=CC(=N1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80424629 | |
| Record name | (4,6-Dichloro-pyrimidin-2-yl)-ethyl-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80424629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10371-48-9 | |
| Record name | 4,6-Dichloro-N-ethyl-2-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10371-48-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4,6-Dichloro-pyrimidin-2-yl)-ethyl-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80424629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Spectroscopic Elucidation of 4,6-dichloro-N-ethylpyrimidin-2-amine: A Technical Guide for Drug Discovery Professionals
Introduction: The Structural Imperative in Pyrimidine Synthesis
In the landscape of medicinal chemistry and drug development, pyrimidine scaffolds are of paramount importance, forming the core of numerous therapeutic agents. The precise functionalization of the pyrimidine ring is a critical determinant of biological activity. Consequently, the unequivocal structural confirmation of novel pyrimidine derivatives is not merely a procedural step but a foundational pillar of the discovery process. This technical guide provides an in-depth analysis of the spectroscopic data for 4,6-dichloro-N-ethylpyrimidin-2-amine, a key intermediate in the synthesis of targeted therapeutics.
As a Senior Application Scientist, my experience has consistently shown that a multi-technique spectroscopic approach is essential for unambiguous structural verification. Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) each provide a unique and complementary piece of the molecular puzzle. This guide will not only present the spectral data but also delve into the causality behind the experimental choices and the logic of spectral interpretation, empowering researchers to apply these principles to their own work.
The synthesis of this compound, often achieved through the chemoselective nucleophilic aromatic substitution (SNAr) of 2,4,6-trichloropyrimidine with ethylamine, requires careful monitoring and characterization to ensure the desired regioselectivity and purity.[1] The following sections are designed to serve as a comprehensive reference for the spectroscopic characterization of this important building block.
Molecular Structure and Logic of Analysis
The logical workflow for the characterization of a synthesized compound like this compound is a systematic process of purification followed by spectroscopic confirmation.
Caption: Workflow for Synthesis, Purification, and Spectroscopic Confirmation.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For this compound, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy: Mapping the Proton Environment
The ¹H NMR spectrum provides a direct map of the hydrogen atoms in the molecule, revealing their chemical environment and proximity to one another.
Table 1: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 8.14 | Triplet (t) | 1H | 5.2 | -NH- |
| 6.84 | Singlet (s) | 1H | - | H-5 (pyrimidine ring) |
| 3.25 | Doublet of Quartets (dq) | 2H | 5.5, 7.2 | -CH₂- (ethyl group) |
| 1.10 | Triplet (t) | 3H | 7.3 | -CH₃ (ethyl group) |
| Solvent: DMSO-d₆. Data sourced from a peer-reviewed study.[1] |
Insight and Interpretation:
The ¹H NMR spectrum is highly informative. The downfield triplet at 8.14 ppm is characteristic of an N-H proton, with the triplet multiplicity arising from coupling to the adjacent -CH₂- group of the ethyl moiety. The singlet at 6.84 ppm is assigned to the sole proton on the pyrimidine ring at the C-5 position. Its singlet nature confirms the absence of adjacent protons. The ethyl group gives rise to a classic pattern: a doublet of quartets for the -CH₂- group at 3.25 ppm, coupled to both the -NH- proton and the -CH₃- protons, and a triplet for the terminal -CH₃ group at 1.10 ppm, coupled to the -CH₂- group.[1]
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of purified this compound and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean NMR tube.[2] The choice of DMSO-d₆ is crucial for solubilizing the compound and for observing the exchangeable -NH proton.
-
Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[2][3]
-
Acquisition: Acquire a standard one-dimensional ¹H spectrum. Utilize a spectral width of approximately 12 ppm, an acquisition time of at least 2 seconds, and a relaxation delay of 2-5 seconds. A sufficient number of scans (typically 16 or more) should be averaged to achieve a good signal-to-noise ratio.[3]
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
While ¹H NMR maps the protons, ¹³C NMR reveals the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, these experiments are inherently less sensitive and require a greater number of scans.[4]
Table 2: Predicted ¹³C NMR Spectral Data of this compound
| Predicted Chemical Shift (δ) ppm | Assignment |
| ~162.5 | C-4, C-6 |
| ~160.0 | C-2 |
| ~108.0 | C-5 |
| ~39.0 | -CH₂- (ethyl group) |
| ~14.5 | -CH₃ (ethyl group) |
| Note: These are predicted values based on the analysis of structurally related compounds and established ¹³C NMR chemical shift databases.[5] Experimental verification is recommended. |
Insight and Interpretation:
The three carbon atoms of the pyrimidine ring are expected to appear in the downfield region (100-170 ppm). The two chlorine-bearing carbons, C-4 and C-6, would be the most downfield due to the strong deshielding effect of the electronegative chlorine atoms. The C-2 carbon, attached to three nitrogen atoms, will also be significantly downfield. The C-5 carbon, bonded to a hydrogen, is expected to be the most upfield of the ring carbons. The aliphatic carbons of the ethyl group will appear in the upfield region, with the -CH₂- carbon around 39 ppm and the -CH₃- carbon around 14.5 ppm.
Experimental Protocol: ¹³C NMR Acquisition
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Instrument Setup: Tune the NMR probe to the ¹³C frequency.[3]
-
Acquisition: Acquire the ¹³C spectrum using a proton-decoupled pulse sequence to ensure that all carbon signals appear as singlets. A spectral width of 200-220 ppm is appropriate. Due to the low sensitivity, a significantly higher number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to obtain a spectrum with an adequate signal-to-noise ratio.[3][4]
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by probing their vibrational frequencies.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350-3310 | Medium, Sharp | N-H stretching (secondary amine) |
| ~3100-3000 | Medium-Weak | C-H stretching (aromatic/vinylic) |
| ~2980-2850 | Medium | C-H stretching (aliphatic -CH₂, -CH₃) |
| ~1620-1580 | Strong | C=N and C=C stretching (pyrimidine ring) |
| ~1550 | Strong | N-H bending |
| ~1450 | Medium | C-H bending (aliphatic) |
| ~800-750 | Strong | C-Cl stretching |
| Note: These assignments are based on the analysis of the closely related 2-amino-4,6-dichloropyrimidine and general IR correlation tables.[6] |
Insight and Interpretation:
The IR spectrum provides key confirmatory evidence for the structure. The presence of a single, sharp band in the 3350-3310 cm⁻¹ region is a strong indicator of a secondary amine (-NH-) group, distinguishing it from a primary amine which would show two bands.[4][6] The C-H stretching vibrations are separated into aromatic (pyrimidine ring) and aliphatic (ethyl group) regions. The strong absorptions in the 1620-1580 cm⁻¹ range are characteristic of the pyrimidine ring's C=N and C=C bond stretching vibrations. A strong band around 1550 cm⁻¹ is expected for the N-H bending vibration. Finally, the presence of strong bands in the lower wavenumber region (around 800-750 cm⁻¹) is indicative of the C-Cl stretching vibrations.[6]
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
-
Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely. Record a background spectrum.
-
Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.[3] Acquire the spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹.
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. For this compound, Electron Ionization (EI) would be a suitable technique.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Predicted Assignment | Comments |
| 191/193/195 | [M]⁺ | Molecular ion. The isotopic pattern (approx. 9:6:1 ratio) is characteristic of two chlorine atoms. |
| 176/178/180 | [M - CH₃]⁺ | Loss of a methyl radical from the ethyl group. |
| 163/165/167 | [M - C₂H₄]⁺ | McLafferty-type rearrangement with loss of ethene. |
| 156/158 | [M - Cl]⁺ | Loss of a chlorine radical. |
| 121 | [M - Cl - Cl]⁺ | Loss of both chlorine radicals. |
| Note: The fragmentation pattern is predicted based on established fragmentation rules for amines and halogenated heterocycles.[7][8] The presence of two chlorine atoms will result in a characteristic M, M+2, and M+4 isotopic pattern for chlorine-containing fragments. |
Insight and Interpretation:
The most critical piece of information from the mass spectrum is the molecular ion peak. For this compound (C₆H₇Cl₂N₃), the molecular weight is approximately 192.05 g/mol . However, due to the presence of two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl), the molecular ion will appear as a cluster of peaks at m/z 191, 193, and 195.[7] The relative intensities of these peaks provide a definitive signature for the presence of two chlorine atoms.
The fragmentation will likely proceed through several pathways. Alpha-cleavage next to the amine nitrogen could lead to the loss of a methyl radical ([M - 15]⁺). A characteristic fragmentation for N-ethyl amines is the loss of ethene via a McLafferty-type rearrangement, which would give a prominent peak at [M - 28]⁺.[7] Successive losses of chlorine atoms are also expected.
Caption: Predicted Major Fragmentation Pathways in EI-MS.
Experimental Protocol: GC-MS (Electron Ionization)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent like ethyl acetate or dichloromethane.[3]
-
GC Conditions:
-
Injector: Splitless mode, temperature ~250 °C.
-
Column: A standard non-polar capillary column (e.g., DB-5ms).
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of ~280 °C.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.[7]
-
Source Temperature: ~230 °C.
-
Mass Range: Scan from m/z 40 to 300.
-
Conclusion
The structural elucidation of this compound is a clear demonstration of the power of a synergistic, multi-technique spectroscopic approach. While ¹H NMR provides definitive data on the proton framework, ¹³C NMR (even when predicted) maps the carbon skeleton. IR spectroscopy rapidly confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and provides crucial information about the elemental composition through isotopic patterns. By integrating the data from these techniques, researchers can achieve a high degree of confidence in the structure and purity of their synthesized compounds, a critical requirement for advancing drug discovery programs.
References
-
Sharma, V.K., Kumar, P., & Sharma, S.D. (1998). Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine. Asian Journal of Chemistry, 10(3), 527-531. Available at: [Link]
-
Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]
-
SpectraBase. (n.d.). 2-Pyrimidinamine, 4,6-dichloro-N-ethyl-. Available at: [Link]
-
ResearchGate. (2013). ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. Available at: [Link]
-
PubChem. (n.d.). 4,6-Dichloro-N-ethyl-1,3,5-triazin-2-amine. Available at: [Link]
-
NIST. (n.d.). Pyrimidine, 4,6-dichloro-. NIST Chemistry WebBook. Available at: [Link]
-
CEITEC. (n.d.). Measuring methods available and examples of their applications 13C NMR. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
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Synthesis and Characterization of 4,6-dichloro-N-ethylpyrimidin-2-amine: A Guide for Medicinal Chemists
An In-Depth Technical Guide
Abstract
The pyrimidine nucleus is a foundational scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Substituted dichloropyrimidines, in particular, serve as highly versatile intermediates for the synthesis of complex molecular architectures, enabling the exploration of diverse chemical space in drug discovery programs. This guide provides a comprehensive overview of the synthesis and detailed characterization of 4,6-dichloro-N-ethylpyrimidin-2-amine, a key building block for creating targeted libraries of bioactive compounds. We present a field-proven, high-yield synthetic protocol, explain the chemical principles underpinning the methodology, and detail the analytical techniques required to verify the compound's identity and purity.
Introduction: The Strategic Value of the Pyrimidine Core
The pyrimidine ring system is a privileged structure in drug development, most notably for its role in kinase inhibitors like Gleevec.[1] The nitrogen atoms in the ring act as hydrogen bond acceptors, while the substituent positions (C2, C4, C5, C6) provide vectors for modification to achieve desired potency, selectivity, and pharmacokinetic properties. This compound is a strategically designed intermediate. The two chlorine atoms at the C4 and C6 positions serve as reactive handles for subsequent nucleophilic aromatic substitution (SNAr) or cross-coupling reactions, while the N-ethylamino group at the C2 position provides a fixed structural element. This arrangement allows for the systematic and differential elaboration of the pyrimidine core.
This document serves as a technical resource for researchers, offering a detailed, reproducible protocol for the synthesis of this key intermediate and a full suite of characterization data to ensure its structural integrity.
Synthesis of this compound
The synthesis of the target compound is most efficiently achieved via a chemoselective nucleophilic aromatic substitution reaction. The chosen strategy relies on the differential reactivity of a sulfone leaving group compared to the chloro substituents on the pyrimidine ring.
Reaction Scheme and Mechanism
The preferred synthetic route involves the reaction of 4,6-dichloro-2-(methylsulfonyl)pyrimidine with ethylamine in an aprotic solvent.
Scheme 1: Synthesis of this compound
Mechanistic Rationale: The methylsulfonyl group (-SO₂Me) at the C2 position is a more potent electron-withdrawing group than the chlorine atoms and is an excellent leaving group. Primary aliphatic amines, such as ethylamine, selectively displace this group in an SNAr reaction.[2] The reaction's high chemoselectivity is critical, as it leaves the C4 and C6 chlorine atoms untouched and available for subsequent diversification reactions. The reaction proceeds cleanly, providing the desired product in high yield.[2]
Visualization of the Synthetic Workflow
The following diagram illustrates the key steps of the synthesis process, from starting materials to the purified final product.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is adapted from a validated literature procedure.[2]
Materials and Reagents:
-
4,6-dichloro-2-(methylsulfonyl)pyrimidine
-
Ethylamine solution (2.0 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl Acetate (EtOAc), HPLC Grade
-
Hexanes, HPLC Grade
-
Silica Gel (for column chromatography)
-
Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4,6-dichloro-2-(methylsulfonyl)pyrimidine (e.g., 454 mg, 2.0 mmol).
-
Solvent Addition: Add anhydrous THF (3 mL) to dissolve the starting material.
-
Cooling: Cool the mixture to -70 °C using a dry ice/isopropanol bath.
-
Reagent Addition: Slowly add the 2.0 M solution of ethylamine in THF (2 mL, 4.0 mmol, 2.0 equivalents) to the cooled mixture via syringe. A white suspension will form.
-
Reaction: Stir the suspension vigorously for 1.5 hours, during which time the cooling bath is allowed to expire, and the reaction temperature gradually rises to 0 °C.
-
Workup: Dilute the reaction mixture with a 1:1 solution of hexanes:EtOAc. Transfer the mixture to a separatory funnel and wash with water.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel, using a gradient elution from 100% hexanes to 10% EtOAc in hexanes.
-
Isolation: Combine the product-containing fractions and remove the solvent in vacuo to yield this compound as a white solid. Expected Yield: ~82%.[2]
Characterization and Data Analysis
Thorough characterization is essential to confirm the structure and purity of the synthesized compound.
Physicochemical and Spectroscopic Data Summary
| Property | Value | Source |
| CAS Number | 10371-48-9 | [3] |
| Molecular Formula | C₆H₇Cl₂N₃ | [4] |
| Molecular Weight | 192.05 g/mol | [4][5] |
| Exact Mass | 191.001703 g/mol | [4] |
| Appearance | White Solid | [2] |
| Melting Point | 96–100 °C | [2] |
| ¹H NMR (500 MHz, DMSO-d₆) | δ 8.14 (t), 6.84 (s), 3.25 (dq), 1.10 (t) | [2] |
Molecular Structure
Caption: Structure of this compound.
Spectroscopic Interpretation
-
Proton NMR (¹H NMR): The ¹H NMR spectrum provides unambiguous confirmation of the structure.[2]
-
δ 8.14 (t, J = 5.2 Hz, 1H): This triplet corresponds to the proton on the secondary amine (-NH -), coupled to the adjacent methylene group.
-
δ 6.84 (s, 1H): This singlet is characteristic of the lone proton on the pyrimidine ring at the C5 position.
-
δ 3.25 (dq, J = 5.5, 7.2 Hz, 2H): This complex signal, a doublet of quartets, represents the methylene protons (-CH₂ -CH₃) of the ethyl group. It is coupled to both the N-H proton and the methyl protons.
-
δ 1.10 (t, J = 7.3 Hz, 3H): This triplet is the classic signal for the terminal methyl group (-CH₂-CH₃ ) of the ethyl substituent.
-
-
Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing two chlorine atoms. The molecular ion (M⁺) will appear as a cluster of peaks:
-
[M]⁺: (Both ³⁵Cl) at m/z ≈ 191.00
-
[M+2]⁺: (One ³⁵Cl, one ³⁷Cl) at m/z ≈ 193.00
-
[M+4]⁺: (Both ³⁷Cl) at m/z ≈ 195.00 The relative intensity of these peaks is expected to be approximately 9:6:1, which is a definitive signature for a dichlorinated compound.
-
-
Infrared Spectroscopy (FTIR): While a spectrum is known to exist, the key expected absorbances include:[4]
-
~3400 cm⁻¹: N-H stretching of the secondary amine.
-
~2950-2850 cm⁻¹: Aliphatic C-H stretching from the ethyl group.
-
~1600-1550 cm⁻¹: C=C and C=N stretching vibrations within the pyrimidine ring.
-
< 800 cm⁻¹: C-Cl stretching vibrations.
-
Standard Analytical Protocols
-
NMR Spectroscopy:
-
Prepare a sample by dissolving ~5-10 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H NMR data on a 400 MHz or higher spectrometer.
-
Process the data, referencing the solvent peak (DMSO at δ ~2.50 ppm).
-
-
Mass Spectrometry (ESI-MS):
-
Prepare a dilute solution of the compound (~0.1 mg/mL) in methanol or acetonitrile.
-
Infuse the sample directly into an electrospray ionization (ESI) mass spectrometer.
-
Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Conclusion
This compound is a high-value intermediate for constructing libraries of potential drug candidates. The synthetic protocol detailed herein, based on the chemoselective displacement of a methylsulfonyl group, is robust, high-yielding, and reproducible. The comprehensive characterization data provides a clear analytical benchmark for researchers to confirm the identity and purity of their material, ensuring the integrity of subsequent synthetic efforts in drug discovery and development.
References
-
Title: One-pot Double Suzuki Couplings of Dichloropyrimidines. Source: PMC - NIH. URL: [Link]
-
Title: Supplementary Data. Source: The Royal Society of Chemistry. URL: [Link]
- Title: Process for the preparation of 2-amino-4,6-dichloro-pyrimidine.
-
Title: ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. Source: ResearchGate. URL: [Link]
- Title: Process for preparing 4,6-dichloro-pyrimidine.
- Title: Process for the preparation of chloropyrimidines.
-
Title: Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Source: PubMed. URL: [Link]
-
Title: 4,6-Dichloro-N-ethyl-1,3,5-triazin-2-amine | C5H6Cl2N4 | CID 18926. Source: PubChem. URL: [Link]
-
Title: Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Source: NIH. URL: [Link]
-
Title: 2-Pyrimidinamine, 4,6-dichloro-N-ethyl-. Source: SpectraBase. URL: [Link]
-
Title: Pyrimidine, 5-amino-4,6-dichloro-2-ethyl-. Source: NIST WebBook. URL: [Link]
-
Title: Selective Synthesis of 1-Substituted 4-Chloropyrazolo[3,4-d]pyrimidines. Source: Organic Letters. URL: [Link]
-
Title: Process for producing 2-amino-4,6-dichloropyrimidine. Source: European Patent Office. URL: [Link]
- Title: Process for producing 2-amino-4,6-dichloropyrimidine.
-
Title: 4,6-dichloro-N-isopropylpyrimidin-2-amine | C7H9Cl2N3 | CID 19753175. Source: PubChem. URL: [Link]
-
Title: Pyrimidine, 4,6-dichloro-. Source: NIST WebBook. URL: [Link]
-
Title: 4,6-Dichloro-2-methylpyrimidin-5-amine | C5H5Cl2N3 | CID 736674. Source: PubChem. URL: [Link]
-
Title: Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine. Source: Eureka | Patsnap. URL: [Link]
- Title: Process for preparing 2-amino-4,6-dichloropyrimidine.
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An In-depth Technical Guide to 4,6-dichloro-N-ethylpyrimidin-2-amine: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4,6-dichloro-N-ethylpyrimidin-2-amine, a key building block in modern medicinal chemistry. We will delve into its fundamental properties, detailed synthetic routes, and its strategic application in the development of targeted therapeutics, particularly kinase inhibitors. This document is intended to serve as a practical resource, blending established chemical principles with actionable protocols and insights for researchers at the forefront of drug discovery.
Core Compound Identification and Properties
This compound is a substituted pyrimidine characterized by two reactive chlorine atoms and an N-ethylamino group. These features make it a versatile intermediate for introducing the 2-aminopyrimidine scaffold into more complex molecules. The strategic placement of the chloro-substituents allows for selective and sequential nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of modern synthetic medicinal chemistry.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 10371-48-9 | [1][2] |
| Molecular Formula | C₆H₇Cl₂N₃ | [2] |
| Molecular Weight | 192.05 g/mol | [2] |
| Melting Point | 96-100 °C | [1] |
| Appearance | White solid | [1] |
| Storage | Store at 2-8°C in a dry, sealed container | [2] |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction. A common and efficient route involves the use of a precursor with a more reactive leaving group at the 2-position, such as a sulfone, which is then displaced by ethylamine. This approach offers high selectivity and good yields. An alternative conceptual pathway involves the direct ethylation of 2-amino-4,6-dichloropyrimidine.
Recommended Synthetic Protocol: From a Sulfonylpyrimidine Precursor
This protocol is adapted from established methodologies for the chemoselective reactions of dichloropyrimidine electrophiles.[1] The rationale for using a 2-(methylsulfonyl)pyrimidine precursor is the enhanced reactivity of the sulfone group as a leaving group compared to the chlorine atoms, allowing for selective substitution at the C2 position.
Experimental Protocol:
Materials:
-
4,6-dichloro-2-(methylsulfonyl)pyrimidine
-
Ethylamine (2 M solution in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Hexane
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Silica gel for column chromatography
Procedure:
-
Under a nitrogen atmosphere, dissolve 4,6-dichloro-2-(methylsulfonyl)pyrimidine (1 equivalent) in anhydrous THF.
-
Cool the reaction mixture to -70 °C using a dry ice/isopropanol bath.
-
Slowly add ethylamine (2 M solution in THF, 2 equivalents) to the cooled solution via syringe. A white suspension is expected to form.
-
Stir the suspension for 1.5 hours, allowing the bath to gradually warm to 0 °C.
-
Dilute the reaction mixture with a 1:1 solution of hexane and ethyl acetate.
-
Wash the organic layer with water to remove any water-soluble byproducts.
-
Purify the organic layer by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., from 0% to 10% EtOAc).
-
Combine the fractions containing the desired product and concentrate under reduced pressure to yield this compound as a white solid.
Expected Yield: 82%.[1]
Diagram 1: Synthesis Workflow
Caption: Sequential S(N)Ar reactions for kinase inhibitor synthesis.
While specific examples detailing the use of this compound are often found within patent literature, the general strategy is widely published for structurally similar compounds. [3][4]For instance, related 2-aminopyrimidine derivatives are central to the development of inhibitors for c-Jun N-terminal kinases (JNK) and Aurora kinases. [3][5]The ethylamino group can contribute to the overall physicochemical properties of the final molecule, influencing factors such as solubility and cell permeability.
Safety and Handling
As with any chlorinated heterocyclic compound, appropriate safety precautions must be observed when handling this compound.
-
Hazard Identification: This compound is classified as an irritant. [6]* Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Handling: Use in a well-ventilated area or under a fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.
-
Stability: While specific stability data is limited, it is recommended to store the compound in a tightly closed container in a dry, cool place. [2][6]
Conclusion
This compound is a valuable and versatile intermediate for researchers in drug discovery and medicinal chemistry. Its well-defined structure and predictable reactivity in nucleophilic aromatic substitution reactions make it an ideal starting point for the synthesis of diverse compound libraries, particularly for targeting protein kinases. The synthetic protocol outlined in this guide provides a reliable method for its preparation, enabling further exploration of its potential in developing novel therapeutics. As with all chemical reagents, adherence to proper safety and handling procedures is paramount.
References
-
SpectraBase. 2-Pyrimidinamine, 4,6-dichloro-N-ethyl-. [Link]
-
ResearchGate. (PDF) ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. [Link]
-
PubChem. 4,6-Dichloro-2-methylpyrimidin-5-amine. [Link]
- Google Patents.
-
PubChem. 4-Pyrimidinamine, 2,6-dichloro-. [Link]
-
NP-MRD. 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0238460). [Link]
-
NIST WebBook. Pyrimidine, 4,6-dichloro-. [Link]
- Google Patents. Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine.
- Google Patents. Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine.
-
PubMed. Synthesis and biological evaluation of nitroxide labeled pyrimidines as Aurora kinase inhibitors. [Link]
-
Google Patents. US 2015/0152114A1 - PROCESS FOR THE PREPARATION OF AN INTERMEDIATE FOR A TRIAZOLOPYRIMIDINE CARBONUCLEOSIDE. [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
-
PubChem. 2-Amino-4,6-dichloropyrimidine. [Link]
-
PubMed. Synthesis and SAR of 4-substituted-2-aminopyrimidines as novel c-Jun N-terminal kinase (JNK) inhibitors. [Link]
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- 2. cas 10371-48-9|| where to buy this compound [english.chemenu.com]
- 3. mdpi.com [mdpi.com]
- 4. US8796297B2 - 4-substituted-2-amino-pyrimidine derivatives - Google Patents [patents.google.com]
- 5. 4,6-dichloro-2-propylthiopyrimidine-5-amine | 145783-15-9 [chemicalbook.com]
- 6. echemi.com [echemi.com]
Solubility and stability of 4,6-dichloro-N-ethylpyrimidin-2-amine
An In-Depth Technical Guide to the Solubility and Stability of 4,6-dichloro-N-ethylpyrimidin-2-amine
Introduction
This compound is a key heterocyclic intermediate in synthetic organic chemistry, particularly in the development of pharmaceutical agents and other bioactive molecules. Its pyrimidine core, substituted with reactive chloro groups and an ethylamino moiety, makes it a versatile building block. For researchers, scientists, and drug development professionals, a thorough understanding of this compound's physicochemical properties is not merely academic; it is a prerequisite for successful process development, formulation, and ensuring the safety and efficacy of final products.
This guide provides a senior application scientist's perspective on the critical attributes of solubility and stability for this compound. We will delve into the theoretical underpinnings of its behavior, present robust, field-proven protocols for its characterization, and discuss the causality behind experimental choices. The methodologies described herein are designed as self-validating systems to ensure scientific integrity and reproducibility.
Physicochemical Profile
A foundational understanding begins with the compound's basic properties. These attributes govern its interactions and are essential for designing relevant experimental work.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 10371-48-9 | [1] |
| Molecular Formula | C₆H₇Cl₂N₃ | [1] |
| Molecular Weight | 192.04 g/mol | [1] |
| Appearance | White to off-white solid (typical) | N/A |
| Storage | Store at 2-8°C | [1] |
Solubility Profile: From Theory to Practice
Solubility is a critical parameter that influences reaction kinetics, purification strategies (crystallization), and bioavailability in pharmaceutical contexts. The structure of this compound—containing a lipophilic dichloropyrimidine core and a hydrogen-bond-donating ethylamino group—suggests a nuanced solubility profile, with expected miscibility in a range of organic solvents but limited aqueous solubility.
While specific quantitative solubility data for this compound is not extensively published[2], a systematic experimental determination is straightforward.
Causality Behind Solvent Selection
To establish a comprehensive solubility profile, solvents are selected to span a wide range of polarities and functionalities.
-
Aprotic Polar Solvents (e.g., Acetonitrile, THF, DMSO): These are chosen for their ability to engage in dipole-dipole interactions without interfering with the solute's hydrogen bonding capabilities. They are often excellent solvents for compounds of intermediate polarity.
-
Protic Polar Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors, making them suitable for dissolving molecules with corresponding functional groups, like the secondary amine in our target compound.
-
Non-polar Solvents (e.g., Toluene, Hexanes): These are included to define the lower limits of solubility and are important for understanding purification methods like precipitation and anti-solvent crystallization.
-
Aqueous Buffers (pH 3, 7, 9): Solubility in aqueous media is paramount for pharmaceutical applications. Testing at different pH values is crucial as the basic nitrogen atoms on the pyrimidine ring and the amino group can be protonated, significantly altering solubility.
Experimental Protocol: Isothermal Shake-Flask Method
This method is the gold standard for solubility determination due to its simplicity and reliability. The core principle is to generate a saturated solution at a constant temperature and then quantify the concentration of the dissolved solute.
Step 1: Preparation of Saturated Solutions
-
Add an excess amount of this compound to several vials, each containing a known volume (e.g., 2 mL) of the selected solvents (e.g., Methanol, Acetonitrile, Water, Toluene). An excess is visually confirmed by the presence of undissolved solid.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in an isothermal shaker bath set to a controlled temperature (e.g., 25 °C and/or 37 °C) for 24-48 hours. This duration is chosen to ensure equilibrium is reached between the dissolved and undissolved solid.
Step 2: Sample Processing
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.
-
Carefully withdraw a clear aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter (e.g., PTFE or PVDF, chosen for solvent compatibility) into a clean vial. This step is critical to remove any microscopic undissolved particles.
Step 3: Quantification via HPLC
-
Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., Acetonitrile).
-
Generate a calibration curve by preparing a series of dilutions from the stock solution (e.g., 100, 50, 25, 10, 1 µg/mL).
-
Analyze the calibration standards by HPLC-UV to establish a linear relationship between concentration and peak area. A validated HPLC method, as described in section 3.3, should be used.
-
Dilute the filtered supernatant samples with the mobile phase to bring their concentration within the range of the calibration curve.
-
Analyze the diluted samples by HPLC and use the calibration curve to determine the exact concentration in the saturated solution.
Data Presentation: Expected Solubility
The results should be summarized in a table for clear interpretation.
| Solvent | Polarity Index | Expected Solubility (mg/mL) at 25°C |
| Hexane | 0.1 | Very Low |
| Toluene | 2.4 | Low to Moderate |
| Dichloromethane | 3.1 | Soluble |
| Tetrahydrofuran (THF) | 4.0 | Very Soluble |
| Ethyl Acetate | 4.4 | Soluble |
| Acetonitrile | 5.8 | Soluble |
| Ethanol | 4.3 | Moderate |
| Methanol | 5.1 | Moderate |
| Water (pH 7.0) | 10.2 | Very Low |
| DMSO | 7.2 | Very Soluble |
Stability Profile: A Forced Degradation Approach
Stability testing is essential to identify potential degradation products, understand degradation pathways, and establish a stable shelf-life for a substance. Forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guidelines, intentionally expose the compound to harsh conditions to accelerate its decomposition.[3]
The dichloropyrimidine core is susceptible to hydrolysis, where the chlorine atoms can be displaced by hydroxide ions, particularly under basic conditions. The molecule may also be sensitive to oxidation or photodegradation.
Experimental Workflow for Forced Degradation
The following diagram outlines a comprehensive workflow for assessing the stability of this compound.
Caption: Workflow for Forced Degradation Studies.
Detailed Protocols for Stress Conditions
For each condition, a control sample (stored at 2-8°C, protected from light) is analyzed alongside the stressed sample.
A. Hydrolytic Stability
-
Acidic: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate at 60°C for 24 hours.
-
Basic: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Keep at room temperature for 4 hours. Rationale: Base-catalyzed hydrolysis of chloro-pyrimidines is typically rapid, so milder conditions are used initially.
-
Neutral: Mix 1 mL of the stock solution with 1 mL of purified water. Incubate at 60°C for 24 hours.
-
Quenching: Before analysis, neutralize the acidic sample with an equivalent amount of NaOH and the basic sample with HCl.
B. Oxidative Stability
-
Mix 1 mL of the stock solution with 1 mL of 6% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours, protected from light.
C. Thermal Stability
-
Place a small amount of the solid compound in a vial.
-
Heat in a calibrated oven at 80°C for 48 hours.
-
After exposure, dissolve the solid in a suitable solvent for analysis.
D. Photostability
-
Expose the solid compound and a solution (in a quartz cuvette) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B.
-
A control sample should be wrapped in aluminum foil to shield it from light.
Protocol: Stability-Indicating HPLC Method
A stability-indicating method is one that can accurately measure the decrease in the amount of the active compound due to degradation and separate the degradation products from the parent peak. This is a self-validating system; if new peaks appear and the main peak decreases, the method demonstrates its utility.
-
Instrumentation: HPLC with a UV/Vis or Photodiode Array (PDA) Detector. A mass spectrometer (MS) is highly recommended for identifying unknown degradation products.[4]
-
Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size. Rationale: The C18 stationary phase provides excellent hydrophobic retention for moderately polar compounds like the target molecule.
-
Mobile Phase: A gradient of (A) 0.1% Formic Acid in Water and (B) Acetonitrile.
-
Gradient Example: Start at 20% B, ramp to 95% B over 15 minutes, hold for 3 minutes, return to 20% B and re-equilibrate. Rationale: A gradient is crucial for eluting both the parent compound and potentially more polar or less polar degradation products within a reasonable time.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm or as determined by UV scan. A PDA detector is invaluable as it can assess peak purity.
-
Injection Volume: 10 µL.
Potential Degradation Pathways
Based on the chemistry of related pyrimidine derivatives, the primary degradation pathway is likely hydrolysis of the C4 and C6 chloro substituents.[5][6]
Caption: Conceptual Hydrolytic Degradation Pathway.
Conclusion
While published data on the solubility and stability of this compound is sparse, this guide provides a comprehensive framework for its empirical determination. By applying the systematic protocols for solubility measurement and forced degradation analysis, researchers can generate the critical data needed for process optimization, formulation development, and regulatory compliance. The provided methodologies, grounded in established scientific principles and regulatory expectations, ensure the generation of trustworthy and reproducible results. A thorough characterization of these properties is an indispensable step in leveraging the full synthetic potential of this valuable chemical intermediate.
References
-
Hurst, R. O., & Kuksis, A. (1958). DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. Canadian Journal of Biochemistry and Physiology. Available at: [Link]
-
Wasternack, C. (1980). Degradation of pyrimidines and pyrimidine analogs—Pathways and mutual influences. Pharmacology & Therapeutics. Available at: [Link]
-
Kim, S., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology. Available at: [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]
-
Campbell Jr, L. L. (1957). REDUCTIVE DEGRADATION OF PYRIMIDINES II. Clostridium uracilicum: Mechanism of Uracil Degradation by. Journal of Bacteriology. Available at: [Link]
-
Wasternack, C. (1980). Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. PubMed. Available at: [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Analytical Methods for 2,4,6-Trinitrotoluene. Available at: [Link]
-
van der Veen, K., et al. (2000). Scheme of pyrimidine degradation pathways showing the four steps and the enzymes involved in the catalysis of each step. ResearchGate. Available at: [Link]
Sources
- 1. cas 10371-48-9|| where to buy this compound [english.chemenu.com]
- 2. echemi.com [echemi.com]
- 3. biomedres.us [biomedres.us]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Cornerstone: A Technical Guide to 4,6-dichloro-N-ethylpyrimidin-2-amine in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern medicinal chemistry and organic synthesis, the strategic use of highly functionalized heterocyclic building blocks is paramount for the efficient construction of complex molecular architectures. Among these, 4,6-dichloro-N-ethylpyrimidin-2-amine has emerged as a pivotal intermediate, offering a versatile platform for the synthesis of a diverse array of biologically active compounds, particularly in the realm of kinase inhibitors. This in-depth technical guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic applications of this compound. We will delve into the core principles governing its reactivity in key transformations such as Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura coupling, and Buchwald-Hartwig amination. This guide will furnish researchers and drug development professionals with field-proven insights, detailed experimental protocols, and a robust understanding of the causality behind experimental choices, thereby empowering the strategic and effective utilization of this valuable synthetic tool.
Introduction: The Pyrimidine Scaffold in Drug Discovery
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1] Its prevalence in approved pharmaceuticals, especially in oncology, underscores its importance. The nitrogen atoms within the pyrimidine ring act as key hydrogen bond acceptors, facilitating crucial interactions with biological targets such as the hinge region of kinase active sites. This makes pyrimidine derivatives ideal starting points for the design of targeted therapies.[2]
This compound, with its distinct substitution pattern, presents a unique opportunity for synthetic chemists. The two chlorine atoms at the C4 and C6 positions serve as reactive handles for sequential functionalization, allowing for the systematic exploration of structure-activity relationships (SAR) and the optimization of drug candidates. The N-ethyl group at the C2 position can also play a significant role in modulating the electronic properties of the pyrimidine ring and influencing ligand-receptor interactions.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of a building block is essential for its effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 10371-48-9 | [3] |
| Molecular Formula | C₆H₇Cl₂N₃ | [4] |
| Molecular Weight | 192.05 g/mol | [5] |
| Appearance | Off-white to light yellow crystalline powder | - |
| Solubility | Soluble in most organic solvents such as THF, DMF, and Dioxane. | - |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. | [6] |
Safety and Handling: this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Core Reactivity and Mechanistic Insights
The synthetic utility of this compound is primarily dictated by the reactivity of the two chlorine atoms at the C4 and C6 positions. These positions are highly susceptible to both nucleophilic attack and transition metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrimidine ring, amplified by the inductive effect of the two chlorine atoms, makes the C4 and C6 positions highly electrophilic and thus prime targets for nucleophilic attack. The SNAr reaction is a cornerstone of pyrimidine chemistry and proceeds via a two-step addition-elimination mechanism.[7]
Mechanism of SNAr:
-
Nucleophilic Attack: A nucleophile attacks one of the carbon atoms bearing a chlorine atom (C4 or C6), leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Chloride Elimination: The aromaticity of the pyrimidine ring is restored by the elimination of a chloride ion, yielding the substituted product.
For this compound, the two chlorine atoms are chemically equivalent, meaning that the initial monosubstitution can occur at either the C4 or C6 position without inherent regioselectivity. However, the introduction of the first substituent can electronically and sterically influence the reactivity of the remaining chlorine atom in subsequent reactions.
Caption: Generalized workflow for the SNAr reaction.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and this compound is an excellent substrate for these transformations. The most commonly employed reactions are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the dichloropyrimidine with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. It is a powerful method for introducing aryl, heteroaryl, or vinyl groups at the C4 and/or C6 positions.
Buchwald-Hartwig Amination: This reaction facilitates the formation of C-N bonds by coupling the dichloropyrimidine with a primary or secondary amine, catalyzed by a palladium complex with a suitable phosphine ligand.[6][8] This method is particularly useful when direct SNAr with a desired amine is inefficient.
Caption: Decision tree for the functionalization of this compound.
Synthetic Protocols and Experimental Data
The following protocols are representative examples of the key transformations of this compound and its close analogs. Researchers should note that optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Mono-amination via Nucleophilic Aromatic Substitution (SNAr)
This protocol describes the synthesis of a mono-aminated pyrimidine derivative.
Materials:
-
This compound
-
Desired primary or secondary amine
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Ethanol or Isopropanol
Procedure:
-
To a solution of this compound (1.0 eq.) in ethanol, add the desired amine (1.0-1.2 eq.).
-
Add triethylamine (1.5 eq.) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or recrystallization.
Representative Data for a Structurally Similar Substrate:
| Starting Material | Amine | Product | Conditions | Yield (%) | Reference |
| 2-amino-4,6-dichloropyrimidine | Substituted anilines | 2-amino-4-anilino-6-chloropyrimidines | TEA, solvent-free, 80-90 °C | 78-85 | [4] |
Protocol 2: Suzuki-Miyaura Coupling for C-C Bond Formation
This protocol outlines a general procedure for the mono-arylation of the dichloropyrimidine core.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-Dioxane/water mixture)
Procedure:
-
To a reaction vessel, add this compound (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), and the base (2.0-3.0 eq.).
-
Add the palladium catalyst (1-5 mol%).
-
Degas the solvent and add it to the reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
After completion, cool the reaction mixture, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Representative Data for a Structurally Similar Substrate:
| Starting Material | Boronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 60 |
Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol is suitable for the coupling of less nucleophilic amines.
Materials:
-
This compound
-
Desired amine
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos, BINAP)
-
Base (e.g., Cs₂CO₃, NaOtBu)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine the palladium precatalyst, the phosphine ligand, and the base.
-
Add this compound and the desired amine.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 90-110 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the mixture, dilute with an organic solvent, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
Representative Data for a Structurally Similar Substrate:
| Starting Material | Amine | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| 4-(pyridin-3-yl)pyrimidin-2-amine derivatives | Aryl bromides | PdCl₂(PPh₃)₂/Xantphos | NaOtBu | Toluene | 27-82 | [1] |
Applications in Drug Discovery: A Focus on Kinase Inhibitors
The 4,6-disubstituted-N-ethylpyrimidin-2-amine scaffold is a common feature in a multitude of kinase inhibitors. The sequential functionalization of this compound allows for the synthesis of extensive libraries of compounds for screening against various kinase targets. The substituents at the C4 and C6 positions can be tailored to occupy different pockets of the ATP-binding site, thereby influencing potency and selectivity.
Sources
- 1. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Synthesis and Biological Screening of 5-{[(4,6-Disubstituted pyrimidine-2-yl)thio]methyl}-N-phenyl-1,3,4-thiadiazol-2-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
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- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 8. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Potential biological activities of 4,6-dichloro-N-ethylpyrimidin-2-amine derivatives
An In-Depth Technical Guide to the Potential Biological Activities of 4,6-dichloro-N-ethylpyrimidin-2-amine Derivatives
Abstract
The pyrimidine scaffold represents a cornerstone in medicinal chemistry and drug discovery, forming the structural basis for a multitude of therapeutic agents.[1][2] Among these, the 4,6-dichloropyrimidine core is a particularly versatile intermediate, prized for its high reactivity and utility in constructing diverse molecular libraries.[3][4] The two chlorine atoms at the C4 and C6 positions act as excellent leaving groups, enabling facile derivatization through reactions like nucleophilic aromatic substitution and palladium-catalyzed cross-couplings.[3] This guide provides a comprehensive technical overview of the potential biological activities of derivatives based on the this compound core. While direct experimental data on this specific subclass is emerging, this document synthesizes information from structurally related compounds to forecast its therapeutic potential, primarily focusing on anticancer applications through kinase inhibition and potential anti-inflammatory effects. We will delve into the synthetic rationale, plausible mechanisms of action, key experimental protocols for validation, and future research directions for this promising class of molecules.
The 4,6-Dichloropyrimidine Scaffold: A Privileged Structure in Drug Discovery
The pursuit of novel therapeutic agents frequently leverages heterocyclic compounds, with pyrimidines being central to many successful drugs. Their presence in the nucleobases of DNA and RNA provides a biological precedent, and their adaptable structure allows for precise tuning of pharmacological properties.
Physicochemical Properties and Reactivity
4,6-Dichloropyrimidine is a highly reactive heterocycle used extensively as a building block in pharmaceutical and agrochemical synthesis.[4] Its key features include:
-
High Reactivity: The electron-withdrawing nature of the pyrimidine ring, combined with the two chloro-substituents, makes the C4 and C6 positions highly susceptible to nucleophilic attack.[3]
-
Versatile Functionality: The chlorine atoms are excellent leaving groups, readily displaced in Nucleophilic Aromatic Substitution (SNAr) reactions and serving as handles for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira).[3] This allows for the introduction of a wide array of aryl, heteroaryl, and alkyl groups.
-
Synthetic Accessibility: The core can be synthesized from readily available precursors like 4,6-dihydroxypyrimidine.[5][6]
The introduction of an N-ethyl-2-amino group modifies the electronic properties of the ring, potentially influencing the regioselectivity of subsequent substitution reactions and providing an additional point for hydrogen bonding interactions with biological targets.
Synthetic Strategies and Derivatization
The generation of a diverse chemical library from the this compound core is crucial for exploring its structure-activity relationships (SAR).
Synthesis of the Core Intermediate
The title compound, this compound, can be synthesized via chemoselective SNAr reactions. For instance, a typical procedure involves the reaction of a related electrophile like 4,6-dichloro-2-(methylsulfonyl)pyrimidine with ethylamine at low temperatures to selectively displace the sulfone group.[7]
Key Derivatization Reactions
With the 2-amino position occupied, the C4 and C6 chloro-groups become the primary sites for diversification.
-
Nucleophilic Aromatic Substitution (SNAr): This is a straightforward method for introducing amines, thiols, and alkoxides at the C4 and/or C6 positions. The reaction typically proceeds under basic conditions, with the first substitution occurring at the more reactive C4 position.
-
Suzuki-Miyaura Cross-Coupling: This powerful palladium-catalyzed reaction is ideal for forming carbon-carbon bonds, enabling the attachment of various aryl and heteroaryl boronic acids or esters.[3][8] This is a key strategy for creating biarylpyrimidine structures, which are common motifs in kinase inhibitors.[5]
Workflow for Derivative Library Synthesis
The following diagram illustrates a generalized workflow for creating a library of derivatives from the 4,6-dichloropyrimidine starting material.
Caption: Generalized workflow for the synthesis of this compound derivatives.
Predicted Biological Activity I: Anticancer Potential via Kinase Inhibition
A significant portion of FDA-approved small-molecule kinase inhibitors feature a pyrimidine core, highlighting its suitability for targeting the ATP-binding site of these enzymes.[9] Derivatives of 4,6-dichloropyrimidine have shown particular promise in this area.[10]
Rationale and Key Kinase Targets
The pyrimidine ring acts as a bioisostere for the adenine ring of ATP, allowing it to anchor within the kinase hinge region through hydrogen bonds. Substituents at the C2, C4, and C6 positions then project into different pockets of the active site, determining potency and selectivity. Based on data from analogous compounds, derivatives of this compound are predicted to show activity against several key kinase families.
-
Microtubule Affinity-Regulating Kinase 4 (MARK4): Implicated in Alzheimer's disease and certain cancers, MARK4 has been successfully targeted by 4,6-disubstituted pyrimidines.[10]
-
Epidermal Growth Factor Receptor (EGFR): Pyrido[2,3-d]pyrimidines, which are structurally related, are potent inhibitors of EGFR, particularly mutants found in non-small cell lung cancer.[11][12]
-
Mitogen- and stress-activated protein kinase 1 (MSK1): Covalent inhibitors based on a chloropyrimidine scaffold have been developed against MSK1, demonstrating the reactivity of the chloro-group can be harnessed for targeted inhibition.[13]
Proposed Mechanism of Action
The diagram below illustrates a hypothetical binding mode of a substituted pyrimidine derivative within a kinase ATP pocket.
Caption: Hypothetical binding of a pyrimidine inhibitor in a kinase ATP pocket.
Data Summary: In Vitro Activity of Structurally Related Kinase Inhibitors
The following table summarizes the inhibitory activity of representative 4,6-disubstituted pyrimidine-based compounds against relevant kinases from published studies.
| Compound Class | Target Kinase | IC₅₀ (µM) | Reference |
| 4,6-disubstituted pyrimidine | MARK4 | 7.52 - 37.99 | [10] |
| Pyrido[2,3-d]pyrimidine | EGFR (mutant) | 0.001 - 0.013 | [12] |
| 2,5-dichloropyrimidine | MSK1 | 0.200 | [13] |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition (ATPase) Assay [10]
-
Objective: To determine the IC₅₀ value of a test compound against a target kinase.
-
Principle: Kinase activity is measured by quantifying the amount of ATP consumed (or ADP produced) during the phosphorylation reaction.
-
Methodology:
-
Prepare a reaction buffer containing the purified target kinase enzyme and its specific substrate peptide.
-
Dispense the kinase/substrate solution into a 96-well plate.
-
Add the test compound (this compound derivative) in a series of dilutions (e.g., 10-point, 3-fold dilutions). Include positive (no inhibitor) and negative (no enzyme) controls.
-
Initiate the kinase reaction by adding a known concentration of ATP. Incubate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Terminate the reaction and measure the remaining ATP using a luminescent detection reagent (e.g., Kinase-Glo®).
-
Record luminescence and calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Cell-Based Antiproliferative (MTT) Assay [12]
-
Objective: To assess the ability of a test compound to inhibit the proliferation of cancer cells.
-
Principle: The MTT reagent is reduced by mitochondrial dehydrogenases in viable cells to a purple formazan product, the amount of which is proportional to the number of living cells.
-
Methodology:
-
Seed a cancer cell line known to be dependent on the target kinase (e.g., A549 for lung cancer studies) into a 96-well plate at a predetermined density and allow cells to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or Sorenson's buffer).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to untreated control cells and determine the IC₅₀ value.
-
Predicted Biological Activity II: Anti-inflammatory Effects
Pyrimidine derivatives have also been investigated for their anti-inflammatory properties, often through the modulation of key enzymes in inflammatory pathways.
Rationale and Potential Mechanisms
Chronic inflammation is linked to numerous diseases, and targeting its key mediators is a valid therapeutic strategy. Structurally related pyrimidine compounds have been shown to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is responsible for the production of prostaglandins at sites of inflammation. Therefore, derivatives of this compound warrant investigation for similar activities.
Data Summary: Anti-inflammatory Activity of Related Pyrimidines
| Compound Class | Target/Assay | IC₅₀ (µM) | Reference |
| Pyrimidine-pyridine hybrids | COX-2 Enzyme Inhibition | 0.25 - 0.89 |
Experimental Protocol: In Vitro COX-2 Inhibition Assay
-
Objective: To measure the ability of a compound to selectively inhibit the COX-2 enzyme.
-
Principle: The assay quantifies the conversion of arachidonic acid to prostaglandin E₂ (PGE₂) by the COX-2 enzyme. Inhibition is measured by the reduction in PGE₂ production.
-
Methodology:
-
Add the test compound at various concentrations to wells of a microplate containing recombinant human COX-2 enzyme in a suitable buffer.
-
Pre-incubate the enzyme and inhibitor for a short period (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate for a specified time (e.g., 10 minutes) at 37°C.
-
Stop the reaction by adding a quenching solution (e.g., HCl).
-
Quantify the amount of PGE₂ produced using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC₅₀ value. A parallel assay with COX-1 enzyme should be run to determine selectivity.
-
Future Directions and Conclusion
The this compound scaffold is a highly promising starting point for the development of novel therapeutic agents. Based on extensive data from related pyrimidine derivatives, this class of compounds holds significant potential as anticancer agents, primarily through the inhibition of protein kinases.[1][11] There is also a rational basis for exploring their anti-inflammatory properties.
Future research should focus on:
-
Synthesis of a diverse library of derivatives by exploring a wide range of substituents at the C4 and C6 positions.
-
Broad-panel kinase screening to identify primary targets and assess selectivity.
-
In-depth SAR studies to optimize potency and drug-like properties.
-
Exploration of other therapeutic areas, such as antiviral and antimicrobial applications, given the known utility of the dichloropyrimidine core in these fields.[4]
-
In vivo studies in relevant animal models to validate the therapeutic potential of lead compounds.
By leveraging the synthetic versatility of the dichloropyrimidine core, researchers can systematically explore the chemical space around the this compound structure to uncover novel and potent drug candidates.
References
Sources
- 1. ijrpr.com [ijrpr.com]
- 2. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. sltchemicals.com [sltchemicals.com]
- 5. 4,6-Dichloropyrimidine | 1193-21-1 [chemicalbook.com]
- 6. US6018045A - Process for preparing 4,6-dichloro-pyrimidine - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]
Literature review of 4,6-dichloro-N-ethylpyrimidin-2-amine and its analogs
A Technical Guide to the Synthesis, Biological Activity, and Therapeutic Potential of 4,6-dichloro-N-ethylpyrimidin-2-amine and Its Analogs
Introduction: The Versatility of the Pyrimidine Core
The pyrimidine ring system, a six-membered heterocycle with two nitrogen atoms, is a cornerstone of medicinal chemistry. Its derivatives are integral to a vast array of biological processes and have been successfully developed into drugs for a multitude of diseases.[1][2][3] The 2-aminopyrimidine moiety, in particular, has garnered significant attention for its ability to act as a bioisostere of the adenine ring of ATP, allowing it to effectively interact with the hinge region of kinase active sites.[4] This mimicry is a key reason why pyrimidine-based compounds are a major focus in the development of kinase inhibitors for oncology and other therapeutic areas.[4][5]
This guide focuses on this compound, a key building block, and its analogs. The two chlorine atoms at the 4 and 6 positions serve as versatile handles for chemical modification, enabling the creation of diverse libraries of compounds for structure-activity relationship (SAR) studies. By exploring the synthesis, biological evaluation, and mechanisms of action of these analogs, we can gain a deeper understanding of their therapeutic potential, particularly as kinase inhibitors.
The Chemical Landscape: Synthesis and Reactivity
The synthesis of this compound and its subsequent derivatization hinges on the reactivity of the dichloropyrimidine core. The chlorine atoms at the C4 and C6 positions are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the stepwise and often regioselective introduction of various substituents.
A common synthetic starting point is 2-amino-4,6-dichloropyrimidine, which can be readily prepared from commercially available materials.[6] The N-ethyl group can be introduced through standard alkylation procedures. The differential reactivity of the two chlorine atoms allows for sequential substitution, a critical feature for building molecular diversity. Generally, the C4 position is more electrophilic and thus more reactive towards nucleophiles.
General Synthetic Workflow
The creation of a diverse library of analogs typically follows a structured path, as illustrated below. This workflow allows for the systematic exploration of chemical space around the pyrimidine core.
Caption: General workflow for the synthesis of 4,6-disubstituted 2-aminopyrimidine analogs.
Biological Activity and Structure-Activity Relationships (SAR)
Derivatives of the 2-aminopyrimidine scaffold have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][6][7][8] A significant portion of research has focused on their role as kinase inhibitors, targeting enzymes that are often dysregulated in cancer.[4][5][9][10]
The development of potent and selective kinase inhibitors requires a deep understanding of the structure-activity relationship (SAR). For the 4,6-disubstituted N-ethylpyrimidin-2-amine scaffold, the key areas of modification are the substituents at the C4 and C6 positions.
-
C4-Position: This position is often modified to interact with the solvent-exposed region of the kinase active site. Introducing groups that can form hydrogen bonds or engage in hydrophobic interactions can significantly impact potency and selectivity.
-
C6-Position: Substituents at this position can be directed towards the "gatekeeper" residue of the kinase, a critical determinant of inhibitor selectivity. Bulky or specifically shaped groups at C6 can be used to discriminate between different kinases.
-
N-ethyl group: While less frequently modified, alterations to this group can influence solubility and pharmacokinetic properties.
SAR Table for Representative Analogs (Hypothetical Data)
| Compound ID | C4-Substituent | C6-Substituent | Target Kinase | IC50 (nM) |
| 1a | 4-Anilino | 5-methyl-1H-pyrazol-3-yl | Aurora A | 150 |
| 1b | 4-(4-Fluorophenyl)amino | 5-methyl-1H-pyrazol-3-yl | Aurora A | 52 |
| 1c | 4-(4-Ethylpiperazin-1-yl) | 5-methyl-1H-pyrazol-3-yl | Aurora A | <200 |
| 2a | 4-(Thiophen-3-yl) | 4-(Phenylsulfonyl)piperazin-1-yl | MARK4 | 5.2 µM |
| 2b | 4-(Thiophen-3-yl) | 4-((4-Methylphenyl)sulfonyl)piperazin-1-yl | MARK4 | 4.8 µM |
Note: Data is illustrative and based on trends observed in the literature for similar scaffolds.[9][10]
Mechanism of Action: Targeting the Kinase ATP-Binding Site
Protein kinases are crucial enzymes that regulate a vast number of cellular processes by catalyzing the transfer of a phosphate group from ATP to a substrate protein.[4] In many cancers, kinases are constitutively active, leading to uncontrolled cell proliferation and survival. 2-aminopyrimidine-based inhibitors function by competing with ATP for binding to the kinase's active site.
The pyrimidine core forms key hydrogen bonds with the "hinge" region of the kinase, mimicking the interaction of the adenine ring of ATP. The substituents at the C4 and C6 positions then occupy adjacent hydrophobic pockets, contributing to the inhibitor's affinity and selectivity.
Some advanced pyrimidine-based inhibitors are designed to induce a specific inactive conformation of the kinase, such as the "DFG-out" state.[9][11] This can lead to enhanced selectivity and a more durable inhibitory effect.
Caption: Interaction model of a 2-aminopyrimidine inhibitor within a kinase active site.
Experimental Protocols
Protocol 1: General Synthesis of a 4,6-Disubstituted Analog
Objective: To synthesize a representative 4-(arylamino)-6-(substituted)-N-ethylpyrimidin-2-amine analog via sequential nucleophilic aromatic substitution.
Materials:
-
This compound
-
Substituted aniline (e.g., 4-fluoroaniline)
-
Substituted amine or boronic acid for C6 substitution
-
Diisopropylethylamine (DIPEA) or other suitable base
-
Palladium catalyst (for Suzuki coupling, if applicable)
-
Solvents: Dioxane, N,N-Dimethylformamide (DMF), Ethanol
-
Standard laboratory glassware and purification equipment (silica gel for chromatography)
Procedure:
-
C4-Substitution:
-
To a solution of this compound (1.0 eq) in dioxane, add the substituted aniline (1.1 eq) and DIPEA (2.0 eq).
-
Heat the reaction mixture at 80-100 °C for 4-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the monosubstituted intermediate.
-
-
C6-Substitution (Example: Amination):
-
Combine the monosubstituted intermediate (1.0 eq), the desired amine (1.5 eq), and a base such as potassium carbonate (2.5 eq) in DMF.
-
Heat the mixture to 120-150 °C for 12-24 hours.
-
Monitor the reaction for the disappearance of the starting material.
-
After cooling, perform an aqueous workup as described in step 1.
-
Purify the final compound by column chromatography or recrystallization.
-
Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry.
-
Protocol 2: In Vitro Kinase Inhibition Assay (Example: Aurora A)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.
Materials:
-
Recombinant human Aurora A kinase
-
Fluorescently labeled peptide substrate
-
ATP
-
Test compound (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
384-well microplates
-
Plate reader capable of detecting fluorescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO, typically starting from 10 mM. Further dilute in assay buffer to the desired final concentrations.
-
Reaction Setup:
-
To the wells of a 384-well plate, add the assay buffer.
-
Add the test compound at various concentrations (including a DMSO-only vehicle control).
-
Add the Aurora A kinase and incubate for 10-15 minutes at room temperature to allow for compound binding.
-
-
Initiation of Reaction:
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.
-
-
Detection:
-
Stop the reaction by adding a solution containing EDTA.
-
Measure the fluorescence of the phosphorylated and unphosphorylated substrate using a plate reader. The ratio of these signals is proportional to kinase activity.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Future Perspectives
The this compound scaffold remains a highly valuable starting point for the development of novel therapeutics. Future research will likely focus on:
-
Improving Selectivity: Designing analogs that can selectively target specific kinases within a family to minimize off-target effects and toxicity.
-
Overcoming Resistance: Developing next-generation inhibitors that are active against drug-resistant kinase mutants.[12]
-
Exploring New Targets: Screening pyrimidine-based libraries against a broader range of biological targets beyond kinases, such as other enzymes or protein-protein interactions.
The chemical tractability and proven biological relevance of this scaffold ensure its continued importance in the field of drug discovery and development.
References
- Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central.
- Stiernet, P., & Debuigne, A. (2022). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration.
- Chiacchio, M. A., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC.
- (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. PMC - NIH.
- (2025). 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies. PMC - PubMed Central.
- (Year not available). US6018045A - Process for preparing 4,6-dichloro-pyrimidine.
- (2020). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D.
- (2025). ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines.
- (2024). An overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. Source not specified.
- (2021). Research developments in the syntheses, anti- inflammatory activities and structure-activity relationships of pyrimidines.
- (2025). Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs.
- (Year not available). 2-Aminopyrimidine derivatives as anticancer drugs.
- (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing.
- (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. Source not specified.
- (Year not available). Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. Clausius Scientific Press.
- (Year not available). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews.
- (Year not available). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed.
- (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins.
Sources
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- 3. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
- 9. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. clausiuspress.com [clausiuspress.com]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4,6-dichloro-N-ethylpyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of the essential safety and handling precautions for 4,6-dichloro-N-ethylpyrimidin-2-amine, a key intermediate in various synthetic pathways. As Senior Application Scientists, our goal is to merge established safety protocols with practical, field-tested insights to ensure both personal safety and experimental integrity. This document is structured to provide a comprehensive understanding of the compound's hazard profile, appropriate handling procedures, and emergency response, moving beyond a simple checklist to explain the rationale behind each recommendation.
Compound Identification and Hazard Profile
This compound is a chlorinated pyrimidine derivative. While specific toxicity data for this compound is not extensively published, the structural class of chlorinated pyrimidines warrants a cautious approach due to potential irritant and sensitizing properties. The available safety data sheet (SDS) indicates that while no specific hazard statements are listed, general prudent laboratory practices for handling chemical intermediates should be strictly followed.
Chemical and Physical Properties [1]
| Property | Value |
| CAS Number | 10371-48-9 |
| Molecular Formula | C₆H₇Cl₂N₃ |
| Molecular Weight | 192.05 g/mol |
| Hazard Identification | Irritant[1] |
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
The cornerstone of safe handling for any chemical intermediate is a robust system of engineering controls supplemented by appropriate personal protective equipment. The causality behind this dual approach is the principle of minimizing exposure potential at the source and providing a final barrier of protection for the operator.
Engineering Controls: The First Line of Defense
All operations involving this compound should be conducted in a well-ventilated area.[2] For procedures with a risk of aerosol or dust generation, such as weighing or transfers of solid material, a certified chemical fume hood is mandatory.[3] The rationale for this is the prevention of inhalation exposure, which is a primary route of entry for many chemical substances.[4] Emergency eyewash stations and safety showers must be readily accessible in the immediate vicinity of the workstation.[4][5]
Personal Protective Equipment (PPE): The Essential Barrier
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific experimental conditions and potential for exposure.
-
Eye and Face Protection: Tightly fitting safety goggles that conform to EN 166 (EU) or NIOSH (US) standards are required for all work with this compound.[2] Where there is a risk of splashing, a face shield should be worn in addition to goggles.[3] This is to protect the sensitive mucous membranes of the eyes from contact with the chemical.[3]
-
Skin Protection: Chemical-resistant, impervious gloves such as nitrile or neoprene are mandatory.[3] Gloves must be inspected for any signs of degradation or perforation before each use and changed frequently.[2] A lab coat or chemical-resistant clothing that covers the entire body is also required to prevent accidental skin exposure.[3]
-
Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator with appropriate cartridges should be used.[6] The specific type of respirator and cartridge will depend on the nature and concentration of the airborne contaminant. A cartridge change-out schedule should be a formal part of the laboratory's respiratory protection program.[7]
PPE Selection Workflow
Caption: A workflow for selecting appropriate PPE.
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is critical to prevent accidental exposure and maintain the chemical's integrity.
Handling
-
Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[6]
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][3]
-
The storage area should be locked up or otherwise secured to restrict access to authorized personnel.[4][8]
-
Store apart from incompatible materials such as strong oxidizing agents and strong acids.[4]
Emergency Procedures: A Validating System of Response
A well-defined emergency response plan is a self-validating system, ensuring that in the event of an incident, all personnel can react swiftly and effectively to mitigate harm.
First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2]
-
In Case of Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[2][4]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[2][4]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2]
Emergency Response Logic
Caption: Logic diagram for first aid response to exposure.
Accidental Release Measures
In the event of a spill, evacuate personnel from the immediate area.[8] Avoid dust formation and ensure adequate ventilation.[8] Use personal protective equipment, including respiratory protection, during cleanup.[8] Collect the spilled material and place it in a suitable container for disposal.[8] Prevent the material from entering drains or waterways.[9]
Firefighting Measures
Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire involving this compound.[2] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2][6] Hazardous combustion products may include nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride gas.[6]
Experimental Protocol: A Representative Workflow
The following is a generalized, step-by-step methodology for a reaction involving the weighing and dissolution of this compound.
Objective: To safely prepare a solution of this compound for use in a subsequent reaction.
Materials:
-
This compound
-
Appropriate solvent
-
Reaction vessel
-
Magnetic stirrer and stir bar
-
Spatula
-
Weighing paper/boat
-
Analytical balance
Methodology:
-
Preparation: Don all required PPE (safety goggles, lab coat, nitrile gloves). Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Weighing: Tare the analytical balance with a clean weighing boat. Carefully transfer the desired amount of this compound to the weighing boat using a clean spatula. Perform this task in the fume hood to minimize inhalation of any dust.
-
Transfer: Carefully add the weighed compound to the reaction vessel containing the solvent and a magnetic stir bar.
-
Dissolution: Place the reaction vessel on a magnetic stirrer and begin agitation to dissolve the solid.
-
Cleanup: Decontaminate the spatula and weighing boat according to laboratory procedures. Dispose of any contaminated materials as hazardous waste.
-
Documentation: Record the exact weight of the compound used and any observations in the laboratory notebook.
References
-
104850 - 4,6-Dichloropyrimidine - Safety Data Sheet. (n.d.). Retrieved from [Link]
-
4,6-Dichloro-2-methylpyrimidin-5-amine | C5H5Cl2N3 | CID 736674 - PubChem. (n.d.). Retrieved from [Link]
-
Guidance for Selection of Personal Protective Equipment for MDI Users - American Chemistry Council. (2021, September). Retrieved from [Link]
-
2-Amino-4,6-dichloropyrimidine | C4H3Cl2N3 | CID 65522 - PubChem - NIH. (n.d.). Retrieved from [Link]
-
4,6-Dichloro-2-(propylthio)pyrimidin-5-amine - PubChem. (n.d.). Retrieved from [Link]
Sources
- 1. 14436-32-9 Cas No. | 9 | Matrix Scientific [matrix.staging.1int.co.uk]
- 2. echemi.com [echemi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.ca [fishersci.ca]
- 6. fishersci.com [fishersci.com]
- 7. americanchemistry.com [americanchemistry.com]
- 8. echemi.com [echemi.com]
- 9. dcfinechemicals.com [dcfinechemicals.com]
Methodological & Application
Synthetic Routes to 4,6-dichloro-N-ethylpyrimidin-2-amine: A Detailed Guide for Medicinal Chemists
Introduction: The Pyrimidine Core in Modern Drug Discovery
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1] Its prevalence in FDA-approved drugs for indications ranging from oncology to infectious diseases underscores its remarkable versatility and privileged biological activity.[1][2] As a fundamental component of nucleic acids, pyrimidine derivatives are adept at interacting with a multitude of biological targets, including enzymes and receptors, making them a continued focus of drug discovery efforts.[1] This guide provides a detailed exploration of the synthetic pathways to 4,6-dichloro-N-ethylpyrimidin-2-amine, a key building block for the elaboration of more complex, biologically active molecules.
Primary Synthetic Strategy: Regioselective Amination of 2,4,6-Trichloropyrimidine
The most direct and widely employed route to this compound involves the nucleophilic aromatic substitution (SNAr) reaction of 2,4,6-trichloropyrimidine with ethylamine. This approach leverages the differential reactivity of the chlorine atoms on the pyrimidine ring.
Causality of Experimental Choices: Understanding Regioselectivity
The pyrimidine ring is an electron-deficient heterocycle, which makes it susceptible to nucleophilic attack. The chlorine atoms at the C2, C4, and C6 positions are all potential sites for substitution. However, the C4 and C6 positions are generally more electrophilic and thus more reactive towards nucleophiles than the C2 position. This is due to the greater influence of the two ring nitrogen atoms at these positions.
Despite this, the reaction of 2,4,6-trichloropyrimidine with primary and secondary amines often shows a high degree of selectivity for substitution at the C2 position. This can be attributed to a combination of steric and electronic factors, as well as the specific reaction conditions employed. For many amine nucleophiles, the initial substitution occurs preferentially at the C4 or C6 position, but under certain conditions, the thermodynamically more stable 2-amino isomer can be favored. In the case of ethylamine, careful control of reaction conditions allows for the selective formation of the desired 2-amino product.
Caption: Primary synthetic route to this compound.
Experimental Protocol: Synthesis via Regioselective Amination
This protocol is based on established methodologies for the chemoselective amination of polychlorinated pyrimidines.
Materials:
-
2,4,6-Trichloropyrimidine
-
Ethylamine (2 M solution in THF or 70% in water)
-
Triethylamine (Et3N) or N,N-Diisopropylethylamine (DIPEA)
-
Tetrahydrofuran (THF), anhydrous
-
Ethanol (EtOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,4,6-trichloropyrimidine (1.0 eq.) in anhydrous THF or ethanol.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Reagents: To the cooled solution, add triethylamine or DIPEA (1.5 eq.). Slowly add a solution of ethylamine (1.1 eq.) dropwise, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Extraction: Redissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Alternative Synthetic Strategy: Two-Step Synthesis from 2-Amino-4,6-dihydroxypyrimidine
An alternative approach involves a two-step process starting from the more readily available 2-amino-4,6-dihydroxypyrimidine. This method first introduces the chloro groups and then performs the N-ethylation.
Caption: Alternative two-step synthesis of this compound.
Step 1: Synthesis of 2-Amino-4,6-dichloropyrimidine
This intermediate is synthesized via the chlorination of 2-amino-4,6-dihydroxypyrimidine. Several methods have been reported, with modern procedures focusing on improved yields and reduced use of hazardous reagents.[3][4]
Protocol:
-
Reaction Setup: In a fume hood, a mixture of 2-amino-4,6-dihydroxypyrimidine (1.0 eq.) and phosphorus oxychloride (POCl3, 3.0-5.0 eq.) is prepared in a round-bottom flask equipped with a reflux condenser.
-
Addition of Base: An acid scavenger, such as N,N-dimethylaniline or triethylamine (1.7-2.5 eq.), is added portion-wise while maintaining the temperature between 55-68 °C.[3]
-
Reaction: The mixture is heated at 60-70 °C for 1-3 hours until the reaction is complete (monitored by TLC or HPLC).
-
Work-up: The excess POCl3 is removed by distillation under reduced pressure. The residue is then carefully quenched by pouring it onto crushed ice.
-
Isolation: The aqueous solution is neutralized with a base (e.g., NaOH or NaHCO3) to precipitate the product. The solid is collected by filtration, washed with water, and dried to afford 2-amino-4,6-dichloropyrimidine.
Step 2: N-Ethylation of 2-Amino-4,6-dichloropyrimidine
The final step involves the ethylation of the amino group. This can be achieved through various alkylation methods.
Protocol:
-
Reaction Setup: 2-Amino-4,6-dichloropyrimidine (1.0 eq.) is dissolved in a suitable aprotic solvent, such as N,N-dimethylformamide (DMF).
-
Deprotonation: A base, such as sodium hydride (NaH, 1.1 eq.), is added portion-wise at 0 °C to deprotonate the amino group.
-
Alkylation: An ethylating agent, such as ethyl iodide or ethyl bromide (1.1 eq.), is added, and the reaction is stirred at room temperature until completion.
-
Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography.
Data Summary
| Synthesis Route | Starting Material | Key Reagents | Typical Yield | Purity |
| Route 1 | 2,4,6-Trichloropyrimidine | Ethylamine, Et3N | Good to Excellent | >95% after purification |
| Route 2 | 2-Amino-4,6-dihydroxypyrimidine | POCl3, Ethyl iodide, NaH | Moderate to Good | >95% after purification |
Conclusion
The synthesis of this compound is a critical process for the development of novel pyrimidine-based therapeutics. The regioselective amination of 2,4,6-trichloropyrimidine represents the most efficient and direct approach. A thorough understanding of the principles of nucleophilic aromatic substitution on the pyrimidine core is essential for optimizing reaction conditions and achieving high yields of the desired product. The alternative two-step synthesis provides a viable, albeit longer, pathway that may be advantageous depending on the availability and cost of the starting materials. The protocols detailed herein provide a robust foundation for researchers to produce this valuable synthetic intermediate.
References
-
Jadhav, S. D., et al. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. PubMed. Available at: [Link]
- Dow, R. L. (1996). Process for preparing 2-amino-4,6-dichloropyrimidine. Google Patents.
- Müller, U., et al. (1996). Process for the preparation of 2-amino-4,6-dichloro-pyrimidine. Google Patents.
-
Shet, H., et al. (2023). Cu(II)/PTABS-Promoted, Regioselective SNAr Amination of Polychlorinated Pyrimidines with Mechanistic Understanding. The Journal of Organic Chemistry. Available at: [Link]
-
Shet, H., et al. (2023). Cu(II)/PTABS-Promoted, Regioselective SNAr Amination of Polychlorinated Pyrimidines with Mechanistic Understanding. PubMed. Available at: [Link]
-
Smith, S. M., & Buchwald, S. L. (2016). Regioselective 2-Amination of Polychloropyrimidines. PubMed. Available at: [Link]
-
Shaik, A. B., et al. (2023). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Taylor & Francis Online. Available at: [Link]
-
Al-Ostath, A., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Informatics Journal. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4,6-Dichloropyrimidine: A Versatile Building Block in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]
-
Tunoori, A. R., et al. (2013). Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. ResearchGate. Available at: [Link]
-
Peng, Z., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. Available at: [Link]
-
Delia, T. J., et al. (1992). 2,4,6-Trichloropyrimidine. Reaction with Anilines. ResearchGate. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Applications of 2,4,6-Trichloropyrimidine. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]
- Banks, C. K., et al. (1951). Process for preparing 2-amino-4,6-dichloropyrimidine. Journal of the American Chemical Society.
- Eckert, H., & Forster, H. (1996). Process for the preparation of 2-amino-4,6-dichloro-pyrimidine. Google Patents.
Sources
Application Notes and Protocols for Suzuki Coupling Reactions Using 4,6-dichloro-N-ethylpyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive technical guide provides detailed application notes and robust protocols for the strategic implementation of Suzuki-Miyaura cross-coupling reactions utilizing 4,6-dichloro-N-ethylpyrimidin-2-amine. This pyrimidine derivative is a valuable scaffold in medicinal chemistry, and its selective functionalization is pivotal for the synthesis of novel small molecules in drug discovery programs. This document elucidates the underlying principles of regioselectivity, details optimized reaction conditions, provides step-by-step experimental procedures, and offers troubleshooting guidance to empower researchers in achieving efficient and selective C-C bond formation.
Introduction: The Strategic Value of this compound in Synthesis
The pyrimidine core is a privileged heterocycle, frequently encountered in a wide array of FDA-approved drugs and clinical candidates due to its ability to engage in various biological interactions, including hydrogen bonding and π-stacking. The subject of this guide, this compound, offers a versatile platform for molecular elaboration. The two chlorine atoms at the C4 and C6 positions serve as excellent leaving groups for palladium-catalyzed cross-coupling reactions, while the N-ethylamino substituent at the C2 position modulates the electronic properties of the ring and provides a vector for further structural diversification.
The Suzuki-Miyaura coupling is a powerful and widely adopted method for the formation of carbon-carbon bonds, celebrated for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast library of boronic acids and their derivatives. Mastery of this reaction with the this compound substrate is therefore a critical skill for medicinal chemists aiming to generate libraries of novel compounds for biological screening.
Core Principles: Regioselectivity and Mechanistic Considerations
The successful application of Suzuki coupling to dihalogenated heterocycles hinges on understanding and controlling the regioselectivity of the reaction. For 4,6-dihalopyrimidines, the selective mono-arylation at the C4 position is a well-established phenomenon.[1][2]
Causality of C4-Selectivity:
The preferential reactivity of the C4 position over the C6 position is primarily governed by electronic effects. The two nitrogen atoms in the pyrimidine ring are electron-withdrawing, rendering the carbon atoms of the ring electrophilic. The C4 and C6 positions are particularly electron-deficient. However, the C4 position is generally considered more electrophilic and, therefore, more susceptible to the initial oxidative addition of the palladium(0) catalyst, which is often the rate-determining step of the catalytic cycle.[2] The presence of the electron-donating N-ethylamino group at the C2 position further influences the electronic landscape of the pyrimidine ring, but the intrinsic reactivity difference between the C4 and C6 positions is typically maintained.
The Suzuki-Miyaura Catalytic Cycle:
A foundational understanding of the catalytic cycle is essential for rational troubleshooting and optimization. The generally accepted mechanism involves three key steps:[3][4]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond (preferentially at C4) of the pyrimidine, forming a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organic moiety from the boronic acid (or its derivative) is transferred to the palladium center, displacing the halide. The base is crucial for activating the boronic acid to facilitate this step.[5]
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Below is a diagram illustrating the key steps of the Suzuki-Miyaura catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following protocols provide a robust starting point for the selective mono-arylation of this compound at the C4 position. Optimization may be required for specific boronic acids.
Materials and Reagents
| Reagent/Material | Grade | Recommended Supplier(s) | Notes |
| This compound | >97% | Commercially available | Store in a cool, dry place. |
| Arylboronic Acid | >98% | Commercially available | A wide variety are available. |
| Palladium Catalyst | See table below | Commercially available | Handle under inert atmosphere. |
| Base | Anhydrous | Commercially available | Grind to a fine powder before use. |
| Solvent | Anhydrous | Commercially available | Use from a freshly opened bottle or dry prior to use. |
| Inert Gas | High Purity | Standard lab supply | Nitrogen or Argon. |
Recommended Reaction Conditions
The following table outlines recommended starting conditions for the Suzuki coupling.
| Parameter | Recommended Condition | Range for Optimization |
| Catalyst | Pd(PPh₃)₄ (5 mol%) or PdCl₂(dppf) (3 mol%) | See Section 4 for other options |
| Base | K₂CO₃ (2.0 equiv.) or K₃PO₄ (2.0 equiv.) | Cs₂CO₃ (2-3 equiv.) for less reactive substrates |
| Solvent | 1,4-Dioxane / H₂O (4:1 v/v) | Toluene/H₂O, DMF/H₂O |
| Temperature | 90 °C | 80 - 120 °C |
| Reaction Time | 12 - 24 h | Monitored by TLC or LC-MS |
| Concentration | 0.1 - 0.2 M | Substrate-dependent |
Step-by-Step Protocol (Conventional Heating)
The following diagram outlines the general workflow for the Suzuki coupling protocol.
Caption: General workflow for the Suzuki coupling experiment.
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the removal of oxygen.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Solvent Addition: Add the anhydrous solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.
-
Reaction: Place the sealed reaction vessel in a preheated oil bath at 90 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-aryl-6-chloro-N-ethylpyrimidin-2-amine.[2][6]
Microwave-Assisted Protocol
For rapid library synthesis, microwave-assisted heating can dramatically reduce reaction times.
-
Setup: In a microwave-safe reaction vessel, combine this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), potassium carbonate (2.0 equiv.), and Pd(PPh₃)₄ (2 mol%).
-
Solvent: Add 1,4-dioxane and water (4:1 v/v).
-
Reaction: Seal the vessel and place it in the microwave reactor. Heat to 120-150 °C for 15-30 minutes.
-
Work-up and Purification: Follow steps 7-10 from the conventional heating protocol.
Optimization and Troubleshooting
While the provided protocols are robust, optimization may be necessary for challenging substrates.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently anhydrous conditions- Ineffective base- Low reaction temperature | - Use a fresh batch of catalyst or a pre-catalyst.- Ensure all glassware is oven-dried and solvents are anhydrous.- Switch to a stronger base like Cs₂CO₃ or K₃PO₄.- Increase the reaction temperature in 10 °C increments. |
| Formation of Di-substituted Product | - High catalyst loading- Prolonged reaction time | - Reduce catalyst loading to 1-2 mol%.- Carefully monitor the reaction and stop it once the mono-substituted product is maximized. |
| Protodeboronation of Boronic Acid | - Presence of water and high temperature | - Use rigorously dried solvents.- Consider using boronic esters (e.g., pinacol esters) which are more stable. |
| Homocoupling of Boronic Acid | - Presence of oxygen | - Ensure the reaction is set up under a strictly inert atmosphere. |
| Difficult Purification | - Close Rf values of product and impurities | - Try a different solvent system for column chromatography.- Consider reverse-phase chromatography if the product is sufficiently polar. |
Product Characterization
The structure of the synthesized 4-aryl-6-chloro-N-ethylpyrimidin-2-amine should be confirmed by standard analytical techniques.
-
¹H and ¹³C NMR: Will confirm the incorporation of the aryl group and the retention of the key structural features of the pyrimidine core. The chemical shifts of the pyrimidine and aryl protons will be indicative of the successful coupling.
-
Mass Spectrometry (MS): Will confirm the molecular weight of the desired product. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Expected Spectroscopic Data:
-
¹H NMR: Expect to see signals for the N-ethyl group (a quartet and a triplet), aromatic protons from the newly introduced aryl ring, and a singlet for the remaining proton on the pyrimidine ring (H-5).
-
¹³C NMR: Expect to see signals corresponding to the carbons of the pyrimidine ring and the new aryl substituent.
-
MS (ESI+): Expect to observe the [M+H]⁺ ion corresponding to the molecular weight of the product.
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a highly effective and reliable method for the synthesis of 4-aryl-6-chloro-N-ethylpyrimidin-2-amines. By understanding the principles of regioselectivity and carefully controlling the reaction parameters, researchers can efficiently generate a diverse range of compounds that are valuable intermediates in the pursuit of new therapeutic agents. The protocols and troubleshooting guide provided herein serve as a comprehensive resource to facilitate the successful implementation of this pivotal reaction in a research setting.
References
- Suzuki, A. Cross-coupling reactions of organoboron compounds with organic halides. In Metal-catalyzed cross-coupling reactions; Diederich, F., Stang, P. J., Eds.; Wiley-VCH: Weinheim, Germany, 1998; pp 49–97.
-
Rasool, N., et al. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules2020 , 25(21), 5190. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Tumkevicius, S., et al. Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. Journal of Heterocyclic Chemistry2009 , 46(5), 944-951. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Neufeldt, S. R., et al. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. ACS Catalysis2021 , 11(15), 9636-9643. [Link]
-
Lingaiah, B. V., et al. Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction. Synthetic Communications2012 , 42(12), 1756-1765. [Link]
-
Handy, S. T., & Anderson, K. One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Letters2010 , 51(23), 3053-3055. [Link]
-
Reddit. Hydrophilic Suzuki-coupling product workup? [Link]
-
ResearchGate. (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
-
Schomaker, J. M., & Delia, T. J. Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry2001 , 66(21), 7125-7128. [Link]
-
Dai, J. J., et al. Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 3,5-Dichloropyridazines. Organic Letters2011 , 13(16), 4344-4347. [Link]
-
Dolšak, A., et al. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Catalysts2021 , 11(4), 449. [Link]
-
Dolšak, A., et al. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-disubstituted pyrazolo[1,5- a ]pyrimidines. RSC Advances2020 , 10(63), 38431-38441. [Link]
-
Scott, J. S., et al. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science2016 , 7(10), 6343-6353. [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
Billingsley, K. L., & Buchwald, S. L. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition2008 , 47(26), 4892-4895. [Link]
-
Salem, M. A. I., et al. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry2014 , 4(4), 92-99. [Link]
-
Huag, T., et al. 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. STAR Protocols2021 , 2(4), 100869. [Link]
-
ResearchGate. IR, NMR spectral data of pyrimidine derivatives. [Link]
-
Abdel-Wahab, B. F., et al. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules2022 , 27(15), 4930. [Link]
Sources
- 1. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 4,6-dichloro-N-ethylpyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Aminopyrimidines
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates. Its prevalence stems from its ability to engage in critical hydrogen bonding interactions with biological targets. Specifically, 2,4-diaminopyrimidine and 4,6-diaminopyrimidine motifs are instrumental in the design of kinase inhibitors, antivirals, and other therapeutic agents. The synthesis of these privileged structures often requires precise and efficient methods for carbon-nitrogen (C-N) bond formation.
The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for constructing C-N bonds.[1] This palladium-catalyzed cross-coupling reaction allows for the formation of arylamines from aryl halides or pseudohalides and a wide range of amine coupling partners under relatively mild conditions.[2] For electron-deficient and sterically hindered substrates like 4,6-dichloro-N-ethylpyrimidin-2-amine, this reaction provides a superior alternative to traditional methods like Nucleophilic Aromatic Substitution (SNAr), which may require harsh conditions or yield undesired side products.[3][4]
This guide provides a comprehensive overview, field-proven insights, and a detailed protocol for the selective mono-amination of this compound, a key transformation for building libraries of novel, biologically active compounds.
Reaction Principle: Deconstructing the Catalytic Cycle
The efficacy of the Buchwald-Hartwig amination hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[5] Understanding this mechanism is critical for troubleshooting and optimizing the reaction for challenging substrates.
The catalytic cycle is generally understood to proceed through three key steps:[6]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the dichloropyrimidine. This is often the rate-determining step, particularly for less reactive aryl chlorides.[7] The choice of a bulky, electron-rich phosphine ligand is crucial to facilitate this step.[8]
-
Amine Coordination and Deprotonation: The amine coupling partner coordinates to the newly formed Pd(II) complex. A stoichiometric amount of a strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium-amido intermediate.[9]
-
Reductive Elimination: The final step involves the formation of the new C-N bond as the desired product is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[1]
The careful selection of each reaction component—catalyst, ligand, base, and solvent—is paramount to ensure high yields and prevent unwanted side reactions such as hydrodehalogenation.
Diagram of the Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Optimizing the Reaction: A Deep Dive into Key Parameters
For the amination of this compound, careful consideration of each parameter is necessary to achieve high regioselectivity and yield.
-
The Substrate: this compound The two chlorine atoms at the C4 and C6 positions are electronically distinct and susceptible to substitution. In palladium-catalyzed couplings, the C4 position is often favored for substitution due to electronic effects.[3] However, achieving selective mono-amination over di-amination requires careful control of stoichiometry and reaction time.
-
Palladium Precatalyst Both Pd(0) sources like bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂) and Pd(II) sources like palladium(II) acetate (Pd(OAc)₂) are commonly used.[10] Pd(II) precursors require in-situ reduction to the active Pd(0) species, which can be accomplished by the phosphine ligand or the amine itself.[11] For consistency and reproducibility, commercially available, air-stable precatalysts that pair the palladium source with a ligand (e.g., XPhos Pd G3) are often preferred.
-
Ligand Selection: The Key to Success The amination of aryl chlorides is significantly more challenging than that of bromides or iodides, necessitating the use of highly active ligands.[5] Bulky, electron-rich dialkylbiaryl phosphines are the state-of-the-art for this transformation.[8]
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): An excellent general-purpose ligand for C-N coupling of aryl chlorides. Its steric bulk promotes the reductive elimination step.[12]
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Often provides superior results for electron-deficient heterocyclic chlorides.
-
BrettPhos (2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl): Another highly active ligand, particularly effective for coupling primary amines.[6]
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene): A bidentate ligand that can also be effective, particularly in controlling selectivity in some systems.[13]
The rationale for using these sterically hindered ligands is their ability to stabilize the monoligated palladium species, which is believed to be a key intermediate in the catalytic cycle, accelerating the overall reaction rate.[1]
-
-
Base Selection A strong, non-nucleophilic base is required to deprotonate the amine without competing in side reactions.
-
Sodium tert-butoxide (NaOt-Bu): The most commonly used base for these reactions, offering a good balance of strength and solubility.[12]
-
Lithium bis(trimethylsilyl)amide (LHMDS): A very strong base that can be effective when others fail, particularly with aliphatic amines.[14]
-
Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃): Milder bases that can be advantageous when working with base-sensitive functional groups, though they may require higher temperatures.[6]
The choice of base is critical; it must be strong enough to facilitate deprotonation but not so reactive that it degrades the substrate or ligand.[9][15]
-
-
Solvent Anhydrous, aprotic solvents are essential for successful coupling.
-
Toluene: High boiling point and good solvating properties for many organic reagents.[16]
-
Dioxane: A polar aprotic solvent that can enhance the solubility of certain reagents.
-
tert-Butanol (t-BuOH): Can be beneficial, sometimes in combination with other solvents, and is known to accelerate certain couplings.[6]
Thoroughly degassing the solvent to remove oxygen is critical to prevent oxidation and deactivation of the Pd(0) catalyst.[16]
-
Experimental Protocols
Representative Protocol for Mono-amination
This procedure details a general method for the selective mono-amination of this compound with a representative secondary amine (e.g., morpholine). Optimization may be required for other amine substrates.
Materials:
-
This compound
-
Morpholine (or other desired amine)
-
XPhos Pd G3 (or other suitable palladium precatalyst)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous Toluene
-
Nitrogen or Argon gas supply
-
Oven-dried glassware (Schlenk tube or round-bottom flask with condenser)
Procedure:
-
Inert Atmosphere Setup: In an inert atmosphere glovebox, add this compound (1.0 equiv.), the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), and sodium tert-butoxide (1.4 equiv.) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Reagent Addition: Remove the Schlenk tube from the glovebox. Add anhydrous, degassed toluene via syringe, followed by the amine (e.g., morpholine, 1.1-1.2 equiv.).
-
Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 100-110 °C. Stir vigorously for the duration of the reaction.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Quench carefully by adding water.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired mono-aminated product.
Data Summary: Condition Screening
The following table presents representative conditions for the Buchwald-Hartwig amination of dichloropyrimidines, providing a starting point for optimization.
| Entry | Amine (equiv.) | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Typical Yield |
| 1 | Morpholine (1.2) | Pd₂(dba)₃ (2) | XPhos (4) | NaOt-Bu (1.4) | Toluene | 110 | 6 | High |
| 2 | Aniline (1.1) | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 100 | 12 | Moderate-High |
| 3 | Benzylamine (1.2) | XPhos Pd G3 (2) | - | LHMDS (1.5) | THF | 80 | 8 | High |
| 4 | Piperidine (1.2) | Pd₂(dba)₃ (2) | BrettPhos (4) | Cs₂CO₃ (2.0) | t-BuOH | 100 | 10 | Moderate-High |
Note: This data is illustrative and based on established procedures for similar substrates. Actual yields will vary based on the specific amine and optimized conditions.[17]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd(0) oxidized). 2. Insufficient temperature. 3. Poor quality reagents/solvents. | 1. Ensure rigorous inert atmosphere and use fresh, degassed anhydrous solvents.[16] Use an air-stable precatalyst. 2. Increase temperature in 10 °C increments. 3. Use freshly purchased, high-purity reagents. |
| Formation of Di-substituted Product | 1. High equivalence of amine. 2. Extended reaction time or high temperature. | 1. Reduce the amine stoichiometry to 1.05-1.1 equivalents. 2. Monitor the reaction closely and stop it once the mono-aminated product is maximized. Consider lowering the temperature. |
| Hydrodehalogenation (Loss of Cl) | 1. Presence of water or other protic sources. 2. Side reaction from certain ligand/base combinations. | 1. Ensure all reagents, solvents, and glassware are scrupulously dry. 2. Screen different ligands and bases; sometimes a weaker base can mitigate this issue. |
| Low Yield with Primary Amines | 1. Double arylation of the primary amine. | 1. Use a highly hindered ligand like BrettPhos.[6] 2. Consider using an ammonia surrogate if the primary amine itself is problematic.[18] |
References
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Buchwald–Hartwig amination. In: Wikipedia. [Link]
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Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. [Link]
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Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]
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Fors, B. P., & Buchwald, S. L. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]
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Buchwald-Hartwig Coupling. NROChemistry. [Link]
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Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Semantic Scholar. [Link]
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Al-Tel, T. H. (2011). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules. [Link]
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Vechtomova, Y. L., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]
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Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]
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Buchwald-Hartwig amination strategy for synthesis of phenylurea-pyrimidine derivatives. ResearchGate. [Link]
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Vechtomova, Y. L., et al. (2014). Role of the base in Buchwald-Hartwig amination. PubMed. [Link]
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Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
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Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. [Link]
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Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands. Dalton Transactions (RSC Publishing). [Link]
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Preparation of sec and tert amines by Buchwald-Hartwig Amination. organic-reaction.com. [Link]
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Buchwald-Hartwig amination strategy for synthesis of phenylurea-pyrimidine derivatives. ResearchGate. [Link]
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Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. ResearchGate. [Link]
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Buchwald–Hartwig amination. Grokipedia. [Link]
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A Second-Generation Palladacycle Architecture Bearing a N-Heterocyclic Carbene and Its Catalytic Behavior in Buchwald–Hartwig Amination Catalysis. MDPI. [Link]
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Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70. PMC - NIH. [Link]
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A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. ResearchGate. [Link]
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Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation. RSC Advances (RSC Publishing). [Link]
-
Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. [Link]
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Palladium-catalyzed Buchwald-Hartwig amination. Atlanchim Pharma. [Link]
-
A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. [Link]
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Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 4,6-dichloro-N-ethylpyrimidin-2-amine
Introduction: The Privileged Pyrimidine Scaffold in Modern Drug Discovery
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a remarkable number of therapeutic agents. Its prevalence is highlighted by the fact that 20% of small-molecule drugs approved by the US FDA since 2015 feature a pyrimidine core.[1] This prevalence stems from the pyrimidine's ability to engage in a variety of biological interactions, often mimicking the natural nucleobases found in DNA and RNA. Consequently, pyrimidine derivatives are integral to numerous anticancer, antiviral, and anti-inflammatory drugs.[2]
The strategic functionalization of the pyrimidine ring is a critical endeavor in drug development, allowing for the fine-tuning of a molecule's pharmacological profile. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile methodology for this purpose, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds under relatively mild conditions with broad functional group tolerance.[3]
This guide provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of 4,6-dichloro-N-ethylpyrimidin-2-amine , a versatile building block for the synthesis of diverse compound libraries. We will explore the key aspects of Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Negishi couplings, offering field-proven insights and step-by-step methodologies to empower researchers, scientists, and drug development professionals in their synthetic endeavors.
Scientific Foundation: Reactivity and Regioselectivity
The cross-coupling of dihalopyrimidines, such as this compound, is governed by the electronic properties of the pyrimidine ring. The two nitrogen atoms within the ring act as electron sinks, rendering the carbon atoms electron-deficient and thus susceptible to nucleophilic attack and oxidative addition by a palladium(0) catalyst.
In the case of dichloropyrimidines, a key challenge and opportunity lies in achieving regioselective mono-substitution. For 2,4- and 4,6-dihalopyrimidines, the C4 and C6 positions are generally more electrophilic and thus more reactive towards oxidative addition than the C2 position.[4][5] This established reactivity trend allows for a stepwise functionalization strategy.
For the substrate, This compound , the N-ethylamino group at the C2 position is an electron-donating group. This group increases the electron density of the pyrimidine ring, which can modulate the reactivity of the C4 and C6 positions. While both positions remain activated for cross-coupling, selective mono-substitution can often be achieved by carefully controlling reaction conditions such as temperature, reaction time, and the stoichiometry of the coupling partner. In many cases, the initial substitution will occur at one of the chloro-positions, yielding a mono-substituted intermediate that can be isolated and subjected to a second, different cross-coupling reaction to generate unsymmetrically disubstituted pyrimidines.
Application I: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust and widely used method for forming C-C bonds between an organoboron compound (typically a boronic acid or ester) and an organic halide.[6][7][8] Its popularity stems from the stability and low toxicity of the boronic acid reagents and the mild reaction conditions.
Causality of Experimental Design
The choice of catalyst, ligand, base, and solvent system is critical for a successful Suzuki-Miyaura coupling.
-
Catalyst/Ligand: A Pd(0) species is the active catalyst. Often, a stable Pd(II) precatalyst like Pd(OAc)₂ is used in combination with a phosphine ligand, which is reduced in situ to Pd(0). For chloro-heteroarenes, electron-rich and bulky phosphine ligands (e.g., triphenylphosphine, or more specialized Buchwald ligands like SPhos or XPhos) are often employed to facilitate the challenging oxidative addition step and stabilize the active catalytic species.[9] Pd(PPh₃)₄ can also be used directly as a Pd(0) source.
-
Base: A base is required to activate the organoboron species in the transmetalation step. Inorganic bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The choice of base can influence the reaction rate and substrate compatibility.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is often used to dissolve both the organic and inorganic reagents.
Data Summary: Representative Suzuki-Miyaura Couplings on Dichloropyrimidines
The following table summarizes typical conditions and outcomes for the Suzuki-Miyaura coupling of analogous dichloropyrimidine systems. These serve as a valuable starting point for the optimization of reactions with this compound.
| Dihalopyrimidine | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 0.25 | 98 | [7][10] |
| 4,6-Dichloropyrimidine | Arylboronic acids | Pd(OAc)₂ (reasonable) | K₃PO₄ | Not Specified | Not Specified | Not Specified | Reasonable | [9] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | Good | [6][11] |
Experimental Protocol: Mono-Arylation via Suzuki-Miyaura Coupling
This protocol is a generalized procedure for the mono-arylation of this compound. Optimization may be required for specific boronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1-1.2 equiv)
-
Pd(PPh₃)₄ (2-5 mol%)
-
K₂CO₃ or K₃PO₄ (2.0-3.0 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 v/v), degassed
-
Schlenk flask or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C (or use microwave irradiation, e.g., 100-120 °C for 15-30 minutes) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically when starting material is consumed), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-6-chloro-N-ethylpyrimidin-2-amine.
Application II: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from amines and aryl halides.[11][12] This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals.[6]
Causality of Experimental Design
-
Catalyst/Ligand: This reaction is highly dependent on the choice of ligand. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos, or Josiphos) are crucial for promoting the reductive elimination step and preventing catalyst decomposition.[13] A Pd(II) precatalyst like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃ is typically used.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, facilitating its coordination to the palladium center. Common bases include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or cesium carbonate (Cs₂CO₃).[14] The choice of base depends on the pKa of the amine and the functional group tolerance of the substrates.
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are used to prevent unwanted side reactions.
Data Summary: Representative Buchwald-Hartwig Aminations on Dihaloarenes
| Dihaloarene | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2,4-Dichloropyrimidine | Aniline | Pd(II) precatalyst | - | - | - | - | C4 selective | [1] |
| 6-Aryl-2,4-dichloropyrimidine | Secondary Aliphatic Amines | Pd(OAc)₂/dppb | LiHMDS | THF | -20 to 0 | 1 | >97 (regioselectivity) | [4][15] |
| 2,6-dichloro-4-phenylpyridine | Morpholine | Pd₂(dba)₃/RuPhos | LiHMDS | Dioxane | 110 | 24-36 | - | [12] |
Experimental Protocol: Mono-Amination via Buchwald-Hartwig Coupling
This protocol provides a general starting point for the mono-amination of this compound with a secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Secondary amine (1.1-1.2 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
XPhos or RuPhos (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed toluene or dioxane
-
Schlenk flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst, the ligand, and the base.
-
Add the this compound.
-
Add the anhydrous, degassed solvent, followed by the amine via syringe.
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Application III: Sonogashira Coupling for C-C Triple Bond Formation
The Sonogashira reaction is a cross-coupling reaction used to form a C-C bond between a terminal alkyne and an aryl or vinyl halide.[14][16][17] It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.
Causality of Experimental Design
-
Catalyst System: The reaction employs a dual catalytic system. A palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄) facilitates the main cross-coupling cycle, while a copper(I) salt (typically CuI) acts as a co-catalyst to form a copper acetylide intermediate, which accelerates the transmetalation step.[13][18]
-
Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used both to neutralize the HX byproduct and to act as a solvent.
-
Solvent: Anhydrous, degassed solvents like THF or DMF are commonly used. The reaction must be performed under strictly anaerobic conditions to prevent the oxidative homocoupling of the alkyne (Glaser coupling).
Data Summary: Representative Sonogashira Couplings on Halopyrimidines
| Halopyrimidine | Alkyne | Pd Catalyst (mol%) | Cu(I) Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-chloro-6-methyl-2-(methylthio)pyrimidine derivative | Electron-poor aryl iodides | Pd(PPh₃)₂Cl₂ (2.5) | CuI (5) | DIPEA | MeCN | RT | Excellent | [19] |
| 4,6-Dichloropyrimidin-5-amine | Terminal Alkyne | Pd(PPh₃)₂Cl₂ (2-5) | CuI (5-10) | Amine | THF/DMF | RT to 50 | - | [9] |
Experimental Protocol: Mono-Alkynylation via Sonogashira Coupling
This protocol describes a general procedure for the Sonogashira coupling of this compound.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (2-5 mol%)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)
-
Anhydrous, degassed THF or DMF
-
Schlenk flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and the copper(I) co-catalyst.
-
Add the anhydrous, degassed solvent, followed by the base and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or heat gently (e.g., 40-60 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
Alternative Methodologies: The Negishi Coupling
The Negishi coupling is another powerful C-C bond-forming reaction that utilizes an organozinc reagent as the coupling partner.[20] It is known for its high functional group tolerance and the ability to couple sp³, sp², and sp carbon atoms.[20][21]
The reaction proceeds through a similar catalytic cycle of oxidative addition, transmetalation, and reductive elimination. Organozinc reagents are typically prepared from the corresponding organohalide or organolithium compound and a zinc salt (e.g., ZnCl₂). While less common than Suzuki couplings due to the moisture sensitivity of organozinc reagents, the Negishi reaction offers a valuable alternative, particularly when the corresponding boronic acid is unstable or difficult to prepare. A typical protocol would involve a palladium catalyst such as Pd(PPh₃)₄ or a catalyst system generated from a Pd(II) precursor and a phosphine ligand in an anhydrous solvent like THF.
Conclusion
The palladium-catalyzed cross-coupling of this compound provides a versatile and efficient platform for the synthesis of a wide array of substituted pyrimidine derivatives. By carefully selecting the appropriate coupling reaction—Suzuki-Miyaura for C-C bonds with boronic acids, Buchwald-Hartwig for C-N bond formation, and Sonogashira for introducing alkynyl moieties—and by judiciously choosing catalysts, ligands, and reaction conditions, researchers can achieve selective functionalization of the pyrimidine core. The protocols and data presented in this guide serve as a robust starting point for developing novel compounds for drug discovery and development, enabling the exploration of new chemical space and the optimization of lead candidates.
References
-
Wikipedia contributors. (2023). Negishi coupling. In Wikipedia, The Free Encyclopedia. [Link]
-
Khan, I., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 5089. [Link]
- BenchChem. (2025). A Comparative Guide to Catalysts for Cross-Coupling Reactions with 4,6-Dichloropyrimidin-5-amine. BenchChem Technical Guides.
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Charles, M. D., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(8), 1673–1676. [Link]
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Anderson, K. W., & Handy, S. T. (2012). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Letters, 53(8), 948-950. [Link]
-
ResearchGate. (2020). (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst... ResearchGate. [Link]
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-
Wikipedia contributors. (2023). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. [Link]
-
Dolšak, A., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Catalysts, 11(4), 439. [Link]
-
Beilstein-Institut. (2023). Negishi-coupling-enabled synthesis of α-heteroaryl-α-amino acid building blocks for DNA-encoded chemical library applications. Beilstein Journal of Organic Chemistry. [Link]
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Trilleras, J., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(3), M1426. [Link]
-
ResearchGate. (2009). Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. [Link]
-
Brittain, W. D. G., & Cobb, S. L. (2018). Negishi cross-couplings in the synthesis of amino acids. Organic & Biomolecular Chemistry, 16(1), 10-20. [Link]
-
ResearchGate. (2013). (PDF) ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. ResearchGate. [Link]
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LibreTexts Chemistry. (2021). Sonogashira Coupling. Chemistry LibreTexts. [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
ResearchGate. (2018). Negishi cross-couplings in the synthesis of amino acids. ResearchGate. [Link]
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-
Ruiz, J., et al. (2020). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 59(39), 16802-16829. [Link]
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MH Chem. (2022, July 12). Sonogashira Coupling- Reaction and application in Research Lab. YouTube. [Link]
-
Zhang, H., et al. (2023). Functionalization of 2,4-Dichloropyrimidines by 2,2,6,6-Tetramethylpiperidyl Zinc Base Enables Modular Synthesis of Antimalarial Diaminopyrimidine P218 and Analogues. The Journal of Organic Chemistry, 88(13), 9475–9487. [Link]
-
Gholam-Hosseini, S., et al. (2019). Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu. Journal of the Iranian Chemical Society, 16(9), 2025-2032. [Link]
-
Al-Ostoot, F. H., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3493. [Link]
-
Al-Ostoot, F. H., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3493. [Link]
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Application Notes and Protocols: The Strategic Use of 4,6-dichloro-N-ethylpyrimidin-2-amine in the Synthesis of Targeted Kinase Inhibitors
Abstract
The 2-aminopyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure for its ability to form critical hydrogen bond interactions with the hinge region of kinase ATP-binding sites.[1][2] This guide provides a detailed exploration of 4,6-dichloro-N-ethylpyrimidin-2-amine , a versatile and strategically functionalized building block for the synthesis of potent and selective kinase inhibitors. We will dissect the chemical principles governing its reactivity and provide robust, field-proven protocols for its sequential modification into advanced drug-like molecules. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in their discovery programs.
The 2-Aminopyrimidine Scaffold: A Privileged Kinase Hinge-Binder
Protein kinases regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[3][4] The development of small molecule inhibitors that target the ATP-binding site of kinases has been a highly successful therapeutic strategy.[5] The 2-aminopyrimidine core is exceptionally effective in this role. Its nitrogen atoms can act as both hydrogen bond donors and acceptors, mimicking the adenine portion of ATP and anchoring the inhibitor to the kinase "hinge" region, a conserved sequence of amino acids that connects the N- and C-lobes of the kinase domain. This foundational interaction provides a stable platform for building out additional functionalities to achieve high potency and selectivity.
The subject of this guide, this compound, offers three key points for synthetic diversification: the primary amino group, which is protected as an N-ethyl amine, and the two reactive chlorine atoms at the C4 and C6 positions. The differential reactivity of these chlorine atoms allows for controlled, sequential chemical modifications, making it an ideal starting material for constructing diverse chemical libraries for structure-activity relationship (SAR) studies.[6]
Core Reactivity and Synthetic Strategy
The two chlorine atoms on the pyrimidine ring are susceptible to displacement via two primary classes of reactions: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling. The electron-deficient nature of the pyrimidine ring facilitates these transformations.[7]
-
Nucleophilic Aromatic Substitution (SNAr): The C4 and C6 positions are activated towards attack by nucleophiles such as amines, alcohols, or thiols.[8] Generally, the C4 position is considered more electrophilic and thus more reactive, often allowing for selective mono-substitution under controlled conditions.[9] The choice of solvent, base, and temperature is critical for controlling selectivity and achieving high yields.
-
Palladium-Catalyzed Cross-Coupling: Reactions like the Suzuki-Miyaura (C-C bond formation) or Buchwald-Hartwig (C-N bond formation) couplings provide powerful methods for introducing aryl, heteroaryl, or complex amino moieties.[8][10][11] These reactions offer broad substrate scope and functional group tolerance. Often, a first substitution is performed via SNAr, followed by a cross-coupling reaction at the remaining chloro-position.
The overall synthetic workflow is designed to be modular, allowing for the generation of a library of analogs by varying the nucleophiles and coupling partners in a stepwise fashion.
Experimental Protocols
The following protocols are designed as robust starting points and may be optimized for specific substrates.
Protocol 1: Selective C4 Amination via Nucleophilic Aromatic Substitution (SNAr)
This protocol describes the selective displacement of the C4 chlorine with a primary or secondary amine. The C4 position is typically more reactive, allowing for clean mono-substitution.
Objective: To synthesize a 4-amino-6-chloro-N-ethylpyrimidin-2-amine intermediate.
Materials:
-
This compound (1.0 eq.)
-
Desired amine (e.g., aniline, benzylamine, morpholine) (1.1 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq.)
-
2-Propanol (IPA) or N,N-Dimethylformamide (DMF)
-
Reaction vessel (e.g., round-bottom flask with condenser)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add this compound.
-
Dissolve the starting material in a suitable solvent (e.g., IPA, 10 mL per mmol of starting material).
-
Add the desired amine (1.1 eq.) followed by DIPEA (2.0 eq.) to the solution.
-
Fit the vessel with a condenser and place it under an inert atmosphere.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash with water followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 4-amino-6-chloro intermediate.
Causality & Expertise:
-
Why DIPEA? DIPEA is a non-nucleophilic base that effectively scavenges the HCl byproduct without competing in the substitution reaction.
-
Why IPA or DMF? These polar aprotic (DMF) or protic (IPA) solvents are effective at solvating the reactants and facilitating the SNAr mechanism. IPA is often preferred for easier workup.
-
Why 80-100 °C? This temperature range provides sufficient thermal energy to overcome the activation barrier for the SNAr reaction without promoting significant side reactions or decomposition.
Protocol 2: C6 Arylation via Suzuki-Miyaura Cross-Coupling
This protocol describes the C-C bond formation at the remaining C6 chlorine position using the intermediate from Protocol 1.
Objective: To synthesize the final di-substituted 2-aminopyrimidine kinase inhibitor.
Materials:
-
4-amino-6-chloro-N-ethylpyrimidin-2-amine intermediate (from Protocol 1) (1.0 eq.)
-
Arylboronic acid (e.g., phenylboronic acid, 3-methoxyphenylboronic acid) (1.2 eq.)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄) (5 mol%)
-
Base (e.g., Potassium Carbonate, K₂CO₃, or Cesium Carbonate, Cs₂CO₃) (2.5 eq.)
-
Anhydrous solvent system (e.g., 1,4-Dioxane and Water, 4:1 ratio)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a dry reaction vessel, combine the 6-chloro intermediate (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst (0.05 eq.), and the base (2.5 eq.).
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add the degassed solvent system (e.g., 1,4-Dioxane/Water) via syringe.[12]
-
Heat the reaction mixture to 90-110 °C and stir vigorously. Alternatively, use microwave irradiation (e.g., 120-150 °C for 15-60 minutes) for accelerated reaction times.[11]
-
Monitor the reaction progress by TLC or LC-MS.[10]
-
Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the final compound.
Trustworthiness & Self-Validation: Every step of these protocols includes a monitoring phase (TLC or LC-MS). This ensures that the reaction's completion can be verified before proceeding to the next stage, preventing yield loss and simplifying purification. The combination of SNAr and Suzuki coupling is a well-validated and highly reliable strategy in medicinal chemistry.[8]
Data Presentation: Expected Outcomes
The following table summarizes hypothetical yet representative outcomes for the two-step synthesis, based on literature precedents for similar dichloropyrimidine systems.[9][13]
| Step | Reactant 1 (R1-NH2) | Reactant 2 (R2-B(OH)₂) | Method | Typical Time | Typical Yield (%) |
| 1 | Aniline | - | SNAr (Conventional Heat) | 12 h | 75-90% |
| 1 | Morpholine | - | SNAr (Conventional Heat) | 8 h | 80-95% |
| 2 | - | Phenylboronic acid | Suzuki (Conventional Heat) | 10 h | 70-85% |
| 2 | - | 4-Fluorophenylboronic acid | Suzuki (Microwave) | 20 min | 75-90% |
| 2 | - | Thiophene-3-boronic acid | Suzuki (Conventional Heat) | 16 h | 65-80% |
Application: Biological Evaluation
Once synthesized, the final compounds must be evaluated for their ability to inhibit the target kinase.
Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol provides a general method for determining the IC₅₀ (half-maximal inhibitory concentration) of a synthesized compound.
Principle: The assay measures the amount of ATP remaining in solution following a kinase reaction. Lower ATP levels indicate higher kinase activity. Potent inhibitors will result in a higher luminescence signal, corresponding to more ATP being preserved.
Materials:
-
Synthesized inhibitor compounds
-
Kinase-specific substrate peptide
-
ATP
-
Assay Buffer
-
Luminescent Kinase Assay Kit (e.g., Kinase-Glo®)
-
White, opaque 384-well microplates
-
Microplate reader with luminescence detection
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point curve.
-
In the microplate wells, add the assay buffer, the target kinase, and the substrate peptide.
-
Add the diluted inhibitor compounds to the appropriate wells. Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.
-
Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding a predetermined concentration of ATP (often at the Kₘ value for the specific kinase).
-
Incubate the plate at 30 °C for 1 hour (or an optimized time).
-
Stop the reaction by adding the luminescent detection reagent from the kit. This reagent simultaneously lyses the cells (if applicable) and contains luciferase and luciferin to generate a light signal from the remaining ATP.
-
Incubate for 10 minutes in the dark to stabilize the signal.
-
Measure luminescence using a microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the controls and fit the data to a dose-response curve to determine the IC₅₀ value.
References
-
Zhang, J., et al. (2021). The development of an effective synthetic route of rilpivirine. Chemistry Central Journal, 15(1), 57. [Link][16][17][18]
-
Lupin Limited. (Year). An improved process for preparing Rilpivirine and its intermediate. Patent. [Source not a direct clickable URL, general patent search required][19]
-
ResearchGate. (Various Authors). SAR of pyrimidine derivatives as ALK inhibitor. ResearchGate. [Link][6]
-
Bradbury, R. H., et al. (2015). Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. Bioorganic & Medicinal Chemistry, 23(19), 6280-6296. [Link][14]
-
S, S., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5195. [Link][3]
-
ResearchGate. (Various Authors). SAR of some novel pyrimidine derivatives. ResearchGate. [Link][4]
-
Bakr, R. B., et al. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie. [Link][5]
-
Janssen Pharmaceutica NV. (2020). Process for the preparation of rilpivirine. Google Patents. [20]
-
Chi, Y., et al. (2022). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 65(4), 3579-3597. [Link][13]
-
Volochnyuk, D. M., et al. (2016). Design and synthesis of novel protein kinase CK2 inhibitors on the base of 4-aminothieno[2,3-d]pyrimidines. European Journal of Medicinal Chemistry, 115, 103-114. [Link][21]
-
Chen, S., et al. (2019). Synthesis and biological evaluation of nitroxide labeled pyrimidines as Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(7), 923-928. [Link][15]
-
Kraybill, B. C., et al. (2013). Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. Synthesis, 45(13), 1764-1784. [Link][9]
-
PubChem. (n.d.). 4,6-Dichloro-2-methylpyrimidin-5-amine. National Center for Biotechnology Information. [Link][22]
-
Tóth, G., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Medicinal Chemistry, 12(3), 336-359. [Link]
-
CNIPA. (Year). Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine. Google Patents. [23]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Medicinal Chemistry Insights: Leveraging 2,5-Dichloro-N-[2-(isopropylsulfonyl)phenyl]pyrimidin-4-amine. Ningbo Inno Pharmchem Co.,Ltd. [Link][24]
-
Vitaku, E., et al. (2019). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 12(4), 154. [Link][2]
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Application Notes & Protocols: Strategic Functionalization of 4,6-dichloro-N-ethylpyrimidin-2-amine for the Synthesis of Biologically Active Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents, particularly in oncology as kinase inhibitors.[1][2][3] 4,6-dichloro-N-ethylpyrimidin-2-amine is a highly versatile starting material, offering two reactive sites for the strategic introduction of diverse functionalities. The chlorine atoms at the C4 and C6 positions are activated for nucleophilic aromatic substitution (SNAr), enabling sequential and selective modifications.[4][5] This guide provides a comprehensive overview of the reactivity of this key intermediate and details robust protocols for its derivatization through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, empowering researchers in the synthesis of novel molecular entities for drug discovery.
Core Principles: Reactivity and Selectivity
The synthetic utility of this compound stems from the electron-deficient nature of the pyrimidine ring. The two nitrogen atoms strongly withdraw electron density, rendering the carbon atoms, particularly C2, C4, and C6, electrophilic. The two chlorine atoms at C4 and C6 further enhance this electrophilicity, making them excellent leaving groups for nucleophilic attack.[6]
Mechanism of Substitution: The primary reaction pathway is Nucleophilic Aromatic Substitution (SNAr). This is a two-step addition-elimination process:
-
Nucleophilic Attack: A nucleophile adds to the C4 or C6 position, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6]
-
Chloride Elimination: The aromaticity is restored through the expulsion of a chloride ion, yielding the substituted pyrimidine product.[6]
Caption: The two-step SNAr mechanism on the pyrimidine core.
Regioselectivity: In the starting material, the C4 and C6 positions are electronically and sterically equivalent. Therefore, the initial mono-substitution occurs without inherent regioselectivity. However, the introduction of the first nucleophile electronically modifies the ring, influencing the reactivity of the remaining chlorine atom. Typically, an electron-donating nucleophile (like an amine) will slightly deactivate the ring, making the second substitution require more forcing conditions.
Synthetic Pathways and Experimental Protocols
The functionalization of this compound can be broadly categorized into direct nucleophilic substitution and metal-catalyzed cross-coupling reactions.
Caption: Key synthetic routes from the dichloropyrimidine starting material.
Protocol 1: SNAr Mono-Amination with Aliphatic Amines
This protocol describes a general procedure for the catalyst-free mono-substitution with primary or secondary aliphatic amines. These amines are sufficiently nucleophilic to displace a chloride under thermal conditions.
-
Causality: A base, such as K₂CO₃ or triethylamine (Et₃N), is essential to neutralize the hydrochloric acid (HCl) generated during the reaction, preventing the protonation and deactivation of the amine nucleophile. Solvents like ethanol or DMF are used for their ability to dissolve the reactants and facilitate the reaction at elevated temperatures.
Materials:
-
This compound
-
Desired primary or secondary amine (1.0-1.2 equivalents)
-
Anhydrous potassium carbonate (K₂CO₃, 2.5 equivalents) or Triethylamine (Et₃N, 2.0 equivalents)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Ethanol, or Isopropanol)
-
Round-bottom flask or sealed vial, magnetic stirrer, heating mantle/oil bath
-
Standard work-up and purification reagents (e.g., ethyl acetate, water, brine, anhydrous sodium sulfate, silica gel)
Procedure:
-
To a round-bottom flask or a sealable reaction vial, add this compound (1.0 mmol).
-
Add the chosen base (e.g., anhydrous K₂CO₃, 2.5 mmol).
-
Add the anhydrous solvent (3-5 mL).
-
Add the desired aliphatic amine (1.0-1.2 mmol) to the stirring suspension.
-
Seal the vessel and heat the reaction mixture to 80-120 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
If K₂CO₃ was used, filter off the solids. If Et₃N was used, proceed to the next step.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation:
| Entry | Amine Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| 1 | Pyrrolidine | K₂CO₃ | DMF | 100 | 6 | >90 |
| 2 | Morpholine | Et₃N | EtOH | 80 | 12 | 85-95 |
| 3 | Benzylamine | K₂CO₃ | i-PrOH | 90 | 16 | 80-90 |
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination
For less nucleophilic amines, such as anilines or certain heteroaromatic amines, direct SNAr may be sluggish. The Buchwald-Hartwig amination provides a powerful alternative, utilizing a palladium catalyst and a phosphine ligand to form the C-N bond under milder conditions.[7][8][9]
-
Causality: The catalytic cycle involves the oxidative addition of the aryl chloride to a Pd(0) complex, which is stabilized by a bulky, electron-rich phosphine ligand (e.g., Xantphos).[10] A strong, non-nucleophilic base (e.g., Cs₂CO₃ or NaOtBu) is required to deprotonate the amine in the catalytic cycle, forming the key palladium-amido intermediate that undergoes reductive elimination to yield the product.[8][11] The reaction must be performed under an inert atmosphere (N₂ or Ar) to prevent oxidation and deactivation of the Pd(0) catalyst.
Materials:
-
This compound
-
Aryl amine (1.1-1.5 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%)
-
Phosphine ligand (e.g., Xantphos, 1.2-6 mol%)
-
Base (e.g., Cs₂CO₃, 1.5-2.0 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Schlenk flask or oven-dried vial, inert atmosphere setup
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 0.025 mmol) and the phosphine ligand (e.g., Xantphos, 0.06 mmol).
-
Add this compound (1.0 mmol), the aryl amine (1.2 mmol), and the base (e.g., Cs₂CO₃, 2.0 mmol).
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous, degassed solvent (4-6 mL) via syringe.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite to remove the catalyst and base.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Data Presentation:
| Entry | Amine | Catalyst / Ligand | Base | Solvent | Temp (°C) | Approx. Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 100 | 85-95 |
| 2 | 3-Methoxyaniline | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 110 | 80-90 |
| 3 | Indole | PdCl₂(dppf) | NaOtBu | Toluene | 90 | 70-80 |
Protocol 3: Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is the premier method for installing aryl or heteroaryl groups via C-C bond formation.[12][13] This reaction demonstrates excellent functional group tolerance and reliability.
-
Causality: The reaction requires a Pd(0) catalyst, often generated in situ from a Pd(II) precatalyst, to initiate the catalytic cycle with oxidative addition into the C-Cl bond. A base is crucial for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[14] A mixture of an organic solvent and water is often used to facilitate the dissolution of both the organic and inorganic reagents.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.1-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄ or Na₂CO₃, 2.0-3.0 equivalents)
-
Anhydrous, degassed solvent (e.g., Dioxane, Toluene, DMF), often with water
Procedure:
-
To a flask, add this compound (1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 3.0 mmol).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add a degassed solvent system (e.g., Dioxane/H₂O 4:1, 5 mL).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring until TLC or LC-MS indicates consumption of the starting material.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Data Presentation:
| Entry | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Approx. Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 90 | >90 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | Toluene/EtOH/H₂O | 85 | 85-95 |
| 3 | Pyridin-3-ylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 100 | 75-85 |
General Experimental Workflow
A standardized workflow ensures reproducibility and high purity of the final compounds, which is critical for subsequent biological evaluation.
Caption: Standard laboratory workflow for synthesis and purification.
Conclusion
This compound is a robust and adaptable platform for the synthesis of complex, substituted pyrimidines. By judiciously selecting between direct SNAr and palladium-catalyzed cross-coupling methodologies, researchers can selectively functionalize the C4 and C6 positions to build libraries of novel compounds. The protocols and principles outlined in this guide serve as a validated starting point for the development of potent and selective molecules for various therapeutic targets, particularly protein kinases.
References
- Vertex AI Search. (2024-07-15). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
- PMC. (2023-06-02). Recent medicinal approaches of novel pyrimidine analogs: A review.
- MDPI.
- BenchChem. Application Notes and Protocols for Nucleophilic Substitution on 4,6-Dichloropyrimidin-5-amine.
- Synthesis and Biological Activities of Some Pyrimidine Deriv
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrimidine.
- MDPI. (2022-03-24). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.
- ACS Publications. (2021-10-08). Small Molecule Kinase Inhibitor Drugs (1995–2021)
- BenchChem.
- BenchChem.
- BenchChem. Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines.
- Grokipedia.
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- Wikipedia.
- NIH. (2008-04-21).
- BenchChem. Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,5-Dichloro-4,6-pyrimidinediamine.
- ResearchGate. (2020-10-29). Suzuki–Miyaura Reactions of (4-bromophenyl)
- MDPI. (2020-10-29). Suzuki–Miyaura Reactions of (4-bromophenyl)
- MDPI. (2019-12-19). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- Master Organic Chemistry. (2018-05-07). Nucleophilicity Trends of Amines.
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Protocol for the synthesis of N-aryl-4,6-disubstituted-pyrimidin-2-amines
An Application Note and Protocol for the Synthesis of N-aryl-4,6-disubstituted-pyrimidin-2-amines
Authored by a Senior Application Scientist
Abstract
N-aryl-4,6-disubstituted-pyrimidin-2-amines represent a cornerstone scaffold in medicinal chemistry and drug discovery. This structural motif is a key component in a multitude of compounds exhibiting a wide spectrum of pharmacological activities, including but not limited to, kinase inhibition, anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The prevalence of this core in clinically significant molecules, such as the Bcr-Abl kinase inhibitor Imatinib, underscores the necessity for robust and versatile synthetic protocols.[1] This guide provides an in-depth analysis of the primary synthetic strategies, detailed experimental protocols, and the underlying chemical principles for the preparation of these high-value compounds. We will explore both classical and modern methodologies, including nucleophilic aromatic substitution, palladium-catalyzed Buchwald-Hartwig amination, and microwave-assisted synthesis, to provide researchers with a comprehensive toolkit for accessing this privileged chemical space.
Introduction: The Significance of the 2-Aminopyrimidine Scaffold
The 2-aminopyrimidine moiety is a heterocyclic guanidine bioisostere that is central to numerous biologically active molecules.[1] Its ability to participate in key hydrogen bonding interactions makes it an ideal scaffold for targeting enzyme active sites. The substitution pattern on the pyrimidine ring, particularly at the N-2, C-4, and C-6 positions, allows for fine-tuning of the molecule's steric and electronic properties, enabling the optimization of potency, selectivity, and pharmacokinetic profiles. The development of efficient synthetic routes to create diverse libraries of these compounds is therefore a critical endeavor in modern drug development.[2][4]
Core Synthetic Strategies: A Comparative Overview
The construction of N-aryl-4,6-disubstituted-pyrimidin-2-amines can be approached from several angles. The choice of strategy often depends on the availability of starting materials, desired substitution patterns, and scalability. The most prevalent and effective methods are outlined below.
Strategy A: Sequential Nucleophilic Aromatic Substitution (SNAr)
This classical and highly effective strategy relies on the inherent reactivity of dihalopyrimidines, most commonly 4,6-dichloropyrimidine. This precursor is an important industrial intermediate, typically synthesized via the chlorination of 4,6-dihydroxypyrimidine using reagents like phosphorus oxychloride (POCl₃).[5][6][7] The two chlorine atoms at the C4 and C6 positions are susceptible to sequential displacement by nucleophiles.
The general workflow involves an initial amination to install the N-aryl-2-amine core, followed by a second substitution or cross-coupling reaction to introduce functionality at the 4- and 6-positions. While direct amination at the 2-position of a 4,6-dichloropyrimidine is less common, a more frequent approach involves starting with 2-amino-4,6-dichloropyrimidine and subsequently modifying the 4 and 6 positions.
Strategy B: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized the formation of carbon-nitrogen bonds, offering a powerful method for coupling aryl halides with amines under relatively mild conditions.[8][9] This reaction is exceptionally well-suited for synthesizing N-aryl-pyrimidin-2-amines by coupling a 2-aminopyrimidine derivative with an aryl halide (or triflate). The reaction's broad substrate scope and high functional group tolerance make it a preferred method for late-stage diversification in drug discovery programs.[10]
The key to a successful Buchwald-Hartwig amination lies in the precise combination of a palladium precursor, a specialized phosphine ligand, and a suitable base.[11][12] The ligand, often a bulky, electron-rich phosphine like Xantphos, is critical for facilitating both the oxidative addition and reductive elimination steps of the catalytic cycle.[1]
Strategy C: Microwave-Assisted Synthesis
The application of microwave irradiation has emerged as a key enabling technology in modern organic synthesis. Microwave-assisted protocols offer significant advantages over conventional heating, including dramatically reduced reaction times (from hours to minutes), improved yields, and enhanced purity of the final products.[13][14] This eco-friendly method is highly applicable to both SNAr and palladium-catalyzed cross-coupling reactions for the synthesis of pyrimidine derivatives.[14][15] The rapid, uniform heating provided by microwaves can overcome activation energy barriers more efficiently, often allowing reactions to proceed under milder conditions.[16]
Synthetic Workflow and Mechanistic Diagrams
The following diagrams illustrate the primary synthetic pathways and the catalytic cycle of the key cross-coupling reaction.
Caption: General synthetic routes to N-aryl-4,6-disubstituted-pyrimidin-2-amines.
Caption: Catalytic cycle of the Buchwald-Hartwig C-N cross-coupling reaction.
Detailed Experimental Protocols
Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Appropriate personal protective equipment (PPE) should be worn at all times. All reactions, particularly those involving palladium catalysts and anhydrous solvents, should be performed under an inert atmosphere (e.g., nitrogen or argon).
Protocol 1: Microwave-Assisted Synthesis of N-substituted-4-chloropyrimidin-2-amines
This protocol is adapted from a general procedure for the microwave-assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives and demonstrates the initial SNAr step.[15]
Objective: To synthesize an N-substituted-4-chloropyrimidin-2-amine intermediate via a rapid, microwave-assisted nucleophilic aromatic substitution.
Materials:
-
2-Amino-4,6-dichloropyrimidine (or 2,4-dichloropyrimidine for N-arylation at the 2-position)
-
Substituted aniline or other amine (1.0 equivalent)
-
Triethylamine (TEA) (1.5 equivalents)
-
Anhydrous propanol or other suitable high-boiling solvent (e.g., DMF, NMP)
-
Microwave reactor vials (CEM, Biotage, or similar)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a microwave reaction vial, add 2-amino-4,6-dichloropyrimidine (1.0 mmol, 164 mg).
-
Add the desired substituted amine (1.0 mmol).
-
Add anhydrous propanol (2-3 mL) to the vial and stir briefly to suspend the solids.
-
Add triethylamine (1.5 mmol, 0.21 mL). The triethylamine acts as a base to scavenge the HCl generated during the reaction.
-
Seal the vial securely with a cap.
-
Place the vial in the microwave reactor cavity.
-
Irradiate the reaction mixture at 120–140 °C for 15–30 minutes.[15] Reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS if possible.
-
After the reaction is complete, cool the vial to room temperature (using compressed air if available on the reactor).
-
Transfer the reaction mixture to a separatory funnel containing ethyl acetate (20 mL) and saturated NaHCO₃ solution (20 mL).
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired N-substituted-4-chloropyrimidin-2-amine.
Protocol 2: Buchwald-Hartwig Amination for N-Arylation
This protocol is based on optimized conditions for the palladium-catalyzed synthesis of N-arylpyrimidin-2-amine derivatives.[1][11]
Objective: To form the critical C-N bond between a 2-aminopyrimidine core and an aryl bromide.
Materials:
-
Substituted 4-(pyridin-3-yl)pyrimidin-2-amine (or other 2-aminopyrimidine derivative) (1.0 equivalent)
-
Aryl bromide (1.0 equivalent)
-
Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (10 mol%) or Palladium(II) acetate [Pd(OAc)₂] (5-10 mol%)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (10 mol%)
-
Sodium tert-butoxide (NaOtBu) (3.0 equivalents)
-
Anhydrous toluene
-
Schlenk flask or similar reaction vessel
-
Inert atmosphere setup (Nitrogen or Argon line)
Procedure:
-
Add the 2-aminopyrimidine derivative (0.87 mmol), the appropriate aryl bromide (0.87 mmol), PdCl₂(PPh₃)₂ (0.087 mmol, 61 mg), Xantphos (0.087 mmol, 50 mg), and sodium tert-butoxide (2.61 mmol, 250 mg) to a Schlenk flask equipped with a magnetic stir bar.[1]
-
Causality Note: Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine and facilitate the catalytic cycle. Xantphos is a bulky, electron-rich bidentate ligand that stabilizes the palladium catalyst and promotes the crucial reductive elimination step.[1][8]
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Add anhydrous toluene (15 mL) via syringe.
-
Heat the reaction mixture to reflux (approx. 110 °C) under the inert atmosphere for 8-12 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure.
-
Triturate the residue with deionized water (50 mL).
-
Collect the resulting solid by vacuum filtration. If the product is not a solid, extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
If extraction was performed, combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-aryl-4,6-disubstituted-pyrimidin-2-amine.
Data Summary and Comparison
The choice of synthetic conditions can dramatically impact the outcome of the reaction. The following tables summarize typical results for the Buchwald-Hartwig amination and compare conventional vs. microwave-assisted approaches.
Table 1: Representative Conditions and Yields for Buchwald-Hartwig Amination
Data synthesized from Tsoleridis et al., 2008[1]
| Aryl Bromide Coupling Partner | Catalyst System | Base | Solvent | Time (h) | Yield (%) |
| 2,4-Dimethylbromobenzene | PdCl₂(PPh₃)₂ / Xantphos | NaOtBu | Toluene | 8 | 82 |
| 4-Bromobenzonitrile | PdCl₂(PPh₃)₂ / Xantphos | NaOtBu | Toluene | 8 | 31 |
| 4-Bromoanisole | PdCl₂(PPh₃)₂ / Xantphos | NaOtBu | Toluene | 8 | 27 |
The data indicates that electron-donating groups on the aryl bromide (e.g., dimethyl) can lead to higher yields, while electron-withdrawing groups (e.g., cyano) may result in lower yields under these specific conditions. Optimization is often required for each substrate.
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
Illustrative data based on typical findings in the literature[14][15]
| Reaction Type | Heating Method | Typical Time | Typical Yield | Notes |
| SNAr on Dichloropyrimidine | Conventional (Oil Bath) | 6-24 hours | 50-75% | Longer reaction times can lead to side products. |
| SNAr on Dichloropyrimidine | Microwave Irradiation | 10-30 minutes | 70-95% | Cleaner reaction profiles and higher throughput.[15] |
| Buchwald-Hartwig Amination | Conventional (Oil Bath) | 8-18 hours | 27-82% | Requires careful control of inert atmosphere.[1] |
| Buchwald-Hartwig Amination | Microwave Irradiation | 20-60 minutes | Often comparable or higher | Can reduce catalyst degradation and side reactions. |
Conclusion
The synthesis of N-aryl-4,6-disubstituted-pyrimidin-2-amines is a well-established field with a variety of powerful and reliable methods at the disposal of the modern chemist. The classical SNAr approach using dichloropyrimidines remains a cost-effective and scalable route. For greater versatility and functional group tolerance, the palladium-catalyzed Buchwald-Hartwig amination is the gold standard, providing access to a vast chemical space. The integration of microwave-assisted synthesis across these methodologies offers a significant leap forward in efficiency, allowing for rapid library synthesis and accelerated discovery timelines. By understanding the principles and protocols outlined in this guide, researchers can confidently and effectively synthesize these vital scaffolds for advancing drug discovery and development.
References
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Qureshi, F., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Arabian Journal of Chemistry, 15(12), 104366. Available at: [Link]
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Almas, I., et al. (n.d.). Microwave-assisted synthesis of 2-aminopyrimidines 4a-g. ResearchGate. Available at: [Link]
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Qureshi, F., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PubMed Central. Available at: [Link]
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Tsoleridis, C. A., et al. (2008). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 13(4), 818-830. Available at: [Link]
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Chekalkin, A. A., et al. (2020). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules, 25(23), 5703. Available at: [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Available at: [Link]
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Nogueira, T. C. M., et al. (2024). Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones. RSC Advances. Available at: [Link]
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Tsoleridis, C. A., et al. (2008). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. MDPI. Available at: [Link]
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Patil, S. B., et al. (2022). Microwave-Assisted One-Pot Synthesis of Aminopyrimidine Scaffolds and their Biological Evaluation. Letters in Applied NanoBioScience, 11(2), 3629-3640. Available at: [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
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Patsnap. (n.d.). Preparation method of 4, 6-dichloropyrimidine. Available at: [Link]
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Tsoleridis, C. A., et al. (2008). Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst. PubMed. Available at: [Link]
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ResearchGate. (n.d.). One-pot synthesis of 3-(2-amino-6-arylpyrimidin-4-yl)-4-hydroxyquinolin-2(1H)-ones. Available at: [Link]
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Novartis OAK. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. Available at: [Link]
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Rashid, H. U., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing. Available at: [Link]
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ResearchGate. (n.d.). A facile one-pot synthesis of aryl-substituted fused pyrimidinones. Available at: [Link]
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Paul, R., et al. (1993). Preparation of substituted N-phenyl-4-aryl-2-pyrimidinamines as mediator release inhibitors. Journal of Medicinal Chemistry, 36(19), 2716-25. Available at: [Link]
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ResearchGate. (2020). Green synthesis of 4,6-bisarylpyrimidin-2(1H)-ones and azo-linked 4-arylpyrimidin-2(1H)-ones using NiFe2O4@SiO2Pr@glucose amine as a mild nano catalyst. Available at: [Link]
-
Gucký, T., et al. (2022). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Molecules, 27(15), 4782. Available at: [Link]
-
SciSpace. (n.d.). An overview on synthesis and biological activity of pyrimidines. Available at: [Link]
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Semantic Scholar. (2015). One-Pot Synthesis of N-Aryl-Nicotinamides and Diarylamines Based on a Tunable Smiles Rearrangement. Available at: [Link]
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ResearchGate. (2016). A review on biological importance of pyrimidines in the new era. Available at: [Link]
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Kumar, D., et al. (2013). Significance and Biological Importance of Pyrimidine in the Microbial World. International Journal of Pharmaceutical and Chemical Sciences, 2(4). Available at: [Link]
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Dhinakaran, I., et al. (2016). One-pot synthesis of N-aryl 1,4-dihydropyridine derivatives and their biological activities. Journal of Chemical Sciences, 128(1), 113-122. Available at: [Link]
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Application Notes & Protocols: The Strategic Use of 4,6-dichloro-N-ethylpyrimidin-2-amine in Medicinal Chemistry
Abstract
The pyrimidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a multitude of biologically active compounds and approved pharmaceuticals.[1] Among the vast array of pyrimidine-based building blocks, 4,6-dichloro-N-ethylpyrimidin-2-amine stands out as a particularly versatile and strategic intermediate. Its defining feature—two chemically distinct chlorine atoms at the C4 and C6 positions—provides medicinal chemists with a powerful tool for controlled, sequential functionalization. This allows for the systematic construction of diverse molecular libraries and the fine-tuning of structure-activity relationships (SAR). This guide provides an in-depth exploration of the chemical principles governing the reactivity of this scaffold, detailed protocols for its key transformations, and insights into its application in the discovery of targeted therapeutics, most notably kinase inhibitors.
Core Concepts: Reactivity and Strategic Importance
The utility of this compound is rooted in the inherent electronic properties of the pyrimidine ring. As an electron-deficient heterocycle, it is highly susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[2] The reactivity of the halogenated positions generally follows the order C4(6) > C2, a preference attributed to the superior stabilization of the Meisenheimer intermediate when a nucleophilic attack occurs at the C4 or C6 position, which are para or ortho to the ring nitrogens.[2][3]
This differential reactivity is the key to its strategic application. It enables a regioselective, stepwise approach to synthesis:
-
First Functionalization: A reaction, typically an SNAr or a palladium-catalyzed coupling, is performed under conditions that favor monosubstitution at the more reactive C4/C6 position.
-
Second Functionalization: The remaining chlorine atom is then displaced in a subsequent step, allowing for the introduction of a second, different substituent.
This methodology is fundamental for exploring the chemical space around the pyrimidine core to optimize potency, selectivity, and pharmacokinetic properties of drug candidates.
Application Focus: Scaffolding for Kinase Inhibitors
A primary application of the dichloropyrimidine core is in the development of kinase inhibitors.[4] Kinases are critical enzymes in cell signaling pathways, and their dysregulation is a hallmark of diseases like cancer.[4] The pyrimidine ring is adept at acting as a "hinge-binder," forming crucial hydrogen bonds with the backbone of the kinase's ATP-binding pocket, a common feature of many Type I and Type II kinase inhibitors.
The this compound scaffold provides the ideal framework for building potent and selective inhibitors:
-
The 2-(N-ethylamino) group: Can be oriented to interact with the solvent-exposed region or form additional interactions within the binding pocket.
-
The C4 substituent: This is often a larger, aromatic group introduced via Suzuki coupling or SNAr, designed to occupy the core ATP-binding region and establish key interactions.
-
The C6 substituent: This position is frequently used to introduce groups that confer selectivity or improve pharmacokinetic properties, such as solubility and metabolic stability. These groups are often installed via Buchwald-Hartwig amination.
A notable example of a drug class utilizing a similar scaffold is Dasatinib (BMS-354825), a dual Src/Abl kinase inhibitor. Its synthesis involves coupling a substituted aminothiazole to a dichloropyrimidine core, highlighting the industrial relevance of this chemistry.[5]
Experimental Protocols: Core Synthetic Methodologies
The following protocols are generalized methodologies adapted from literature procedures for similar dichloropyrimidine substrates.[2][3][6] Note: Optimization for specific substrates is highly recommended. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Regioselective C4-Amination via SNAr
This protocol describes the selective substitution of one chlorine atom with an amine nucleophile. The C4 position is generally more reactive towards neutral amine nucleophiles.[3]
-
Objective: To synthesize a 4-amino-6-chloro-N-ethylpyrimidin-2-amine derivative.
-
Causality: A base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) is used to scavenge the HCl generated during the reaction, driving it to completion. Solvents like isopropanol or DMAc are effective for this transformation.
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (e.g., aniline or a secondary aliphatic amine) (1.1 eq)
-
Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous Isopropanol (or DMAc)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound.
-
Dissolve the starting material in anhydrous isopropanol (approx. 0.2 M concentration).
-
Add the amine nucleophile, followed by DIPEA.
-
Heat the reaction mixture to reflux (approx. 82°C for isopropanol) and stir for 4-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the desired C4-aminated product.
Protocol 2: C-C Bond Formation via Suzuki-Miyaura Coupling
This protocol details the palladium-catalyzed cross-coupling of an arylboronic acid to the pyrimidine core, a robust method for forming C-C bonds.[2] Microwave-assisted procedures can dramatically reduce reaction times.[7]
-
Objective: To synthesize a 4-aryl-6-chloro-N-ethylpyrimidin-2-amine derivative.
-
Causality: A palladium(0) catalyst, such as Pd(PPh₃)₄, undergoes oxidative addition into the C-Cl bond. The catalytic cycle, involving transmetalation with the boronic acid and reductive elimination, forges the new C-C bond. An aqueous base is required for the activation of the boronic acid. An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
Materials:
-
4-substituted-6-chloro-pyrimidine intermediate (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄ (0.5 - 5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)
-
Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)
Procedure:
-
In a microwave vial or Schlenk tube, combine the pyrimidine substrate, arylboronic acid, and K₂CO₃.
-
Add the Pd(PPh₃)₄ catalyst.
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed 1,4-dioxane and water solvent mixture via syringe.
-
Seal the vessel and heat the mixture. For conventional heating, stir at 80-100°C for 12-24 hours. For microwave heating, irradiate at 100-120°C for 15-30 minutes.[7]
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: C-N Bond Formation via Buchwald-Hartwig Amination
This protocol is employed for coupling amines, particularly those that are poor nucleophiles for SNAr, to the remaining chloro-position.[2]
-
Objective: To synthesize a fully substituted 2,4,6-triaminopyrimidine derivative.
-
Causality: This reaction requires a specialized catalytic system. A palladium precatalyst (e.g., Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (e.g., XPhos, DavePhos) are essential for facilitating the challenging oxidative addition and reductive elimination steps involving the C-N bond.[6] A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is used to deprotonate the amine. The reaction must be performed under strictly anhydrous and inert conditions.
Materials:
-
Monosubstituted chloro-pyrimidine intermediate (1.0 eq)
-
Amine coupling partner (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0), Pd₂(dba)₃ (2 mol%)
-
Buchwald ligand (e.g., XPhos) (4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 eq)
-
Anhydrous, degassed solvent (e.g., Toluene or THF)
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine the palladium precatalyst and the phosphine ligand.
-
Add the pyrimidine substrate and the sodium tert-butoxide base.
-
Evacuate and backfill the tube with inert gas.
-
Add the anhydrous, degassed solvent, followed by the amine coupling partner.
-
Seal the tube and heat the reaction mixture to 80-110°C for 6-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the residue by column chromatography.
Data Summary: Catalyst System Comparison
The choice of catalyst and conditions is paramount for achieving high yield and selectivity in cross-coupling reactions. The following table summarizes common catalytic systems for functionalizing dichloropyrimidines, compiled from literature data on analogous substrates.
| Reaction Type | Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Typical Yield | Key Feature | Reference(s) |
| Suzuki-Miyaura | Pd(PPh₃)₄ (0.5 mol%) | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | >95% | Microwave-assisted, very low catalyst loading, high C4-selectivity. | [7],[2] |
| Suzuki-Miyaura | Pd(OAc)₂ | PPh₃ | K₃PO₄ | Not Specified | Not Specified | "Reasonable" | Effective for arylating various dichloropyrimidines. | [6] |
| Buchwald-Hartwig | Pd₂(dba)₃ | Buchwald Ligands (e.g., DavePhos) | NaOt-Bu / LiHMDS | Toluene / THF | 80-110 | Good to Excellent | Essential for coupling a wide range of amines to the less reactive C-Cl bond. | [6],[2] |
Conclusion
This compound is a high-value, strategic building block in medicinal chemistry. Its predictable, sequential reactivity allows for the efficient and controlled synthesis of complex molecules. By mastering core transformations such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, researchers can leverage this scaffold to construct diverse chemical libraries, probe structure-activity relationships, and ultimately accelerate the discovery of novel therapeutics, particularly in the highly competitive field of kinase inhibitor development.
References
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2025).
- Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Publishing.
- A Comparative Guide to Catalysts for Cross-Coupling Reactions with 4,6-Dichloropyrimidin-5-amine. (n.d.). Benchchem.
- A Comparative Guide to Site-Selectivity in Cross-Coupling Reactions of Dihalopyrimidines. (n.d.). Benchchem.
- A Comparative Guide to Catalysts for Functionalizing the Dichloropyrimidine Ring. (n.d.). Benchchem.
- 5-Amino-4,6-dichloro-2-methylpyrimidine | 39906-04-2. (n.d.). Benchchem.
- A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. (n.d.). Organic Letters.
- Application of 2,5-Dichloro-4,6-pyrimidinediamine in Kinase Inhibitor Synthesis: A Detailed Guide. (n.d.). Benchchem.
- Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. (2004). Journal of Medicinal Chemistry.
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- 5. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Synthesis of Novel Heterocyclic Compounds from 4,6-dichloro-N-ethylpyrimidin-2-amine
Abstract
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The strategic functionalization of substituted pyrimidines is therefore of paramount importance in drug discovery. This guide details the synthetic utility of 4,6-dichloro-N-ethylpyrimidin-2-amine, a versatile and highly reactive building block for the construction of novel, high-value heterocyclic compounds. We provide an in-depth analysis of its reactivity profile and present detailed, field-proven protocols for its conversion into fused heterocyclic systems such as pyrazolo[3,4-d]pyrimidines and pyrido[2,3-d]pyrimidines. Furthermore, we explore the application of palladium-catalyzed cross-coupling reactions to introduce molecular diversity. The methodologies herein are designed for researchers, chemists, and drug development professionals, with a focus on explaining the causal-driven choices behind experimental design to ensure robust and reproducible outcomes.
The this compound Scaffold: A Profile of Reactivity
The synthetic utility of this compound is dictated by its distinct electronic and structural features. The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This effect is significantly amplified by the strong inductive-withdrawing effect of the two chlorine atoms at the C4 and C6 positions.[3] Consequently, these positions are highly electrophilic and exceptionally susceptible to nucleophilic aromatic substitution (SNAr).[4]
The 2-(N-ethylamino) group, being an electron-donating group, subtly modulates the reactivity of the C4 and C6 positions. While both positions are chemically equivalent, the introduction of a substituent at one position can electronically influence the reactivity of the remaining chlorine atom in subsequent reactions.[5] This allows for a stepwise and controlled approach to the synthesis of asymmetrically substituted pyrimidines. Beyond SNAr, the carbon-chlorine bonds serve as excellent handles for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds.[6]
Caption: Key reactive sites on the this compound scaffold.
Pathway I: Fused Heterocycles via Sequential SNAr and Intramolecular Cyclization
A powerful strategy for generating novel heterocyclic frameworks is the sequential addition of a binucleophilic reagent, which first displaces one of the chloro groups via SNAr, followed by an intramolecular cyclization to form a new fused ring.
Synthesis of Substituted Pyrazolo[3,4-d]pyrimidines
Pyrazolo[3,4-d]pyrimidines are a class of compounds with significant biological activity, often explored as kinase inhibitors in oncology research.[7][8][9] Their synthesis can be efficiently achieved by reacting the dichloropyrimidine scaffold with hydrazine or its derivatives. The initial SNAr reaction forms a hydrazinyl-pyrimidine intermediate, which then undergoes a spontaneous or base-catalyzed intramolecular cyclization with the elimination of HCl to yield the fused bicyclic system.
Caption: Workflow for the synthesis of the pyrazolo[3,4-d]pyrimidine core.
Protocol 1: Synthesis of 3-(ethylamino)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Analogues
This protocol describes the reaction with a substituted hydrazine to form a stable pyrazolo[3,4-d]pyrimidine derivative.
-
Materials:
-
This compound
-
Hydrazine hydrate (or substituted hydrazine) (1.1 eq)
-
Triethylamine (Et₃N) (2.5 eq)
-
Ethanol (EtOH), anhydrous
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Standard work-up and purification equipment (rotary evaporator, silica gel)
-
-
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 mmol, 192.05 mg).
-
Dissolve the starting material in anhydrous ethanol (10 mL).
-
Add triethylamine (2.5 mmol, 0.35 mL) to the solution and stir for 5 minutes.
-
Add hydrazine hydrate (1.1 mmol, 0.055 mL) dropwise to the stirring solution.
-
Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 6-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
Redissolve the crude residue in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired pyrazolo[3,4-d]pyrimidine product.
-
Synthesis of Substituted Pyrido[2,3-d]pyrimidines
The pyrido[2,3-d]pyrimidine core is another privileged scaffold found in numerous biologically active molecules, including kinase inhibitors like Palbociclib.[10][11] A common strategy for its synthesis involves the reaction of a dichloropyrimidine with a nucleophile containing an activated methylene group, such as malononitrile or ethyl cyanoacetate, followed by a base-catalyzed intramolecular cyclization (Thorpe-Ziegler reaction).
Protocol 2: Synthesis of 4-amino-2-(ethylamino)-5-oxo-5,6-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile
-
Causality Behind Experimental Choices: This protocol utilizes sodium ethoxide as a strong base. Its role is twofold: first, to deprotonate the active methylene compound (malononitrile), creating a potent carbon nucleophile for the initial SNAr reaction. Second, it facilitates the subsequent intramolecular cyclization onto the nitrile group to form the fused pyridine ring. Ethanol is chosen as the solvent as it is the conjugate acid of the base, preventing unwanted side reactions.
-
Materials:
-
This compound
-
Malononitrile (1.0 eq)
-
Sodium metal (2.1 eq)
-
Ethanol (EtOH), absolute, anhydrous
-
Three-neck round-bottom flask with reflux condenser and dropping funnel
-
-
Procedure:
-
Preparation of Sodium Ethoxide: In a three-neck flask under a nitrogen atmosphere, carefully add sodium metal (2.1 mmol, 48 mg) to absolute ethanol (15 mL) at 0 °C. Stir until all the sodium has dissolved.
-
To the freshly prepared sodium ethoxide solution, add malononitrile (1.0 mmol, 66 mg) and stir for 15 minutes at room temperature.
-
Add a solution of this compound (1.0 mmol, 192.05 mg) in ethanol (5 mL) dropwise over 10 minutes.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 8 hours.
-
Monitor the reaction by TLC. A new, more polar spot corresponding to the product should appear.
-
Cool the reaction to room temperature and carefully neutralize with glacial acetic acid.
-
Reduce the solvent volume by approximately two-thirds via rotary evaporation.
-
Pour the resulting slurry into ice-cold water (30 mL).
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude product.
-
Recrystallize the solid from an appropriate solvent system (e.g., ethanol/water) for purification.
-
Pathway II: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a robust and versatile method for forming carbon-carbon bonds.[6] For 4,6-dichloropyrimidines, this reaction allows for the introduction of aryl, heteroaryl, or alkyl groups, dramatically increasing molecular complexity.[12][13] The reaction typically exhibits high regioselectivity, allowing for stepwise functionalization.[6]
Caption: A simplified workflow of the Suzuki-Miyaura catalytic cycle.
Protocol 3: Mono-Arylation of this compound
-
Causality Behind Experimental Choices: This protocol employs Pd(PPh₃)₄ as the catalyst, a robust choice for Suzuki couplings.[14] A base, such as potassium carbonate, is essential for the transmetalation step, where the organic group is transferred from boron to the palladium center.[12] A dioxane/water solvent system is commonly used as it effectively dissolves both the organic substrates and the inorganic base.[6] Using a slight excess of the boronic acid ensures complete consumption of the dichloropyrimidine starting material for mono-arylation.
-
Materials:
-
This compound
-
Arylboronic acid (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
1,4-Dioxane and Water (4:1 mixture), degassed
-
Schlenk flask or microwave reaction vial
-
-
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol, 192.05 mg), the arylboronic acid (1.1 mmol), potassium carbonate (2.5 mmol, 345 mg), and Pd(PPh₃)₄ (0.04 mmol, 46 mg).
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Add the degassed 1,4-dioxane/water solvent mixture (10 mL) via syringe.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 4-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate (25 mL).
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.
-
Wash the combined filtrate with water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the 4-aryl-6-chloro-N-ethylpyrimidin-2-amine.
-
Data Presentation: Representative Suzuki Coupling Reactions
The following table summarizes typical results for Suzuki-Miyaura couplings on related dichloropyrimidine systems, which serve as a valuable reference for optimizing reactions with the title compound.[6][12][13]
| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 12 | ~85-95% | [6] |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 8 | ~90% | [12] |
| 3-Thienylboronic acid | Pd(PPh₃)₄ (4) | K₂CO₃ | Dioxane/H₂O | 16 | ~75-85% | [13] |
| 4-Vinylphenylboronic acid | Pd(OAc)₂/Ad₂PⁿBu (2) | LiOᵗBu | Dioxane/H₂O | 20 | ~80% | [15] |
Summary and Outlook
This compound is a readily available and highly versatile precursor for the synthesis of diverse and novel heterocyclic compounds. The protocols detailed in this guide for nucleophilic aromatic substitution, intramolecular cyclization, and palladium-catalyzed cross-coupling provide robust and reproducible pathways to valuable scaffolds like pyrazolo[3,4-d]pyrimidines and pyrido[2,3-d]pyrimidines. By understanding the underlying principles of reactivity and making informed experimental choices, researchers can efficiently leverage this building block to accelerate the discovery of new chemical entities for drug development and other applications.
References
- BenchChem. (2025). Chemical reactions of "4,6-Dichloropyrimidin-5-amine" nucleophilic substitution.
- Antipov, A. S., et al. (2020). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines.
- ResearchGate. (2015). ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)
- BenchChem. (2025). A comparative study of 4,6-diethoxy- vs.
- MDPI. (2019). Pyrido[2,3-d]pyrimidin-7(8H)
- ResearchGate. (n.d.). Synthesis of pyrazolo[3,4‐d]pyrimidines from 2‐amino‐4,6‐dichloropyrimidine‐5‐carbaldehyde under solvent‐free conditions.
- MDPI. (n.d.). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.
- PMC - NIH. (n.d.).
- Hindawi. (n.d.).
- HETEROCYCLES. (2017). SYNTHESIS OF 7,8-DIHYDROPYRIDO[2,3-d]PYRIMIDINE DERIVATIVES FROM 4,6-DICHLORO-2-(METHYLSULFANYL)PYRIMIDINE.
- PubMed. (n.d.). Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents.
- PMC - NIH. (2022).
- PMC - NIH. (2024).
- ResearchGate. (2023). Scheme 1.
- ResearchGate. (n.d.). General route for the synthesis of novel pyrido[2,3-d]pyrimidines 3.
- ResearchGate. (2017). Synthesis of 7,8-Dihydropyrido[2,3-d]pyrimidine Derivatives from 4,6-Dichloro-2-(methylsulfanyl)pyrimidine.
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution on 4,6-Dichloropyrimidin-5-amine.
- Journal of the Chemical Society C: Organic. (n.d.). Pyrimidines. Part II.
- MDPI. (2023).
- MDPI. (n.d.).
- PMC - NIH. (2025).
- ResearchGate. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)
- MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)
- PMC - NIH. (n.d.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters.
- ResearchGate. (2013). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions.
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of 4,6-dichloro-N-ethylpyrimidin-2-amine Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 4,6-dichloro-N-ethylpyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this multi-step synthesis. We will move beyond simple procedural lists to explore the causality behind experimental choices, providing you with the robust, field-proven insights needed to optimize your yields and purity.
The synthesis of this compound is typically approached in two main stages: the chlorination of a precursor to form 2-amino-4,6-dichloropyrimidine, followed by the selective N-ethylation of the 2-amino group. Each stage presents unique challenges that can significantly impact the overall yield. This document provides a structured troubleshooting guide in a question-and-answer format, detailed protocols, and visual workflows to address these issues directly.
Troubleshooting Guide & FAQs
This section is divided into the two primary stages of the synthesis. Each question addresses a specific, common issue encountered in the lab.
Part A: Synthesis of the Precursor, 2-Amino-4,6-dichloropyrimidine
The conversion of 2-amino-4,6-dihydroxypyrimidine to 2-amino-4,6-dichloropyrimidine using a chlorinating agent like phosphorus oxychloride (POCl₃) is a foundational step. However, it is often plagued by low yields and byproduct formation.
Q1: My yield for the chlorination of 2-amino-4,6-dihydroxypyrimidine is consistently low (<70%). What are the most likely causes and how can I improve it?
A1: Low yields in this chlorination step are most often traced back to suboptimal reaction conditions, particularly temperature and reagent stoichiometry. Older methods using high reflux temperatures often result in significant byproduct formation.[1]
Core Causality: The pyrimidine ring can be sensitive to the harsh, acidic conditions generated during the reaction. High temperatures (e.g., reflux at >100°C) can lead to decomposition and the formation of intractable tars. An acid-removing agent is critical to neutralize the HCl generated, but its choice and rate of addition are paramount.
Troubleshooting Steps:
-
Temperature Control is Critical: Avoid high reflux temperatures. Patented, high-yield processes operate at a much milder temperature range of 40°C to 90°C, with an optimal window of 55°C to 68°C .[1][2] Carefully controlling the temperature prevents degradation of the starting material and product.
-
Optimize Reagent Stoichiometry: Using a large excess of POCl₃ is unnecessary and complicates the workup. Aim for a molar ratio of POCl₃ to the dihydroxypyrimidine starting material between 2.8:1 and 5:1 , with a preferred range of 3.4:1 to 4.2:1.[1][2]
-
Select and Control the Amine Base: An amine base is required to act as an acid scavenger.
-
Choice: Tertiary amines such as N,N-dimethylaniline, N,N-diethylaniline, or triethylamine are effective.[1][2][3] N,N-diethylaniline has been reported to give smoother reactions and better yields than N,N-dimethylaniline in some cases.[1]
-
Stoichiometry: The molar ratio of the amine base to the dihydroxypyrimidine should be between 1.7:1 and 2.5:1 .[1][2]
-
Addition: The amine base should be added slowly to the mixture of the pyrimidine and POCl₃ while monitoring the internal temperature to maintain it within the optimal 55-68°C range. This controlled addition prevents dangerous exotherms and minimizes side reactions.
-
Q2: I'm observing a dark, tarry residue and the formation of insoluble byproducts during the POCl₃ reaction. Why is this happening and how can it be prevented?
A2: The formation of tar and insoluble materials is a classic sign of decomposition, often caused by excessive heat or the presence of moisture.
Core Causality: Phosphorus oxychloride reacts violently with water, and the intermediates in the chlorination are also moisture-sensitive. Any water present in the reagents or glassware can lead to side reactions and polymerization.[4] Furthermore, as mentioned in A1, temperatures exceeding 90°C can cause the pyrimidine ring itself to decompose.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: All glassware must be thoroughly dried (oven- or flame-dried) before use. Use high-purity, anhydrous reagents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent atmospheric moisture from interfering.[4][5]
-
Controlled Workup: The quenching of excess POCl₃ is highly exothermic. Pouring the reaction mixture directly into water without cooling can cause localized heating and product degradation. The recommended procedure is to cool the reaction mixture and pour it slowly onto a slurry of ice and water with vigorous stirring.
-
pH Adjustment for Isolation: After quenching, the product may not precipitate cleanly if the pH is too low. Adjusting the pH to approximately 2.5 to 4 with a base like NaOH can facilitate the precipitation of the desired 2-amino-4,6-dichloropyrimidine, improving isolation.[1][3]
Part B: N-Ethylation of 2-Amino-4,6-dichloropyrimidine
This step involves a nucleophilic aromatic substitution (SNAr) reaction. The primary challenges are achieving complete conversion and ensuring the reaction occurs selectively at the 2-amino group without affecting the chloro-substituents at the C4 and C6 positions.
Q3: My N-ethylation reaction is sluggish, showing significant unreacted 2-amino-4,6-dichloropyrimidine even after extended reaction times. How can I improve the conversion rate?
A3: Incomplete conversion in SNAr reactions on pyrimidine rings often points to issues with nucleophile strength, solvent choice, or temperature.
Core Causality: While ethylamine is a reasonably good nucleophile, the 2-amino group on the pyrimidine ring is a poor leaving group. The reaction is not a direct displacement of an amino proton but rather an addition-elimination or related mechanism that can be influenced by reaction parameters. A base is often required to deprotonate the amine or facilitate the reaction.
Troubleshooting Steps:
-
Choice of Base and Stoichiometry: While ethylamine can act as its own base, using an additional, non-nucleophilic base can improve reaction rates. Use at least two equivalents of ethylamine (one to react, one to act as an acid scavenger) or use one equivalent of ethylamine with an auxiliary base like potassium carbonate (K₂CO₃) or a hindered amine.
-
Solvent Selection: The choice of solvent is crucial for reactant solubility and reaction rate.[6]
-
Temperature Optimization: Many amination reactions require heating to proceed at a reasonable rate.
-
Start the reaction at a low temperature (e.g., 0°C or even -70°C) during the addition of ethylamine to control any initial exotherm.[7]
-
After addition, allow the reaction to warm to room temperature and then gently heat if necessary. Monitor the progress by TLC or HPLC to find the optimal temperature that promotes the reaction without causing byproduct formation.
-
Q4: My final product is a mixture containing the desired product along with a di-substituted byproduct. How can I improve the selectivity for mono-N-ethylation?
A4: The formation of multiple substitution products is a common challenge when multiple reactive sites are present.[8] In this case, over-reaction can lead to the formation of di-ethylated products or substitution at the C4/C6 positions.
Core Causality: The C4 and C6 positions on the 2-amino-4,6-dichloropyrimidine ring are electron-deficient and susceptible to nucleophilic attack, similar to the 2-amino position under certain conditions.[9] Using a large excess of the ethylamine nucleophile or high temperatures can promote these undesired follow-on reactions.
Troubleshooting Steps:
-
Control Stoichiometry: This is the most critical parameter for controlling selectivity.[8] Do not use a large excess of ethylamine. Start with 1.0 to 1.2 equivalents of ethylamine relative to the 2-amino-4,6-dichloropyrimidine. If an auxiliary base is not used, a minimum of 2.0 equivalents will be needed, but this increases the risk of over-reaction.
-
Low-Temperature Addition: Add the ethylamine solution to the pyrimidine substrate at a low temperature (e.g., -70°C to 0°C).[7] This helps to control the reaction kinetics and favors the most reactive site first, minimizing immediate over-reaction.
-
Reaction Monitoring: Diligently monitor the reaction using TLC or HPLC. Stop the reaction as soon as the starting material is consumed to prevent the newly formed product from reacting further.
Data Presentation & Key Parameters
The table below summarizes the optimized conditions for the critical chlorination step, synthesized from high-yield patented processes.
| Parameter | Conventional Method | Optimized High-Yield Method | Rationale for Optimization |
| Chlorinating Agent | POCl₃ (large excess) | POCl₃ | Reduces waste and simplifies workup. |
| Molar Ratio (POCl₃:Substrate) | > 5:1 | 3.4:1 to 4.2:1[1][2] | Sufficient for complete conversion without unnecessary excess. |
| Amine Base | N,N-dimethylaniline | N,N-dimethylaniline, N,N-diethylaniline, Triethylamine | Acts as an effective acid scavenger.[2][3] |
| Molar Ratio (Base:Substrate) | Variable | 1.7:1 to 2.5:1[1][2] | Ensures complete neutralization of generated HCl. |
| Temperature | Reflux (~107°C)[3] | 55°C - 68°C [1][2] | Prevents thermal decomposition and tar formation. |
| Solvent | Excess POCl₃ or inert solvent | No additional solvent needed | Improves process efficiency and reduces solvent waste.[2] |
| Reported Yield | ~70%[1] | >80%[1] | Milder conditions significantly reduce byproduct formation. |
Experimental Protocols
The following protocols are based on best practices derived from the literature and are designed to maximize yield and purity.
Protocol 1: Synthesis of 2-Amino-4,6-dichloropyrimidine (High-Yield Method)
This protocol is adapted from a patented process with a reported yield of over 80%.[1]
-
Reaction Setup: In a four-necked round-bottom flask equipped with a mechanical stirrer, heating mantle, condenser with a nitrogen inlet, and an addition funnel, charge phosphorus oxychloride (4.0 molar equivalents) and 2-amino-4,6-dihydroxypyrimidine (1.0 molar equivalent).
-
Heating: Begin stirring and heat the mixture to a stable internal temperature between 55°C and 60°C.
-
Addition of Amine Base: Slowly add N,N-diethylaniline (2.0 molar equivalents) dropwise via the addition funnel. Crucially, monitor the internal temperature and adjust the addition rate to ensure the temperature does not exceed 68°C.
-
Reaction Monitoring: Hold the reaction mixture at 60-68°C for 2-4 hours. Monitor the reaction progress by TLC (e.g., using 1:1 Ethyl Acetate:Hexanes) until the starting material spot has disappeared.
-
Quenching: Cool the reaction mixture to room temperature. In a separate, larger beaker, prepare a vigorously stirred slurry of crushed ice and water. Slowly and carefully pour the reaction mixture into the ice slurry.
-
Isolation: Stir the aqueous mixture for 30 minutes. Adjust the pH to ~3.0 with a 50% NaOH solution. The product will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven at 50°C to yield the final product.
Protocol 2: Synthesis of this compound
This protocol is based on a literature procedure for the amination of a related dichloropyrimidine substrate.[7]
-
Reaction Setup: To a dried, three-necked round-bottom flask under a nitrogen atmosphere, add 2-amino-4,6-dichloropyrimidine (1.0 molar equivalent) and anhydrous THF (approx. 0.5 M concentration).
-
Cooling: Cool the resulting suspension to -70°C using a dry ice/isopropanol bath.
-
Addition of Amine: Add a 2M solution of ethylamine in THF (2.0 molar equivalents) dropwise via syringe over 30 minutes. A white suspension will form.
-
Reaction: Stir the suspension for 1.5 hours, during which time the bath temperature should be allowed to slowly warm to 0°C.
-
Monitoring: Check for the consumption of the starting material by TLC.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash with water. Separate the organic layer.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a gradient of 0% to 10% ethyl acetate in hexanes) to provide the pure product.
Visualization of Workflow and Troubleshooting
Caption: High-level synthetic workflow for this compound.
Caption: Troubleshooting decision tree for low yield in the chlorination step.
References
- BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis.
- BenchChem. (2025). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
- BenchChem. (2025).
- Google Patents. (1997). Process for preparing 2-amino-4,6-dichloropyrimidine. US5698695A.
- Google Patents. (1996). Process for the preparation of 2-amino-4,6-dichloro-pyrimidine. US5563270A.
- ResearchGate. (2013). Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)
- BenchChem. (2025). Technical Support Center: Synthesis of 4-Amino-2,6-dichloropyrimidine.
- BenchChem. (2025). Technical Support Center: Optimizing the Synthesis of 4-Chloro-6-isopropylpyrimidin-2-amine.
- BenchChem. (2025). Optimization of reaction conditions for 2,4-Dichloro-6-(piperidin-1-yl)pyrimidine synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US5698695A - Process for preparing 2-amino-4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 3. US5563270A - Process for the preparation of 2-amino-4,6-dichloro-pyrimidine - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Side Products in the Synthesis of 4,6-dichloro-N-ethylpyrimidin-2-amine
Welcome to the technical support center for the synthesis of 4,6-dichloro-N-ethylpyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. By understanding the causality behind the formation of impurities, you can optimize your reaction conditions, improve yield, and ensure the highest purity of your target compound.
Frequently Asked Questions (FAQs) & Troubleshooting
The synthesis of this compound typically involves the chlorination of a pyrimidine precursor followed by the introduction of the N-ethyl group. The most critical and often problematic stage is the chlorination of the 2-amino-4,6-dihydroxypyrimidine ring system using phosphorus oxychloride (POCl₃). This guide will focus primarily on troubleshooting this crucial step and then address potential issues in subsequent modifications.
Section 1: The Chlorination Step (2-Amino-4,6-dihydroxypyrimidine to 2-Amino-4,6-dichloropyrimidine)
Q1: My chlorination reaction is not going to completion, resulting in low yields. What are the likely causes?
A1: Incomplete conversion is a frequent issue stemming from several factors related to reagents and reaction conditions.
-
Insufficient Reagents: The molar ratio of POCl₃ to the dihydroxypyrimidine starting material is critical. Protocols often recommend a molar excess of POCl₃, ranging from 2.8:1 to 9:1, as it can also serve as the solvent.[1][2][3] An insufficient amount will lead to a stalled reaction. Similarly, the acid scavenger (e.g., N,N-dimethylaniline, pyridine, or triethylamine) must be present in an appropriate ratio, typically 1.7-2.5 moles per mole of the pyrimidine substrate, to neutralize the HCl generated.[3][4]
-
Suboptimal Temperature: This reaction requires heating to proceed at a reasonable rate. Temperatures that are too low will result in an unacceptably slow or incomplete reaction.[3] The optimal range is typically between 55°C and 90°C.[2][5] Older methods using reflux temperatures (around 107°C) are often associated with increased side product formation.[3][5]
-
Reagent Quality and Moisture: Phosphorus oxychloride is highly sensitive to moisture. The use of an old or improperly stored batch can significantly reduce its efficacy.[1] Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere to prevent the ingress of moisture, which rapidly decomposes POCl₃.[1]
-
Short Reaction Time: Depending on the scale and temperature, the reaction can require several hours to reach completion, sometimes up to 8 hours or more.[1][2] Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS) to determine the optimal endpoint.
Q2: I'm observing a significant amount of a persistent, polar byproduct in my crude product. What is it?
A2: A very common byproduct is a phosphorylated intermediate, such as 4,6-dichloro-2-pyrimidinylphosphoramidic dichloride .[1][6] This occurs when the amino group of the starting material reacts with POCl₃.
-
Mechanism of Formation: The exocyclic amino group can be nucleophilic enough to attack POCl₃, especially under forcing conditions.
-
Mitigation and Removal: Fortunately, this intermediate can often be hydrolyzed back to the desired 2-amino-4,6-dichloropyrimidine during the aqueous workup.[1][7] To minimize its formation, ensure controlled, slow addition of the tertiary amine base to the mixture of the pyrimidine and POCl₃ while maintaining the optimal temperature range (60-70°C).[1] This controlled addition helps manage the exothermic reaction and prevents localized temperature spikes that can favor side reactions.
Q3: My reaction mixture turns dark brown or black, and I'm isolating a tar-like substance. Why?
A3: The formation of tar and dark-colored impurities is almost always a result of decomposition caused by excessive heat.[1]
-
Causality: High temperatures, particularly those at or above the reflux point of POCl₃ (~107°C), can lead to extensive byproduct formation and polymerization.[3] Many modern, higher-yield procedures explicitly avoid reflux conditions for this reason.[2][5]
-
Preventative Measures: Maintain strict temperature control within the recommended 55-90°C range.[3][5] Use a well-controlled heating mantle with a thermocouple. For larger-scale reactions, managing the exotherm from the addition of the amine base is crucial to prevent the temperature from overshooting.
Q4: During workup, I'm isolating mono-chloro or di-hydroxy pyrimidines. How can I prevent hydrolysis of the product?
A4: The chloro groups on the 2-amino-4,6-dichloropyrimidine product are susceptible to nucleophilic attack by water (hydrolysis), especially under non-neutral pH conditions.[8]
-
Hydrolysis Products: The primary degradation products are 2-amino-4-chloro-6-hydroxypyrimidine and, subsequently, the starting material 2-amino-4,6-dihydroxypyrimidine.[8]
-
Workup Best Practices:
-
Controlled Quench: The quenching of excess POCl₃ is highly exothermic. Pouring the reaction mixture onto ice/water must be done slowly and carefully with efficient stirring.
-
pH Control: After quenching, the pH of the solution is critical. Both strongly acidic and basic conditions can accelerate hydrolysis.[8] It is often recommended to adjust the pH to a mildly acidic range of 2.5-4.0 with a base (e.g., NaOH solution) while cooling to precipitate the product in a cleaner form.[3][4]
-
Avoid Prolonged Storage in Protic Solvents: If possible, process the isolated product quickly. If storage in solution is necessary, use aprotic solvents and store at low temperatures.[8]
-
Section 2: Potential Issues in N-Ethylation
Q5: I'm attempting to react 2-amino-4,6-dichloropyrimidine with an ethylating agent but I'm seeing low conversion or formation of a complex mixture.
A5: Direct N-ethylation of the 2-amino group can be challenging and may not be the most efficient route. The primary amino group has reduced nucleophilicity due to the electron-withdrawing nature of the dichloropyrimidine ring. Furthermore, competing reactions can occur.
-
Alternative Strategy: A more common and selective industrial strategy involves reacting a pyrimidine with a better leaving group at the C2 position. For instance, reacting 4,6-dichloro-2-(methylsulfonyl)pyrimidine with ethylamine in THF selectively displaces the methylsulfonyl group to yield the desired this compound in high yield.[9] This avoids issues with the less reactive amino group and potential side reactions at the C4/C6 positions. If your synthesis starts with 2-amino-4,6-dichloropyrimidine, you may need to consider activating the 2-amino group or exploring alternative synthetic routes.
Q6: My reaction with ethylamine is leading to substitution at the C4 or C6 positions, creating isomers of my target molecule.
A6: The chlorine atoms at the C4 and C6 positions of the pyrimidine ring are highly activated towards nucleophilic aromatic substitution (SNAr).
-
Reactivity Hierarchy: In many dichloropyrimidine systems, the C4 and C6 positions are more electrophilic and thus more susceptible to attack by amines than the C2 position (if it also bears a chlorine). If you are reacting a trichloropyrimidine with ethylamine, for example, substitution will preferentially occur at C4/C6. Even in 2-amino-4,6-dichloropyrimidine, harsh conditions could potentially lead to displacement of a chloro group by another amine molecule.
-
Solution: To achieve the desired regioselectivity, the synthetic design is key. Using a precursor where the C2 position has the most labile leaving group (like the aforementioned sulfone) is the most effective way to direct the ethylamine attack to the correct position.[9]
Troubleshooting Summary Table
| Issue | Probable Cause(s) | Recommended Action(s) | Key Parameters to Control |
| Low Yield / Incomplete Reaction | Insufficient POCl₃/base; Low temperature; Short reaction time; Poor reagent quality. | Increase molar ratio of POCl₃ (3.5:1 to 5:1). Ensure proper base ratio (1.7:1 to 2.5:1). Maintain temperature at 55-90°C. Use fresh/distilled POCl₃ and ensure anhydrous conditions. Monitor reaction to completion.[1][2][3] | Temperature, Reagent Stoichiometry, Reaction Time |
| Phosphorylated Byproduct | Reaction of the 2-amino group with POCl₃. | Ensure controlled, slow addition of the amine base to manage exotherm. The byproduct often hydrolyzes to the desired product during aqueous workup.[1][6][7] | Rate of Base Addition, Temperature |
| Tar/Color Formation | Decomposition at excessively high temperatures. | Strictly avoid high reflux temperatures (>100°C). Maintain the reaction temperature in the optimal 55-90°C range.[3][5] | Temperature |
| Hydrolysis Side Products | Presence of moisture during reaction; Improper pH or temperature during workup. | Use anhydrous conditions. Quench reaction mixture slowly onto ice. Adjust pH carefully to 2.5-4.0 for precipitation. Avoid prolonged exposure to aqueous/protic media.[4][8] | Anhydrous Conditions, Workup pH & Temperature |
| Isomer Formation (C4/C6 Substitution) | Incorrect synthetic route; C4/C6 positions are more reactive to SNAr than C2-NH₂. | Redesign the synthesis to use a precursor with a highly activated leaving group at the C2 position, such as 4,6-dichloro-2-(methylsulfonyl)pyrimidine.[9] | Choice of Starting Material and Reagents |
Visualizing the Reaction Pathway
The following diagram illustrates the primary synthetic route for the dichloropyrimidine intermediate and highlights the formation points of key side products.
Caption: Synthetic pathway and points of side product formation.
Appendix: Generalized Protocol for Chlorination
This protocol is a synthesis of best practices described in the literature and should be adapted and optimized for your specific laboratory conditions and scale. All operations must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
1. Reaction Setup:
-
In a four-neck round-bottom flask dried in an oven, equipped with a mechanical stirrer, condenser (with a nitrogen/argon inlet), addition funnel, and a thermocouple, charge phosphorus oxychloride (POCl₃, 3.5-4.2 molar equivalents).[2]
-
Begin stirring and add 2-amino-4,6-dihydroxypyrimidine (1.0 molar equivalent).
2. Heating and Base Addition:
-
Heat the slurry to 55-60°C.[1]
-
Slowly, add N,N-dimethylaniline (2.0-2.1 molar equivalents) dropwise via the addition funnel over a period of 2-3 hours.[1] It is critical to maintain the internal reaction temperature between 60-70°C during the addition to control the exothermic reaction.[1]
3. Reaction:
-
After the addition is complete, continue to stir the reaction mixture at 60-70°C for an additional 1-2 hours, or until reaction monitoring (TLC/LC-MS) indicates the consumption of the starting material.
4. Workup and Isolation:
-
Allow the reaction mixture to cool slightly. In a separate, large vessel equipped for vigorous stirring, prepare a mixture of crushed ice and water.
-
Very slowly and carefully, pour the reaction mixture into the ice/water slurry. This quench is highly exothermic and will release HCl gas.
-
Stir the resulting suspension for 1-2 hours at a moderate temperature (e.g., 40-50°C) to ensure hydrolysis of any remaining POCl₃ and phosphorylated intermediates.[1]
-
Cool the mixture to 20-25°C. Slowly add 50% aqueous sodium hydroxide to adjust the pH to 2.5-3.5.[1]
-
Stir the suspension for an additional 2 hours to allow for complete precipitation.
-
Collect the solid product by filtration, wash thoroughly with water until the filtrate is neutral, and dry under vacuum to yield crude 2-amino-4,6-dichloropyrimidine.
References
- Process for preparing 2-amino-4,6-dichloropyrimidine. Google Patents (US5698695A).
- Improved process for preparing 2-amino-4,6-dichloropyrimidine. Google Patents (WO1995007265A1).
-
Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. ResearchGate. Available at: [Link]
- Process for the preparation of 2-amino-4,6-dichloro-pyrimidine. Google Patents (US5563270A).
- Process for producing 2-amino-4,6-dichloropyrimidine. Google Patents (EP0329170A2).
-
Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. NIH National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US5698695A - Process for preparing 2-amino-4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US5563270A - Process for the preparation of 2-amino-4,6-dichloro-pyrimidine - Google Patents [patents.google.com]
- 5. WO1995007265A1 - Improved process for preparing 2-amino-4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. EP0329170A2 - Process for producing 2-amino-4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: A Troubleshooting Guide for Suzuki Coupling with 4,6-dichloro-N-ethylpyrimidin-2-amine
Welcome to our dedicated technical support guide for researchers, chemists, and process development professionals working with the Suzuki-Miyaura cross-coupling of 4,6-dichloro-N-ethylpyrimidin-2-amine. This challenging substrate, which features both a coordinating amino group and two reactive chloro-positions, often requires careful optimization to achieve desired outcomes. This guide is structured in a question-and-answer format to directly address common issues encountered in the laboratory, providing not just solutions but also the underlying scientific rationale to empower your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am seeing no reaction or very low conversion. Where should I start troubleshooting?
This is the most common issue and typically points to a problem with the catalytic cycle. With a substrate like this compound, the primary suspects are catalyst inhibition and insufficient catalyst activity for C-Cl bond activation.
Root Cause Analysis:
-
Catalyst Inhibition/Poisoning: The nitrogen atoms on the pyrimidine ring, and especially the exocyclic N-ethylamino group, are Lewis basic. They can coordinate strongly to the palladium center, effectively sequestering the catalyst and preventing it from participating in the catalytic cycle.[1] This is a well-documented challenge for nitrogen-containing heterocycles.
-
Inefficient Oxidative Addition: The C-Cl bond is significantly stronger and less reactive than C-Br or C-I bonds. The oxidative addition of an aryl chloride to the Pd(0) center is often the rate-limiting step of the Suzuki reaction and requires a highly active catalyst.[2]
-
Inactive Catalyst: The Pd(0) active species may not be forming efficiently from your Pd(II) precatalyst, or it may be decomposing (e.g., forming palladium black) due to the presence of oxygen or other impurities.
Troubleshooting Workflow:
Detailed Recommendations:
-
Switch to a More Robust Ligand: Standard ligands like triphenylphosphine (PPh₃) are often inadequate for this substrate. You need a ligand that is both bulky and electron-rich.
-
Why? Bulky ligands promote the reductive elimination step and discourage the formation of inactive catalyst dimers. Electron-rich ligands increase the electron density on the palladium, which facilitates the oxidative addition into the C-Cl bond.[2]
-
Actionable Advice: Employ Buchwald-type phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands (e.g., IPr, SIF). These are designed for challenging substrates.[3][4]
-
-
Use a Modern Precatalyst: Instead of traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ that require in situ reduction and ligand association, use a well-defined precatalyst.
-
Why? Precatalysts (e.g., XPhos Pd G2/G3/G4) are more stable, ensure a 1:1 Pd:Ligand ratio, and generate the active Pd(0) species more reliably and efficiently.[5]
-
Actionable Advice: Start with XPhos Pd G3 or a similar generation precatalyst.
-
-
Screen Bases and Solvents:
-
Bases: A stronger base is often required for C-Cl couplings. K₂CO₃ might be insufficient. Switch to K₃PO₄ or Cs₂CO₃. The base is critical for activating the boronic acid to facilitate transmetalation.[6]
-
Solvents: Ensure adequate solubility of all components. Aprotic polar solvents are generally preferred.
-
Recommended: 1,4-Dioxane, Toluene, or 2-MeTHF, often with a small amount of water (e.g., 10:1 organic:water) to help solubilize the base.[7]
-
-
-
Ensure Rigorously Inert Conditions: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II), leading to the formation of palladium black and halting the reaction.
-
Actionable Advice: Degas your solvents thoroughly (freeze-pump-thaw or sparge with argon for 30+ minutes). Assemble your reaction under an inert atmosphere (glovebox or Schlenk line) and maintain a positive pressure of argon or nitrogen throughout.
-
| Parameter | Initial Recommendation | Advanced Troubleshooting | Rationale |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | XPhos Pd G3 (2 mol%) | Standard catalyst often fails; Buchwald precatalysts are designed for C-Cl activation and are resistant to amine coordination.[5] |
| Ligand | PPh₃ | XPhos, SPhos, RuPhos | Bulky, electron-rich ligands accelerate oxidative addition and reductive elimination, preventing catalyst deactivation. |
| Base | Na₂CO₃ or K₂CO₃ (2-3 eq.) | K₃PO₄ or Cs₂CO₃ (2-3 eq.) | Stronger, non-nucleophilic bases are often required to facilitate the transmetalation step with less reactive chlorides.[6] |
| Solvent | THF/H₂O | 1,4-Dioxane/H₂O (10:1), Toluene | Dioxane and Toluene are excellent for Suzuki couplings and can be heated to higher temperatures, improving reaction rates.[7] |
| Temperature | 80 °C | 100 - 120 °C | Higher temperatures are often needed to overcome the activation energy for C-Cl bond cleavage. |
Q2: I am getting a mixture of mono- and di-arylated products. How can I control the regioselectivity?
Your substrate has two chemically distinct chlorine atoms at the C4 and C6 positions. For dichloropyrimidines, substitution generally occurs preferentially at the C4/C6 positions over the C2 position.[8][9] The key to controlling mono- versus di-substitution lies in stoichiometry and reaction conditions.
For Selective Mono-Arylation:
-
Stoichiometry is Key: Use the boronic acid as the limiting reagent.
-
Actionable Advice: Start with 1.0 equivalent of this compound and 0.9-1.0 equivalents of the arylboronic acid. This starves the reaction of the coupling partner after the first substitution.
-
-
Lower Temperature & Shorter Time: Run the reaction at the lowest temperature that still provides a reasonable rate (e.g., 60-80 °C) and monitor carefully by TLC or LC-MS. Stop the reaction once the starting material is consumed but before significant formation of the di-substituted product.
-
Less Active Catalyst System: If high reactivity is leading to over-arylation, you can sometimes detune the catalyst system. For example, using a less electron-rich ligand or a lower catalyst loading might favor the mono-arylated product.
For Selective Di-Arylation:
-
Excess Boronic Acid: Use a stoichiometric excess of the boronic acid.
-
Actionable Advice: Use at least 2.2-2.5 equivalents of the arylboronic acid to ensure the reaction goes to completion.
-
-
Forcing Conditions: Higher temperatures (100-120 °C) and longer reaction times are typically required to substitute the second, less reactive C-Cl bond.
-
Robust Catalyst System: A highly active and stable catalyst system (e.g., a Buchwald G3/G4 precatalyst) is essential to maintain catalytic activity for the more challenging second coupling.
Q3: My main product is the hydrodechlorination byproduct (replacement of -Cl with -H). How can I prevent this?
Hydrodechlorination is a common side reaction where the aryl halide is reduced instead of coupled.
Root Cause Analysis:
-
Source of Hydride: After oxidative addition, the Ar-Pd(II)-Cl intermediate can react with a hydride source before transmetalation occurs. This source can be the solvent (e.g., alcohols), the amine substrate itself, or impurities.
-
Slow Transmetalation: If the transmetalation step (boronic acid to palladium) is slow relative to the hydride transfer, hydrodechlorination becomes more prominent. This is often an issue with electron-poor boronic acids.[10]
Troubleshooting Strategies:
-
Choice of Base and Solvent: Avoid bases that can generate hydride species. Use aprotic solvents if possible.
-
Actionable Advice: Switch to K₃PO₄ or Cs₂CO₃. If using an alcohol-containing solvent, consider switching to purely aprotic systems like Dioxane or Toluene.[10]
-
-
Accelerate Transmetalation: The best way to outcompete hydrodechlorination is to speed up the desired transmetalation step.
-
Actionable Advice: Use a more electron-rich boronic acid if the synthesis allows. Alternatively, using a more electron-rich and bulky phosphine ligand can accelerate the overall catalytic cycle, disfavoring the side reaction.
-
Q4: I am observing significant amounts of boronic acid homocoupling (biaryl byproduct). What is causing this?
The formation of a biaryl product derived from the boronic acid is typically caused by the presence of oxygen.
Root Cause Analysis:
-
Oxygen Contamination: Oxygen can mediate the homocoupling of boronic acids, a reaction also catalyzed by palladium.[11] It can also damage the Pd(0) catalyst, leading to the formation of Pd(II) species that promote this side reaction.
Troubleshooting Strategies:
-
Rigorous Degassing: This is the most critical step.
-
Actionable Advice: Ensure all solvents, including any water used in a biphasic system, are thoroughly degassed before use. Maintain a strict inert atmosphere throughout the entire setup and reaction time.
-
-
Use a Pd(0) Source or Precatalyst: Starting with a Pd(II) salt like Pd(OAc)₂ requires an in situ reduction to the active Pd(0) state. If this reduction is inefficient, the remaining Pd(II) can promote homocoupling.
-
Actionable Advice: Use a Pd(0) source like Pd(PPh₃)₄ or, preferably, a modern precatalyst that generates Pd(0) cleanly and efficiently.[5]
-
Visualizing the Process: The Suzuki Catalytic Cycle and Pitfalls
Understanding the catalytic cycle is key to effective troubleshooting. The diagram below illustrates the main productive cycle and the key off-cycle pathways that lead to common problems with this substrate.
Protocol: General Starting Point for Optimization
This protocol is intended as a robust starting point. Optimization will likely be required for your specific arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv for mono-arylation; 2.2 equiv for di-arylation)
-
XPhos Pd G3 precatalyst (2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane
-
Degassed deionized water
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
Procedure:
-
Setup: To the Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Add Catalyst: Briefly open the flask under a positive pressure of inert gas and add the XPhos Pd G3 precatalyst.
-
Add Solvents: Add the degassed 1,4-dioxane and degassed water (e.g., to achieve a 10:1 solvent ratio) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Check at 1 hour, 4 hours, and then as needed.
-
Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
References
- BenchChem. (2025). A Comparative Analysis of 4-Amino-2,6-dichloropyrimidine Reactivity for Advanced Drug Discovery.
- BenchChem. (2025).
- BenchChem. (2025). Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting.
- Rasool, N., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)
- BenchChem. (2025). A Comparative Guide to Catalysts for Cross-Coupling Reactions with 4,6-Dichloropyrimidin-5-amine.
- Willard, D. M., et al. (2018). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett, 29(10), 1279-1285.
- Anderson, K. W., & Handy, S. T. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Letters, 51(35), 4595-4598.
- Charles, M. D., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(3), 395-398.
- Cooke, M. C., et al. (2009). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. Journal of Heterocyclic Chemistry, 46(5), 897-901.
- Bera, S. S., & Szostak, M. (n.d.). Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC (NHC = N-Heterocyclic Carbene) Complexes. Sigma-Aldrich.
- Dolšak, A., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- Vasilev, A. A., & Krapivin, G. D. (2009). Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction. Journal of Heterocyclic Chemistry, 46(5), 889-896.
- Trilleras, J., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(3), M1448.
- O’Brien, C. J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6433-6451.
- Rickhaus, M. (2014). Response to "How can I solve my problem with Suzuki coupling?".
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Controlling Regioselectivity in Dichloropyridine Reactions.
- Marion, N., et al. (2006). Rapid room temperature Buchwald-Hartwig and Suzuki-Miyaura couplings of heteroaromatic compounds employing low catalyst loadings.
- Wikipedia. (n.d.).
- Reddit r/Chempros. (2024). How to approach choosing reaction conditions for Suzuki?
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling with Substituted Chloropyridines.
- Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling?
- Wang, D., et al. (2025). Catalyst-Controlled Switchable Mono-/Di-C-H Arylation of Aromatic Amides with Arylsilanes. Organic Letters, 27(39), 10986-10992.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- BenchChem. (2025). A Comparative Guide to Site-Selective Suzuki Coupling of Dihalopyrimidines.
- Li, B., et al. (2015). Palladium catalyzed selective mono-arylation of o-carboranes via B–H activation.
- Rasool, N., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 5. mdpi.com [mdpi.com]
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- 11. Yoneda Labs [yonedalabs.com]
Technical Support Center: Optimizing Buchwald-Hartwig Amination of Dichloropyrimidines
Welcome to the technical support center for the Buchwald-Hartwig amination of dichloropyrimidines. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful C-N bond-forming reaction. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter during your experiments. Our goal is to provide not just protocols, but a deeper understanding of the reaction to empower you to optimize your synthetic strategies.
Part 1: Troubleshooting Guide
This section addresses common problems encountered during the Buchwald-Hartwig amination of dichloropyrimidines, offering systematic approaches to identify and resolve them.
Problem 1: Low to No Conversion of Dichloropyrimidine
Question: My Buchwald-Hartwig amination of a dichloropyrimidine is showing low or no conversion to the desired amino-chloropyrimidine. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no conversion is a frequent issue that can often be traced back to several key factors. Let's break down the potential culprits and how to address them systematically.
A. Inactive Catalyst System:
The heart of the Buchwald-Hartwig reaction is the palladium catalyst and its associated ligand. If the active Pd(0) species is not forming or is being inhibited, the catalytic cycle will not proceed.
-
Palladium Precatalyst: Ensure you are using a reliable palladium source. While Pd(OAc)₂ is common, its reduction to the active Pd(0) can be unreliable.[1][2] Consider using pre-formed Pd(0) sources like Pd₂(dba)₃ or, even better, commercially available palladium precatalysts (e.g., G3 or G4 palladacycles) which offer greater consistency and rapid activation.[2]
-
Ligand Integrity: Phosphine ligands, especially bulky, electron-rich ones, are susceptible to oxidation. Ensure your ligand is fresh and has been stored under an inert atmosphere.
-
Inadequate Anhydrous/Anaerobic Conditions: Oxygen can oxidize the Pd(0) catalyst and the phosphine ligand, rendering them inactive.[3] It is crucial to use anhydrous, deoxygenated solvents and to perform the reaction under an inert atmosphere (e.g., argon or nitrogen).
B. Sub-optimal Reaction Conditions:
-
Temperature: While many modern catalyst systems operate at lower temperatures, the amination of electron-deficient heteroaryl chlorides like dichloropyrimidines may require heating.[2][4] If you are running the reaction at room temperature, consider incrementally increasing the temperature to 80-100 °C.[2][4]
-
Base: The choice and quality of the base are critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often required to deprotonate the amine and facilitate the catalytic cycle.[3][5] Ensure your base is anhydrous and highly pure. Weaker bases like K₂CO₃ or K₃PO₄ may require higher temperatures and longer reaction times.[3]
-
Solvent: The solvent must be able to dissolve the reactants and the base. Common choices include toluene, dioxane, and THF.[3][5] Poor solubility of any component can severely impede the reaction rate.[2][6]
Troubleshooting Workflow for Low Conversion:
Caption: Ligand selection based on amine type. [3]
-
For Primary Amines: BrettPhos is often a good starting point as it is designed for the selective monoarylation of primary amines. [3]* For Secondary Amines: RuPhos is a highly effective ligand for coupling secondary amines. [3]* For Amides and N-H Heterocycles: These are less nucleophilic, and more reactive ligands like tBuBrettPhos may be necessary. [3]For specific heterocycles like indoles, DavePhos has shown good results. [3] Palladium Source:
As mentioned in the troubleshooting section, using a well-defined palladium precatalyst (e.g., a G3 or G4 palladacycle) is highly recommended for reproducibility and high catalytic activity. [2]These are commercially available with a variety of the ligands mentioned above.
FAQ 2: Role of the Base
Question: Which base should I use for my reaction, and how does it affect the outcome?
Answer:
The base plays a crucial role in the catalytic cycle, primarily by deprotonating the amine to form the more nucleophilic amide. [5][7]The choice of base can significantly impact the reaction rate and functional group tolerance. [3] Comparison of Common Bases:
| Base | Advantages | Disadvantages |
| NaOtBu | High reaction rates, low catalyst loadings. [3] | Incompatible with many electrophilic functional groups (e.g., esters, nitro groups). [3] |
| LHMDS | Tolerates protic functional groups, useful for low-temperature aminations. [3] | Air-sensitive, can be incompatible with some functional groups at high temperatures. [3] |
| Cs₂CO₃ | Excellent functional group tolerance. [3] | More expensive, can lead to stirring issues on a large scale. [3] |
| K₃PO₄ / K₂CO₃ | Good functional group tolerance, economical. [3] | Often requires higher catalyst loadings and longer reaction times. [3] |
For dichloropyrimidines, which are electron-deficient, a strong base like NaOtBu is often a good starting point for achieving a reasonable reaction rate. However, if your substrate contains base-sensitive functional groups, a weaker base like Cs₂CO₃ or K₃PO₄ should be considered, with the understanding that higher temperatures and longer reaction times may be necessary.
FAQ 3: Solvent Choice
Question: What is the best solvent for the Buchwald-Hartwig amination of dichloropyrimidines?
Answer:
The ideal solvent should dissolve all reactants, including the base, and be stable at the required reaction temperature. [2][6]Common solvents for Buchwald-Hartwig amination include:
-
Toluene: A non-polar solvent that is often a good choice, especially when using alkoxide bases, as the resulting inorganic salts have low solubility, which can help drive the reaction forward. [3][8]* Dioxane: A polar aprotic solvent that is also widely used. However, be aware of its potential to form peroxides. [3][9]* Tetrahydrofuran (THF): Another common ethereal solvent. Its lower boiling point limits the reaction temperature unless performed in a sealed vessel. [3]* tert-Butanol (t-BuOH): Can be a good solvent, particularly when using t-butoxide bases.
The choice of solvent can also influence the catalytic cycle. [6]It is often beneficial to screen a few different solvents to find the optimal one for your specific substrate combination.
FAQ 4: Reaction Temperature and Time
Question: What is the optimal reaction temperature and how long should I run the reaction?
Answer:
The optimal temperature and time are interdependent and depend on the reactivity of your substrates and the chosen catalyst system.
-
Temperature: A good starting point for the amination of dichloropyrimidines is often in the range of 80-110 °C. [2][4]Some highly active catalyst systems may allow for lower temperatures. It is often best to start at a moderate temperature (e.g., 80 °C) and increase it if the reaction is sluggish.
-
Reaction Time: Reactions can take anywhere from a few hours to 24 hours or more. It is essential to monitor the reaction progress by a suitable analytical technique (TLC, GC, or LC-MS) to determine when the reaction is complete and to avoid the formation of side products from over-reaction.
FAQ 5: Mechanism and Catalytic Cycle
Question: Can you explain the catalytic cycle of the Buchwald-Hartwig amination and the role of each component?
Answer:
The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process that involves several key steps. [5][10][7][11] Simplified Catalytic Cycle:
Caption: The catalytic cycle of Buchwald-Hartwig amination.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the dichloropyrimidine to form a Pd(II) complex. [10][11][12]2. Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center. The base then removes a proton from the amine to form a palladium-amido complex. [7][8][13][14]3. Reductive Elimination: The final step is the formation of the C-N bond, which releases the desired amino-chloropyrimidine product and regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. [10][11]
Part 3: Experimental Protocols
General Protocol for Mono-amination of a Dichloropyrimidine
This protocol provides a general starting point. Optimization of the ligand, base, solvent, and temperature will likely be necessary for a specific substrate combination.
1. Preparation (under inert atmosphere):
-
To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and the phosphine ligand (if not using a precatalyst, e.g., XPhos, 4 mol%).
-
Add the base (e.g., NaOtBu, 1.4 equivalents) and the dichloropyrimidine (1.0 equivalent).
2. Addition of Reagents:
-
Add the amine (1.1 equivalents) to the Schlenk tube.
-
Add anhydrous, deoxygenated solvent (e.g., toluene, to make a 0.1-0.5 M solution).
3. Reaction:
-
Seal the Schlenk tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
4. Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
5. Purification:
-
Purify the crude product by flash column chromatography on silica gel.
Part 4: References
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved January 14, 2026, from [Link]
-
Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. (2021, February 23). Retrieved January 14, 2026, from [Link]
-
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. (2020, December 11). Retrieved January 14, 2026, from [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. (n.d.). Retrieved January 14, 2026, from [Link]
-
Role of the base in Buchwald-Hartwig amination - PubMed. (2014, December 19). Retrieved January 14, 2026, from [Link]
-
Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. (2014, October 23). Retrieved January 14, 2026, from [Link]
-
Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. (n.d.). Retrieved January 14, 2026, from [Link]
-
Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved January 14, 2026, from [Link]
-
Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC - NIH. (2025, January 17). Retrieved January 14, 2026, from [Link]
-
The Asymmetric Buchwald–Hartwig Amination Reaction - Xingwei Li. (n.d.). Retrieved January 14, 2026, from [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. (2018, September 6). Retrieved January 14, 2026, from [Link]
-
Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts | Request PDF - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]
-
Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure | ACS Omega. (2020, August 20). Retrieved January 14, 2026, from [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Retrieved January 14, 2026, from [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - Amazon S3. (2019, November 6). Retrieved January 14, 2026, from [Link]
-
Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - ACS Publications. (n.d.). Retrieved January 14, 2026, from [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. (n.d.). Retrieved January 14, 2026, from [Link]
-
Condition Optimization for Buchwald-Hartwig Reactions - YouTube. (2025, January 2). Retrieved January 14, 2026, from [Link]
-
Solvent-Induced Reduction of Palladium-Aryls, a Potential Interference in Pd Catalysis | Organometallics - ACS Publications. (n.d.). Retrieved January 14, 2026, from [Link]
-
Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved January 14, 2026, from [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions | Request PDF. (n.d.). Retrieved January 14, 2026, from [Link]
-
Optimising a Buchwald-Hartwig amination using the ChemSpeed. (n.d.). Retrieved January 14, 2026, from [Link]
-
Optimization of the Buchwald-Hartwig reaction. - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions - RSC Publishing. (2019, April 8). Retrieved January 14, 2026, from [Link]
-
The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. (n.d.). Retrieved January 14, 2026, from [Link]
-
Scope of the room‐temperature Buchwald‐Hartwig reaction catalyzed by 2d - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 14, 2026, from [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv. (n.d.). Retrieved January 14, 2026, from [Link]
-
Rapid room temperature Buchwald-Hartwig and Suzuki-Miyaura couplings of heteroaromatic compounds employing low catalyst loadings. (2006, June 23). Retrieved January 14, 2026, from [Link]
-
Prediction of the Chemical Context for Buchwald‐Hartwig Coupling Reactions - PMC. (n.d.). Retrieved January 14, 2026, from [Link]
Sources
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- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Prediction of the Chemical Context for Buchwald‐Hartwig Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Controlling Regioselectivity in Reactions of 4,6-dichloro-N-ethylpyrimidin-2-amine
Welcome to the technical support center for synthetic strategies involving 4,6-dichloro-N-ethylpyrimidin-2-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of achieving regioselective nucleophilic aromatic substitution (SNAr) on this versatile heterocyclic scaffold. Here, we address common challenges and provide in-depth, field-proven solutions in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: I am getting a mixture of C4 and C6 substituted products in my reaction. Why is the regioselectivity poor?
A1: Achieving high regioselectivity in the monosubstitution of this compound can be challenging due to a subtle interplay of competing electronic and steric factors. The two chlorine atoms at the C4 and C6 positions are both activated towards nucleophilic attack by the electron-withdrawing effect of the two ring nitrogen atoms.[1][2] The 2-(N-ethylamino) group, being an electron-donating group, further modulates the electronic properties of the ring. This can lead to similar reactivity at both the C4 and C6 positions, resulting in a mixture of isomers. The steric hindrance from the N-ethyl group at the C2 position may not be significant enough to completely direct the incoming nucleophile to the C6 position, especially with smaller nucleophiles.
Q2: What is the "default" or expected major product in SNAr reactions with this substrate?
A2: In nucleophilic aromatic substitutions of dichloropyrimidines, the C4 position is often inherently more reactive than the C2 position due to a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, making it more susceptible to nucleophilic attack.[3] For 2,4-dichloropyrimidines, substitution typically favors the C4 position.[4][5] However, in the case of this compound, the situation is more complex. While the C4 and C6 positions are electronically similar, the N-ethylamino group at C2 introduces a steric bias. Consequently, for moderately to highly hindered nucleophiles, substitution is generally favored at the C6 position , which is further away from the N-ethyl group. For small, unhindered nucleophiles, a mixture of C4 and C6 isomers is common, with the ratio being highly sensitive to reaction conditions.
Q3: How can I strategically favor substitution at the C6 position?
A3: To favor the formation of the C6-substituted isomer, the primary strategy is to exploit steric hindrance.
-
Utilize Sterically Demanding Nucleophiles: Employing bulkier nucleophiles will increase the steric clash at the C4 position, which is closer to the N-ethyl group, thereby directing the substitution to the more accessible C6 position.
-
Low Reaction Temperatures: Running the reaction at lower temperatures (e.g., -20 °C to 0 °C) can favor the kinetically controlled product. The attack at the less hindered C6 position often has a lower activation energy and is therefore faster.[6]
-
Choice of Solvent: Using less polar, aprotic solvents can sometimes enhance selectivity, although this is highly system-dependent.
Q4: Conversely, how can I promote substitution at the C4 position?
A4: Favoring the C4 position is more challenging due to steric hindrance. However, it can be promoted under certain conditions:
-
Use Small Nucleophiles: Small, highly reactive nucleophiles (e.g., ammonia, small primary amines, methoxide) are more likely to overcome the steric barrier at the C4 position.
-
Higher Reaction Temperatures: Increasing the reaction temperature may allow the system to reach thermodynamic equilibrium. If the C4-substituted product is thermodynamically more stable, its formation will be favored at higher temperatures.
-
Use of a Strong, Non-hindered Base: For amine nucleophiles, using a strong, non-hindered base like sodium hydride to pre-deprotonate the nucleophile can increase its reactivity, potentially enabling it to attack the more sterically congested C4 site.
Troubleshooting Guides
Issue 1: Poor or No Regioselectivity (Product is a ~1:1 mixture of C4 and C6 isomers)
-
Root Cause Analysis: This outcome typically arises when the steric and electronic directing effects are nearly balanced. This is common with small to medium-sized primary amine nucleophiles. The inherent electronic preference for the C4 position is counteracted by the modest steric hindrance of the C2-N-ethyl group.
-
Troubleshooting Workflow:
Issue 2: Unexpected Formation of Disubstituted Byproducts
-
Root Cause Analysis: The mono-substituted product, either 4-chloro- or 6-chloro-, is still an activated electrophile and can react with a second equivalent of the nucleophile, especially under forcing conditions.
-
Troubleshooting Steps:
-
Control Stoichiometry: Use no more than 1.05 equivalents of the nucleophile.
-
Slow Addition: Add the nucleophile dropwise at a low temperature to maintain a low instantaneous concentration.
-
Lower the Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Monitor the Reaction Closely: Use TLC or LC-MS to track the consumption of the starting material and halt the reaction as soon as it is complete to prevent the formation of the disubstituted product.
-
Data-Driven Insights: Guiding Your Experimental Design
The choice of reaction parameters has a predictable, qualitative effect on the regiochemical outcome. Use the following table to guide your experimental design.
| Parameter | To Favor C6-Substitution (Steric Control) | To Favor C4-Substitution (Electronic/Thermodynamic Control) | Rationale |
| Nucleophile Size | Increase steric bulk (e.g., tert-butylamine, diisopropylamine) | Decrease steric bulk (e.g., ammonia, methylamine) | Bulkier groups will preferentially attack the less hindered C6 position. |
| Temperature | Lower temperature (-20°C to RT) | Higher temperature (Reflux) | Lower temperatures favor the kinetically faster reaction at C6. Higher temperatures may favor the potentially more stable C4 isomer. [6] |
| Solvent Polarity | Screen aprotic, less polar solvents (THF, Dioxane) | Polar aprotic solvents (DMF, DMSO) often accelerate SNAr reactions but may decrease selectivity. [7] | Solvent can influence the stability of the Meisenheimer intermediate, subtly affecting the activation energies for C4 vs. C6 attack. [7] |
| Base (for amine nucleophiles) | Use a bulky, non-nucleophilic base (e.g., DIPEA) | Use a strong, non-hindered base (e.g., NaH, LiHMDS) to pre-form the nucleophilic anion. | A bulky base is less likely to interfere sterically. A pre-formed, highly reactive anion may be less selective. [6] |
Key Experimental Protocols
Protocol 1: General Procedure for Maximizing C6-Regioselectivity
This protocol is optimized for achieving C6-substitution with a primary or secondary amine nucleophile.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add this compound (1.0 eq.) and a suitable anhydrous aprotic solvent (e.g., THF, 20 mL per mmol of substrate).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA, 1.5 eq.).
-
Nucleophile Addition: Slowly add the amine nucleophile (1.05 eq.) dropwise over 15-20 minutes.
-
Reaction: Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS. If the reaction is sluggish, allow it to warm slowly to room temperature.
-
Workup: Once the starting material is consumed, quench the reaction with saturated aqueous NH4Cl solution. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Screening for Optimal Solvent and Temperature
-
Setup: In parallel, set up small-scale reactions (e.g., 0.1 mmol) in separate vials.
-
Variable Parameters: To each vial, add the substrate and a different solvent (e.g., THF, Dioxane, DMF, Acetonitrile).
-
Reaction Initiation: Add the base and nucleophile as per Protocol 1. Run one set of vials at 0 °C and another at room temperature.
-
Analysis: After a set time (e.g., 4 hours), quench a small aliquot from each reaction and analyze by LC-MS or 1H NMR to determine the C4:C6 isomer ratio. This allows for rapid identification of optimal conditions.
Mechanistic Overview
The regioselectivity is determined by the relative stability of the transition states leading to the Meisenheimer intermediates for C4 and C6 attack.
Caption: Competing SNAr pathways.
References
-
MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. Retrieved from [Link]
-
American Chemical Society. (2007). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. Retrieved from [Link]
-
ResearchGate. (2015). Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Retrieved from [Link]
-
Wavefunction, Inc. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved from [Link]
-
MDPI. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Retrieved from [Link]
-
Wavefunction, Inc. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved from [Link]
Sources
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- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 5. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Navigating Nucleophilic Aromatic Substitution on Dichloropyrimidines
Welcome to the technical support center for nucleophilic aromatic substitution (SNAr) reactions involving dichloropyrimidines. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize these versatile building blocks. Dichloropyrimidines are cornerstone synthons in drug discovery, prized for the electron-deficient nature of the pyrimidine ring which facilitates the sequential and often regioselective displacement of chloride ions.[1][2] However, this reactivity also presents unique challenges.
This document moves beyond standard protocols to provide in-depth, field-tested insights in a direct question-and-answer format. We will explore the causality behind common experimental issues, offering troubleshooting strategies grounded in mechanistic principles to empower you to overcome synthetic hurdles efficiently.
Section 1: Frequently Asked Questions - Core Principles
This section addresses fundamental questions regarding the reactivity of dichloropyrimidines in SNAr reactions.
Q1: What is the expected or "normal" regioselectivity for a nucleophilic attack on 2,4-dichloropyrimidine, and what is the electronic basis for this preference?
A: For most common nucleophiles under neutral or basic conditions, the substitution preferentially occurs at the C4 position.[3][4][5] The reactivity order is generally C4 > C2.[2] This selectivity is rooted in the electronic structure of the pyrimidine ring. The carbon at position 4 is para to one ring nitrogen and ortho to the other, while the C2 carbon is flanked by both nitrogens. The attack at C4 leads to a more stable Meisenheimer intermediate, where the negative charge can be delocalized onto the para nitrogen through a quinoid-like resonance structure.[2] This is a more effective stabilization pathway compared to the delocalization available after attack at C2. Frontier molecular orbital (FMO) theory also supports this observation, indicating that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient at the C4 position, marking it as the more electrophilic site for nucleophilic attack.[4][6]
Q2: My reaction is giving poor selectivity. What are the key factors that I can modify to control whether the nucleophile attacks the C2 or C4 position?
A: Regioselectivity in this system is highly sensitive and can be manipulated by several factors. You are not limited to the "normal" C4 outcome. The key variables to consider are:
-
Ring Substituents: The electronic nature of other groups on the pyrimidine ring has a profound effect. Electron-withdrawing groups (EWGs) at the C5 position tend to enhance the intrinsic C4 selectivity.[7][8] Conversely, strong electron-donating groups (EDGs) at the C6 position can reverse the selectivity, favoring substitution at C2.[3][6][9]
-
Nucleophile Choice: The structure of the nucleophile is critical. While most primary and secondary amines favor C4, bulky tertiary amines have been shown to exhibit excellent C2 selectivity on 5-substituted-2,4-dichloropyrimidines.[7][8]
-
Solvent: The reaction medium influences nucleophile reactivity and the stability of intermediates. Polar aprotic solvents (e.g., DMF, NMP, DMAc) are standard, as they solvate the counter-ion of the nucleophile without deactivating the nucleophile itself through strong hydrogen bonding.[10]
-
Base: The choice of base can dictate the concentration and nature of the active nucleophile. Non-nucleophilic inorganic bases like K₂CO₃ are common for C4-selective reactions, while strong bases like LiHMDS have been used in palladium-catalyzed systems that can favor C4.[2]
-
Temperature: Higher temperatures can sometimes erode selectivity, leading to mixtures of isomers. Careful temperature control is essential for maximizing the desired outcome.
Q3: What is a Meisenheimer complex, and why is its stability so important in these reactions?
A: A Meisenheimer complex is the key intermediate formed during an SNAr reaction. It is a negatively charged, non-aromatic species that results from the initial attack of the nucleophile on the electron-deficient pyrimidine ring.[11] The reaction proceeds in two steps: formation of this complex, followed by the expulsion of the leaving group (chloride) to restore aromaticity.
The stability of the Meisenheimer complex is crucial because its formation is often the rate-determining step.[12] A more stable intermediate implies a lower activation energy for the reaction. The ability of the pyrimidine ring and its substituents (especially ortho/para EWGs) to delocalize the negative charge of this complex dictates the overall reaction rate and, as discussed in Q1, the regiochemical outcome.[11]
Section 2: Troubleshooting Guide - Common Problems & Proven Solutions
This section provides a systematic approach to diagnosing and solving specific experimental issues.
Problem 1: Poor or Incorrect Regioselectivity
Q1.1: My reaction with a primary/secondary amine on 2,4-dichloropyrimidine is yielding a mixture of C4 and C2 isomers. How can I improve the selectivity for the C4 product?
A: Achieving high C4 selectivity is a common goal. If you are observing a mixture, it suggests your reaction conditions are not optimal for differentiating the two electrophilic sites.
Causality & Troubleshooting Steps:
-
Re-evaluate Your Base: A strong, bulky, or highly soluble base might be increasing the reactivity of your nucleophile to a point where the intrinsic electronic preference for C4 is diminished.
-
Solution: Switch to a milder, heterogeneous base like potassium carbonate (K₂CO₃) or a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA). These are less likely to dramatically alter the nucleophile's behavior.[5]
-
-
Check Your Solvent: While polar aprotic solvents are generally preferred, their properties can vary.
-
Solution: Consider switching to a less polar solvent like THF or 1,4-dioxane, or using n-butanol (nBuOH) with DIPEA, a combination reported to yield single products with substitution at the C4 position.[5]
-
-
Lower the Temperature: SNAr reactions are often run at elevated temperatures to drive them to completion. However, excess thermal energy can overcome the small energy difference between the transition states leading to C4 and C2 attack.
-
Solution: Run the reaction at a lower temperature (e.g., room temperature or 0 °C) for a longer period. Monitor carefully by TLC or LC-MS to track the selective formation of the C4 isomer.
-
-
Consider Catalysis (for Amines): For amination reactions, palladium catalysis has been shown to provide exceptional C4 selectivity, especially with aliphatic secondary amines and anilines, using a base like LiHMDS.[2] This approach can offer selectivities that are difficult to achieve under standard SNAr conditions.
Q1.2: For my project, I need to synthesize the C2-substituted isomer. How can I override the natural preference for C4 substitution?
A: Forcing substitution at the C2 position is a significant synthetic challenge that requires specific strategies to invert the innate reactivity.
Causality & Enabling Strategies:
-
Substrate Modification (Pre-synthesis): The most reliable way to direct C2 substitution is to design your starting material accordingly.
-
Solution: Introduce a strong electron-donating group (EDG), such as -OMe or -NHMe, at the C6 position of the pyrimidine ring.[3][6] Quantum mechanics calculations show that such groups alter the LUMO distribution, making the C2 and C4 positions electronically comparable or even biasing the preference toward C2.[6]
-
-
Exploit Unique Nucleophiles: Certain nucleophiles defy the general trend.
-
Use a Directing Group: Substrates like 2-MeSO₂-4-chloropyrimidine exhibit a fascinating dichotomy. While amines react at C4, anionic nucleophiles like alkoxides and formamides react exclusively at C2, even at -78 °C.[13][14]
Problem 2: Low Yield or Stalled Reaction
Q2.1: My reaction is not proceeding, or the yield is very low. What are the most common causes?
A: Low conversion can stem from several factors, ranging from reagent quality to fundamental reactivity issues.
Troubleshooting Workflow:
-
Verify Reagent Quality: Ensure the dichloropyrimidine is pure and the nucleophile has not degraded. Check for the presence of water in solvents and reagents, especially if using a strong base.
-
Assess Nucleophilicity and Basicity: A weak nucleophile may require more forcing conditions. The base must be strong enough to deprotonate the nucleophile (if it's an N-H or O-H nucleophile) to generate the more potent anionic form.
-
Solution: If using a weak amine, consider a stronger base than K₂CO₃, such as NaH or KHMDS, to generate the corresponding amide in situ. Be mindful that this will dramatically increase reactivity and may impact selectivity.
-
-
Optimize Solvent and Temperature: The reaction may be kinetically slow under your current conditions.
-
Solution: Ensure you are using a polar aprotic solvent like DMF, DMAc, or NMP to facilitate the reaction. Incrementally increase the temperature (e.g., from room temperature to 80 °C, then to 120 °C), monitoring for product formation and byproduct generation at each stage.
-
Problem 3: Formation of Impurities and Side-Products
Q3.1: My workup is complete, but I've isolated a byproduct where one of the chlorine atoms has been replaced by a hydroxyl (-OH) group. What is this and how do I avoid it?
A: You are observing hydrolysis. Dichloropyrimidines are susceptible to hydrolysis, particularly under basic or acidic aqueous conditions during workup, which converts them to chloropyrimidinones or pyrimidinediones.[15]
Prevention Strategy:
-
Anhydrous Conditions: The most critical step is to run the reaction under strictly anhydrous conditions. Use dry solvents, dry your nucleophile and base if they are solids, and perform the reaction under an inert atmosphere (N₂ or Ar).
-
Careful Workup: Avoid prolonged exposure to aqueous acid or base during extraction. If an aqueous workup is necessary, use neutral water or a saturated brine solution and perform the extraction quickly. Minimize the amount of water used.
Q3.2: I'm seeing a byproduct with a mass corresponding to the addition of my solvent (e.g., methanol, ethanol). What is happening?
A: This side reaction is solvolysis. Protic solvents like alcohols are nucleophiles and can compete with your intended nucleophile, especially at elevated temperatures.[16][17] This leads to the formation of undesired alkoxy-pyrimidine byproducts.[18]
Prevention Strategy:
-
Switch to a Non-Nucleophilic Solvent: The solution is to change your reaction medium.
-
Recommendation: Use a polar aprotic solvent such as DMF, DMSO, NMP, acetonitrile, or THF. These solvents do not have acidic protons and cannot act as competing nucleophiles in the SNAr reaction.[16]
-
Section 3: Protocols & Comparative Data
Protocol 1: General Procedure for C4-Selective Amination of 6-Aryl-2,4-dichloropyrimidine
This protocol is adapted from methodologies that have demonstrated high regioselectivity for the C4 position.[2]
Reagents & Equipment:
-
6-Aryl-2,4-dichloropyrimidine (1.0 equiv)
-
Secondary amine (e.g., dibutylamine) (1.05 equiv)
-
Potassium carbonate (K₂CO₃), finely powdered and dried (2.5 equiv)
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, condenser
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂), add the 6-aryl-2,4-dichloropyrimidine, potassium carbonate, and anhydrous DMAc.
-
Stir the suspension and add the secondary amine dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the 4-amino-6-aryl-2-chloropyrimidine.
Table 1: Influence of Substituents and Conditions on C4 vs. C2 Selectivity
This table summarizes key findings from the literature to guide experimental design.
| Dichloropyrimidine Substrate | Nucleophile | Conditions (Base, Solvent, Temp) | C4:C2 Ratio | Reference |
| 2,4-dichloro-6-(4-fluorophenyl)pyrimidine | Dibutylamine | K₂CO₃, DMAc, rt | 70:30 | [2] |
| 2,4-dichloro-6-(4-fluorophenyl)pyrimidine | Dibutylamine | Pd(OAc)₂/dppb, LiHMDS, THF, -20 °C | >99:1 | [2] |
| 2,4-dichloro-6-methoxypyrimidine | Amine | Not Specified | Favors C2 | [3][6] |
| 2,4-dichloro-5-nitropyrimidine | Diethylamine | iPr₂NEt, CHCl₃, 40 °C | >95:5 (Favors C4) | [8] |
| 2,4-dichloro-5-nitropyrimidine | Triethylamine | iPr₂NEt, CHCl₃, 40 °C | >95:5 (Favors C2) | [7][8] |
| 2,4-dichloropyrimidine | Thiophenol | K₂CO₃, DMF | Favors C4 | [19] |
Section 4: Visualizing Mechanisms & Workflows
Visual aids can clarify complex mechanistic pathways and troubleshooting logic.
Caption: General SNAr mechanism highlighting the rate-determining formation of the Meisenheimer intermediate.
Caption: Decision tree for troubleshooting poor regioselectivity in SNAr reactions of dichloropyrimidines.
References
-
ResearchGate. (n.d.). Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides | Request PDF. Retrieved from [Link]
-
Neufeldt, S. R., et al. (2018). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Organic Letters, 20(19), 6192-6196. Retrieved from [Link]
-
Wencel-Delord, J., et al. (2015). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Sustainable Chemistry & Engineering, 3(3), 544-551. Retrieved from [Link]
-
Man, H. W., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(17), 3841-3844. Retrieved from [Link]
-
Tunoori, A. R., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 80(15), 7854–7862. Retrieved from [Link]
-
Tunoori, A. R., et al. (2015). Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 80(15). Retrieved from [Link]
-
Neufeldt, S. (2025). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. ACS Fall 2025. Retrieved from [Link]
-
Trilleras, J., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(3), M1468. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Retrieved from [Link]
-
Mol-Instincts. (n.d.). What factors affect the selectivity of reactions in 2,4-Dichloropyrimidine compounds? - FAQ. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. Retrieved from [Link]
-
Universidad del Atlántico. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Retrieved from [Link]
- Google Patents. (n.d.). US8334383B2 - Regioselective preparation of substituted pyrimidines.
-
Reddit. (2023). SNAr troubleshooting. r/AskChemistry. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
Ren, Y., et al. (2018). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 140(51), 17956–17964. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
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Technical Support Center: Navigating the Reactivity of 4,6-dichloro-N-ethylpyrimidin-2-amine
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource addresses the common challenges and questions surrounding the reactivity of 4,6-dichloro-N-ethylpyrimidin-2-amine, a key intermediate in the synthesis of various biologically active compounds. Our goal is to provide you with the in-depth, field-proven insights necessary to optimize your synthetic routes, troubleshoot unexpected outcomes, and confidently select the appropriate reaction conditions.
The nucleophilic aromatic substitution (SNAr) reactions of dichloropyrimidines are fundamental to the construction of a diverse array of molecular architectures.[1][2] The inherent electron deficiency of the pyrimidine ring, amplified by the two chlorine atoms, renders the C4 and C6 positions highly susceptible to nucleophilic attack.[2] However, the successful and selective functionalization of this compound is highly dependent on a nuanced interplay of solvent, base, and nucleophile. This guide will dissect these critical parameters to empower your research.
Frequently Asked Questions (FAQs)
General Reactivity and Regioselectivity
Q1: At which position does the first nucleophilic substitution on this compound typically occur?
The initial nucleophilic substitution on symmetrically substituted 4,6-dichloropyrimidines, such as the parent 4,6-dichloropyrimidine, can occur at either the C4 or C6 position without a strong intrinsic preference.[2] The electronic environment of these two positions is identical. The reactivity of each position on pyrimidine halides generally follows the order C4(6) > C2 » C5 for both SNAr and palladium-catalyzed reactions.[3] For 2,4-dichloropyrimidines, substitution is usually selective for the C4 position.[4][5]
Q2: How does the N-ethylpyrimidin-2-amine group influence the reactivity of the C4 and C6 positions?
The N-ethylpyrimidin-2-amine group is an electron-donating group. In the case of 2,4-dichloropyrimidines with an electron-donating substituent at the C6 position, SNAr reactions have been observed to proceed preferentially at the C2 position, which is a reversal of the usual selectivity.[5] While this compound has substitution at the C2 position, the electronic effect of the amino group will influence the electrophilicity of the C4 and C6 positions, though to an equal extent due to symmetry.
Q3: Can I achieve selective mono-substitution, or will I always get a mixture of mono- and di-substituted products?
Achieving selective mono-substitution is a common objective and can often be accomplished by carefully controlling the reaction conditions. Key strategies include:
-
Stoichiometry: Using a stoichiometric amount or only a slight excess (e.g., 1.1 equivalents) of the nucleophile.[6]
-
Temperature: Running the reaction at a lower temperature to favor the mono-substitution and reduce the rate of the second substitution.
-
Reaction Time: Closely monitoring the reaction progress to stop it once the desired mono-aminated product is maximized.[6]
Troubleshooting Guide: Solvent and Base Selection
The choice of solvent and base is paramount in controlling the outcome of SNAr reactions. These components not only influence the reaction rate but can also dictate the regioselectivity and the formation of side products.
Issue 1: Low or No Reaction Conversion
Potential Cause: Inappropriate solvent polarity. Explanation: SNAr reactions proceed through a charged intermediate (Meisenheimer complex).[2] Polar solvents are generally preferred as they can stabilize this charged intermediate, thereby lowering the activation energy and accelerating the reaction.[7][8] In non-polar solvents, the reaction may be sluggish or not proceed at all.
Solutions:
-
Switch to a Polar Aprotic Solvent: Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (ACN) are excellent choices for SNAr reactions.[9] They effectively solvate the cation of the base, leaving the nucleophile more "naked" and reactive.[9]
-
Consider Polar Protic Solvents with Caution: While polar protic solvents (e.g., ethanol, water) can stabilize the intermediate, they can also solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity.[7][9] This can be beneficial in some cases to control reactivity but may also slow the reaction down.
Potential Cause: The chosen base is not strong enough to deprotonate the nucleophile. Explanation: Many SNAr reactions require the nucleophile to be deprotonated to increase its reactivity. If the base is too weak, the concentration of the active nucleophile will be low, leading to poor conversion.
Solutions:
-
Increase Basicity: Switch to a stronger base. For example, if you are using a carbonate base like K₂CO₃ with a weakly acidic nucleophile, consider a stronger base like sodium hydride (NaH) or a non-nucleophilic organic base such as 1,8-Diazabicycloundec-7-ene (DBU).
-
Match Base to Nucleophile: The pKa of the base should be significantly higher than the pKa of the nucleophile to ensure complete deprotonation.
Issue 2: Formation of Unexpected Side Products (e.g., Hydrolysis)
Potential Cause: Presence of water in the reaction mixture. Explanation: Water can act as a nucleophile, leading to the hydrolysis of the chloropyrimidine to the corresponding hydroxypyrimidine. This is particularly problematic when using hygroscopic solvents or reagents.
Solutions:
-
Use Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried.[6] Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.
-
Select a Non-Hygroscopic Base: If possible, choose a base that is less likely to absorb water.
Potential Cause: The solvent is participating in the reaction (solvolysis). Explanation: In some cases, particularly at elevated temperatures, the solvent itself can act as a nucleophile. For instance, using an alcohol as a solvent can lead to the formation of alkoxy-substituted pyrimidines.[10]
Solutions:
-
Choose an Inert Solvent: Opt for a solvent that is less likely to react, such as DMF, DMSO, or a non-polar aprotic solvent like toluene if the reactants are sufficiently soluble.
-
Lower the Reaction Temperature: Reducing the temperature can often minimize side reactions.
Issue 3: Poor Regioselectivity in Subsequent Reactions
Potential Cause: The first substituent influences the reactivity of the remaining chlorine atom. Explanation: Once the first nucleophile has been introduced at either the C4 or C6 position, the electronic nature of this new substituent will affect the electrophilicity of the remaining chloro-substituted carbon. An electron-donating group will decrease the reactivity of the other position, while an electron-withdrawing group will increase it.
Solutions:
-
Strategic Selection of Nucleophiles: If a stepwise synthesis of an unsymmetrical product is desired, consider the electronic properties of the nucleophiles. It may be advantageous to introduce the nucleophile that results in a deactivating group first, to allow for more controlled reaction with a second, more reactive nucleophile.
-
Palladium-Catalyzed Cross-Coupling: For certain transformations, palladium-catalyzed reactions like the Buchwald-Hartwig amination can offer higher regioselectivity compared to traditional SNAr reactions.[3][11]
Data Summary: Impact of Solvent and Base
The following table provides a qualitative summary of the expected impact of different solvent and base combinations on the reactivity of this compound.
| Solvent Type | Base Type | Expected Outcome | Rationale |
| Polar Aprotic (e.g., DMF, DMSO) | Strong, Non-nucleophilic (e.g., NaH, DBU) | Fast Reaction, High Yield: Generally the optimal condition for many SNAr reactions. | The solvent stabilizes the charged intermediate, and the strong base ensures a high concentration of the active nucleophile.[8][9] |
| Polar Aprotic (e.g., DMF, DMSO) | Weak Inorganic (e.g., K₂CO₃, Cs₂CO₃) | Moderate to Good Yield: Effective for nucleophiles that are relatively acidic. | The base is sufficient to deprotonate more acidic nucleophiles, and the solvent promotes the reaction. |
| Polar Protic (e.g., Ethanol, Isopropanol) | Organic Amine (e.g., Triethylamine, DIPEA) | Variable Yields, Potential for Solvolysis: Often used when the nucleophile is an amine. | The solvent can act as a proton source and may also compete as a nucleophile.[10] The amine base acts as an acid scavenger. |
| Non-Polar Aprotic (e.g., Toluene, Dioxane) | Strong, Non-nucleophilic (e.g., NaH, LiHMDS) | Slower Reaction, May Require Higher Temperatures: Solubility of reactants can be a limiting factor. | The lack of solvent polarity does not effectively stabilize the charged intermediate, leading to a slower reaction rate. |
Experimental Protocols
Protocol 1: General Procedure for Mono-amination via SNAr
This protocol provides a starting point for the mono-amination of this compound. Optimization for specific amines may be necessary.
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add this compound (1.0 equivalent).
-
Solvent Addition: Add anhydrous polar aprotic solvent (e.g., DMF or DMSO) to achieve a suitable concentration (e.g., 0.1-0.5 M).
-
Base and Nucleophile Addition: In a separate flask, dissolve the amine nucleophile (1.1 equivalents) in the same anhydrous solvent. If the nucleophile requires deprotonation, add a suitable base (e.g., NaH, 1.2 equivalents) portion-wise at 0 °C and stir until gas evolution ceases.
-
Reaction: Slowly add the solution of the deprotonated nucleophile to the solution of the dichloropyrimidine at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the starting material is consumed, quench the reaction by the slow addition of water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizing Reaction Parameters
Decision Workflow for Solvent and Base Selection
Caption: A decision workflow for selecting the appropriate solvent and base for the SNAr reaction.
References
- Technical Support Center: Synthesis of Pyrimidine Derivatives - Benchchem.
- Effect of the nature of the nucleophile and solvent on an SNAr reaction - RSC Publishing.
- "addressing challenges in the scale-up synthesis of pyrimidine compounds" - Benchchem.
- Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions.
- A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine | Organic Letters.
- The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps.
- Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution.
- What is the result when the polarity of the solvent is increased in nucleophilic substitution? - Chemistry Stack Exchange.
- A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine - ACS Publications.
- Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines - Benchchem.
- SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde - MDPI.
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry.
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 4,6-Dichloro-5-methoxypyrimidine - Benchchem.
- Chemical reactions of "4,6-Dichloropyrimidin-5-amine" nucleophilic substitution - Benchchem.
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
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Technical Support Center: A Guide to Scaling Up the Synthesis of 4,6-dichloro-N-ethylpyrimidin-2-amine
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4,6-dichloro-N-ethylpyrimidin-2-amine. As a crucial intermediate in the manufacturing of various pharmaceutical compounds, ensuring a robust and scalable synthetic process is paramount. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of this synthesis, moving from the lab bench to larger-scale production.
Introduction: The Synthetic Challenge
The synthesis of this compound typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient nature of the pyrimidine ring makes it susceptible to attack by nucleophiles.[1][2][3][4] However, scaling up this process introduces challenges related to reaction control, impurity profiles, and product isolation. This guide will equip you with the knowledge to anticipate and overcome these hurdles.
Core Synthesis Workflow
The primary synthetic route involves the reaction of a suitable dichloropyrimidine precursor with ethylamine. A common starting material is 2,4,6-trichloropyrimidine, where the chlorine atom at the 2-position is selectively displaced by ethylamine.
"2,4,6-Trichloropyrimidine" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Ethylamine" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Reaction_Vessel" [label="Reaction\n(Solvent, Base)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Crude_Product" [label="Crude 4,6-dichloro-N-\nethylpyrimidin-2-amine"]; "Purification" [label="Purification\n(e.g., Crystallization)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Final_Product" [label="Pure 4,6-dichloro-N-\nethylpyrimidin-2-amine", shape=Mdiamond, fillcolor="#FFFFFF", fontcolor="#202124"];
"2,4,6-Trichloropyrimidine" -> "Reaction_Vessel"; "Ethylamine" -> "Reaction_Vessel"; "Reaction_Vessel" -> "Crude_Product"; "Crude_Product" -> "Purification"; "Purification" -> "Final_Product"; }
Figure 1: General workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and scale-up, providing potential causes and actionable solutions.
Issue 1: Low Reaction Yield
Question: My reaction yield is significantly lower than expected upon scaling up. What are the likely causes and how can I improve it?
Answer: Low yields during scale-up can be attributed to several factors that may not be apparent at the lab scale.
| Potential Cause | Recommended Solutions |
| Incomplete Reaction | Verify Reaction Completion: Use in-process analytical methods like HPLC or TLC to monitor the disappearance of the starting material. Temperature Control: Ensure uniform heating. In larger reactors, localized cold spots can slow down the reaction. A jacketed reactor with good agitation is recommended. Reagent Stoichiometry: Re-evaluate the molar ratios of your reagents. On a larger scale, addition accuracy can be more challenging. |
| Side Reactions | Formation of Di-substituted Byproduct: The product can react with another equivalent of ethylamine. To minimize this, control the addition of ethylamine, ensuring it is not in large excess. A slow, subsurface addition can help maintain a low localized concentration. Hydrolysis of Chloropyrimidine: The starting material and product can be sensitive to water. Ensure all reagents and solvents are anhydrous. |
| Product Degradation | Thermal Instability: Prolonged reaction times at elevated temperatures can lead to product degradation. Optimize the reaction time and temperature to find a balance between reaction completion and product stability. |
| Work-up Losses | Inefficient Extraction: During aqueous work-up, the product may have some solubility in the aqueous phase. Perform multiple extractions with a suitable organic solvent. Precipitation Issues: If the product is isolated by precipitation, ensure the pH and temperature are optimized for maximum recovery. |
"Low_Yield" [shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Incomplete_Reaction" [label="Incomplete Reaction?"]; "Side_Reactions" [label="Side Reactions?"]; "Product_Degradation" [label="Product Degradation?"]; "Workup_Losses" [label="Work-up Losses?"];
"Low_Yield" -> "Incomplete_Reaction"; "Low_Yield" -> "Side_Reactions"; "Low_Yield" -> "Product_Degradation"; "Low_Yield" -> "Workup_Losses";
"Incomplete_Reaction" -> "Monitor_Reaction" [label="Solution: Monitor reaction\n(HPLC, TLC)"]; "Incomplete_Reaction" -> "Optimize_Temp" [label="Solution: Optimize temperature\nand agitation"]; "Side_Reactions" -> "Control_Addition" [label="Solution: Control ethylamine\naddition rate"]; "Side_Reactions" -> "Anhydrous_Conditions" [label="Solution: Ensure anhydrous\nconditions"]; "Product_Degradation" -> "Optimize_Time_Temp" [label="Solution: Optimize reaction\ntime and temperature"]; "Workup_Losses" -> "Optimize_Extraction" [label="Solution: Optimize extraction\nand isolation"]; }
Figure 2: Decision tree for troubleshooting low reaction yield.
Issue 2: High Levels of Impurities
Question: My final product is contaminated with significant levels of impurities. How can I identify and minimize them?
Answer: Impurity formation is a common challenge in the synthesis of substituted pyrimidines. The key is to identify the impurities and adjust the reaction conditions to prevent their formation.
| Common Impurity | Formation Mechanism | Mitigation Strategies |
| Di-substituted Byproduct | The desired product reacts with another molecule of ethylamine, replacing the second chlorine atom. | - Use a controlled stoichiometry of ethylamine (close to 1 equivalent).- Add ethylamine slowly to the reaction mixture.- Maintain a lower reaction temperature to reduce the rate of the second substitution. |
| Isomeric Byproducts | If starting from a di- or trichloropyrimidine, substitution can occur at different positions, leading to isomers. | - The reactivity of the chlorine atoms on the pyrimidine ring generally follows the order C4(6) > C2.[5] Careful control of reaction conditions (temperature, solvent, base) can enhance regioselectivity. |
| Hydrolysis Products | Reaction of the chloropyrimidine with water to form a hydroxypyrimidine. | - Use anhydrous solvents and reagents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Unreacted Starting Material | Incomplete reaction. | - Increase reaction time or temperature, while monitoring for product degradation.- Ensure efficient mixing, especially in larger reactors. |
Analytical Approach to Impurity Identification:
-
HPLC-MS: To determine the mass of the impurities, which can help in proposing their structures.
-
NMR Spectroscopy: To elucidate the detailed structure of the impurities, especially for identifying isomers.
-
Reference Standards: If possible, synthesize potential impurities (e.g., the di-substituted product) to use as reference standards in your analytical methods.
Issue 3: Challenges with Product Purification
Question: Purifying my product by column chromatography is not feasible on a large scale. What are some alternative purification methods?
Answer: While effective at the lab scale, column chromatography is often impractical for large-scale production due to cost and solvent consumption.
| Purification Method | Protocol Outline | Troubleshooting |
| Crystallization | 1. Solvent Screening: Identify a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents to screen include isopropanol, ethanol, acetonitrile, and toluene. 2. Dissolution: Dissolve the crude product in the minimum amount of hot solvent. 3. Cooling: Slowly cool the solution to allow for crystal formation. Seeding with a small crystal of pure product can aid in crystallization. 4. Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent. | Oiling Out: If the product separates as an oil, try a different solvent system or a slower cooling rate. Poor Recovery: The product may have significant solubility in the mother liquor. Concentrate the mother liquor and attempt a second crystallization. |
| Acid-Base Extraction | 1. Dissolution: Dissolve the crude product in a suitable organic solvent. 2. Acid Wash: Wash the organic layer with a dilute aqueous acid (e.g., HCl) to protonate the basic pyrimidine nitrogen and any amine impurities, transferring them to the aqueous layer. 3. Basification and Extraction: Basify the aqueous layer and extract the purified product back into an organic solvent. | Emulsion Formation: Emulsions can form at the interface of the organic and aqueous layers. Adding brine or filtering through Celite can help to break the emulsion. |
| Distillation | If the product is a liquid or a low-melting solid and is thermally stable, vacuum distillation can be an effective purification method. | Decomposition: The product may decompose at high temperatures. Use a high-vacuum system to lower the boiling point. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal starting material for this synthesis on a large scale?
A1: While various dichloropyrimidine precursors can be used, 2,4,6-trichloropyrimidine is a common and commercially available starting material.[6][7] The reaction with ethylamine typically shows good selectivity for substitution at the 2-position under controlled conditions.
Q2: What are the key safety considerations when scaling up this reaction?
A2:
-
Ethylamine: Ethylamine is a flammable and corrosive gas or liquid with a strong ammonia-like odor.[5][8][9][10][11] It should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including respiratory protection, should be worn. On a large scale, a closed system for reagent addition is recommended.
-
Exothermic Reaction: The reaction between ethylamine and the dichloropyrimidine can be exothermic. On a large scale, the heat generated can be significant and must be managed to prevent a runaway reaction. Ensure the reactor has adequate cooling capacity and monitor the internal temperature throughout the addition of ethylamine.
-
Pressure Build-up: If the reaction is run in a closed system, the vapor pressure of ethylamine and any gaseous byproducts can lead to a pressure build-up. The reactor should be equipped with a pressure relief system.
Q3: How can I effectively monitor the progress of the reaction?
A3:
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique for monitoring the consumption of the starting material and the formation of the product and byproducts. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid) is a good starting point for method development.[12]
-
Gas Chromatography (GC): If the components are sufficiently volatile and thermally stable, GC can also be used.
-
Thin-Layer Chromatography (TLC): TLC is a quick and simple method for qualitative monitoring of the reaction progress, especially during initial optimization studies.
Q4: What is the role of a base in this reaction?
A4: The reaction of ethylamine with the dichloropyrimidine generates hydrochloric acid (HCl) as a byproduct. This acid can protonate the ethylamine, rendering it non-nucleophilic. A base, such as triethylamine or potassium carbonate, is typically added to neutralize the HCl and maintain a sufficient concentration of the free ethylamine nucleophile.
Q5: Can I use an alternative amine for this reaction?
A5: Yes, this synthetic methodology is generally applicable to other primary and secondary amines. However, the reactivity and regioselectivity may vary depending on the steric and electronic properties of the amine.[13] For bulkier amines, longer reaction times or higher temperatures may be required.
References
- ECHEMI.
- Sigma-Aldrich.
- Sigma-Aldrich.
- New Jersey Department of Health. Hazard Summary - Ethylamine.
- Centers for Disease Control and Prevention. Ethylamine - IDLH.
- Peng, Z.-H., Journet, M., & Humphrey, G. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(3), 395–398.
- MDPI. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies.
- Ningbo Inno Pharmchem Co., Ltd.
- Google Patents.
- Chemistry Stack Exchange.
- Lee, M., Rucil, T., Hesek, D., Oliver, A. G., Fisher, J. F., & Mobashery, S. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 80(15), 7757-7763.
- BenchChem. Technical Support Center: Nucleophilic Substitution on Pyridine Rings.
- National Center for Biotechnology Information.
- ResearchGate. Amination of 2-chloro-and 2,4-dichloropyrimidines by polyamines.
- SIELC Technologies. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column.
- YouTube.
- PubMed. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.
- Google Patents. Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine.
- ResearchGate. ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)
- BenchChem. Troubleshooting low yields in nucleophilic substitution of fluoropyridines.
- ResearchGate. 2,4,6-Trichloropyrimidine. Reaction with Anilines.
- Google Patents. Process for preparing 2,4,6-trichloropyrimidine.
- ResearchGate.
- ResearchGate. Strategies for the synthesis of unsymmetrical 2-aminopyrimidine.
- PubMed. Design, synthesis and SAR study of 2-aminopyrimidines with diverse Michael addition acceptors for chemically tuning the potency against EGFRL858R/T790M.
- National Center for Biotechnology Information. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines.
- ResearchGate. New Synthesis of 2-Aminopyrimidines by Amination of Biginelli Reaction Products — Oxadiazocines.
- National Center for Biotechnology Information. 3,6-Dichloro-N-(4,6-dichloropyrimidin-2-yl)picolinamide.
- ResearchGate. Crystal structure of N-(4-bromo-2,6-dichloro-phenyl)pyrazin-2-amine, C10H6BrCl2N3.
- ResearchGate. 4,6-Dichloro-2-(methylthio)pyrimidine.
Sources
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Validation & Comparative
A Comparative Guide to the Reactivity of Dichloropyrimidine Isomers: 4,6-dichloro-N-ethylpyrimidin-2-amine vs. 2,4-dichloropyrimidine
Executive Summary
In the landscape of medicinal chemistry and drug development, dichloropyrimidines are foundational building blocks for synthesizing a vast array of bioactive molecules. Their utility stems from the electron-deficient nature of the pyrimidine ring, which facilitates nucleophilic aromatic substitution (SNAr) reactions. This guide provides an in-depth comparison of the reactivity of two key dichloropyrimidine isomers: 4,6-dichloro-N-ethylpyrimidin-2-amine and the parent 2,4-dichloropyrimidine . We will dissect their structural and electronic differences to explain the profound impact these have on reaction rates and regioselectivity. The core finding is that the presence of the electron-donating N-ethylamino group at the C2 position in this compound significantly deactivates the ring towards nucleophilic attack compared to 2,4-dichloropyrimidine. Furthermore, the substitution patterns are fundamentally different: 2,4-dichloropyrimidine exhibits a strong preference for substitution at the C4 position, while the C4 and C6 positions of its counterpart are electronically equivalent. This guide will provide researchers with the causal insights and experimental frameworks needed to strategically select the appropriate scaffold for their synthetic targets.
Introduction: Two Scaffolds, Divergent Reactivity
The functionalization of pyrimidine rings via nucleophilic aromatic substitution (SNAr) is a cornerstone of heterocyclic chemistry.[1] The two chlorine atoms on the pyrimidine core serve as versatile leaving groups, allowing for the controlled introduction of a wide range of functionalities. The specific positioning of these chlorine atoms, along with the influence of other substituents, dictates the molecule's reactivity and the ultimate structure of the product.
This guide focuses on two important, yet distinct, dichloropyrimidine isomers:
-
This compound: A symmetrically substituted pyrimidine featuring an electron-donating N-ethylamino group at the C2 position.
-
2,4-dichloropyrimidine: An unsymmetrically substituted isomer that serves as a benchmark for pyrimidine reactivity.
Understanding the nuances of their reactivity is critical for synthetic chemists to achieve desired outcomes, control product distribution, and optimize reaction conditions.
Caption: Chemical structures of the two compared isomers.
Electronic and Structural Analysis: The Decisive Role of the C2-Substituent
The difference in reactivity between these two molecules is almost entirely governed by the electronic effects of the substituent at the C2 position.
This compound: An Electron-Rich, Deactivated System
The N-ethylamino group at the C2 position is a powerful electron-donating group (EDG) due to the lone pair of electrons on the nitrogen atom. This lone pair donates electron density into the π-system of the pyrimidine ring through resonance.
Consequences of the Electron-Donating Group:
-
Ring Deactivation: The increased electron density on the pyrimidine ring reduces its overall electrophilicity. The carbon atoms at positions C4 and C6, which are the sites of nucleophilic attack, become less electron-deficient. This deactivation leads to significantly slower reaction rates for SNAr compared to 2,4-dichloropyrimidine under identical conditions.
-
Symmetrical Reactivity: The molecule is symmetrical with respect to the C2-C5 axis. Therefore, the chlorine atoms at C4 and C6 are electronically and sterically equivalent. A mono-substitution reaction with a nucleophile will yield a single product, with the attack occurring at either the C4 or C6 position without preference.[2][3]
2,4-dichloropyrimidine: An Electron-Deficient, Activated System
In contrast, 2,4-dichloropyrimidine lacks a substituent at the C6 position (a hydrogen atom) and has a chlorine atom at C2. With no strong EDGs, the pyrimidine ring remains highly electron-deficient, making it inherently more reactive towards nucleophiles.
Consequences of the Unsubstituted Ring:
-
High Reactivity: The electron-withdrawing nature of the two ring nitrogens and the two chlorine atoms makes the C2 and C4 positions highly electrophilic and ripe for nucleophilic attack.
-
Regioselectivity Challenge: The key chemical question for this molecule is regioselectivity: will a nucleophile attack the C2 or C4 position? Overwhelmingly, experimental evidence and theoretical calculations show that substitution preferentially occurs at the C4 position .[4][5]
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The SNAr mechanism proceeds through a two-step addition-elimination pathway involving a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is paramount in determining the rate and regioselectivity of the reaction.
The Basis of C4 Selectivity in 2,4-Dichloropyrimidine
The preference for nucleophilic attack at C4 over C2 in 2,4-dichloropyrimidine is a classic example of electronic control in heterocyclic chemistry.[6]
-
Attack at C4: When a nucleophile attacks the C4 position, the negative charge of the resulting Meisenheimer intermediate can be delocalized onto the para nitrogen atom (N1). This resonance structure is particularly stable because the negative charge is placed on an electronegative atom without being adjacent to another nitrogen's lone pair.
-
Attack at C2: Attack at the C2 position places the negative charge on the adjacent ring nitrogens (N1 and N3). The delocalization is less effective, and the resulting intermediate is of higher energy (less stable) compared to the intermediate from C4 attack.
Frontier molecular orbital (FMO) theory corroborates this observation, indicating that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient on the C4 atom, predicting it as the more favorable site for nucleophilic attack.[6] While C4 selectivity is strong, mixtures of C4 and C2 substituted products can sometimes be obtained, especially with changes in substituents, solvents, or nucleophiles.[4][7]
Caption: Mechanistic pathways explaining C4 regioselectivity.
Reactivity Summary Table
| Feature | This compound | 2,4-dichloropyrimidine | Causality |
| Overall Reactivity | Lower | Higher | The electron-donating -NHEt group at C2 deactivates the ring towards nucleophilic attack. |
| Primary Site of Attack | C4 or C6 (Equivalent) | C4 (Strongly Preferred) | Symmetry in the 4,6-isomer vs. electronic stabilization of the Meisenheimer complex in the 2,4-isomer.[6] |
| Expected Product | Single mono-substituted product | Predominantly the C4-substituted isomer.[4] | |
| Synthetic Utility | Ideal for creating symmetrical 4,6-disubstituted-2-aminopyrimidines. | Versatile for sequential, regioselective functionalization at C4, followed by C2. |
Experimental Protocols & Data
The following protocols provide a general framework for performing a comparative SNAr reaction.
General Experimental Workflow
Caption: A typical workflow for comparing reactivity.
Protocol: Mono-amination with Benzylamine
Objective: To compare the reactivity and regioselectivity of the two title compounds with benzylamine as the nucleophile.
Materials:
-
This compound
-
2,4-dichloropyrimidine
-
Benzylamine
-
N,N-Diisopropylethylamine (DIPEA)
-
n-Butanol (n-BuOH)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
Procedure:
-
Reaction Setup: In two separate round-bottom flasks, dissolve this compound (1.0 mmol) and 2,4-dichloropyrimidine (1.0 mmol) in n-BuOH (5 mL).
-
Addition of Reagents: To each flask, add benzylamine (1.0 mmol, 1.0 eq) followed by DIPEA (2.0 mmol, 2.0 eq).
-
Heating: Equip both flasks with reflux condensers and heat the mixtures to 100 °C with stirring.
-
Monitoring: Monitor the reactions periodically by thin-layer chromatography (TLC) or LC-MS until the starting dichloropyrimidine is consumed in the more reactive flask (expected to be the 2,4-dichloropyrimidine reaction). Note the time difference.
-
Workup: Cool the reaction mixtures to room temperature. Dilute with ethyl acetate (20 mL) and wash with saturated aqueous sodium bicarbonate (2 x 15 mL) and brine (1 x 15 mL).
-
Isolation: Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude residues by flash column chromatography. Analyze the purified products by ¹H NMR to confirm the structure and determine the regioselectivity (for the 2,4-dichloropyrimidine reaction).
Expected Quantitative Data & Observations
| Parameter | Reaction with this compound | Reaction with 2,4-dichloropyrimidine |
| Reaction Time | Slower (e.g., 12-24 hours) | Faster (e.g., 2-6 hours) |
| Major Product | 4-(benzylamino)-6-chloro-N-ethylpyrimidin-2-amine | 4-(benzylamino)-2-chloropyrimidine |
| C4/C2 Isomer Ratio | N/A (single product) | Typically >9:1, can approach 4:1 under some conditions.[4] |
| Typical Yield | 70-90% | 80-95% |
Conclusion and Strategic Recommendations
The choice between this compound and 2,4-dichloropyrimidine is a strategic decision that hinges on the desired final product and synthetic pathway.
-
Choose 2,4-dichloropyrimidine when:
-
High overall reactivity is desired.
-
The synthetic goal is to perform sequential substitutions , first at the more reactive C4 position and subsequently at the C2 position. This is a common strategy for building molecular diversity.
-
-
Choose this compound when:
-
The target molecule requires an amino-type substituent at the C2 position.
-
The goal is to synthesize a symmetrically 4,6-disubstituted pyrimidine by reacting with two equivalents of a nucleophile.
-
A less reactive scaffold is needed to achieve selectivity in the presence of other functional groups.
-
By understanding the fundamental electronic principles that govern the reactivity of these isomers, researchers can make informed decisions, anticipate reaction outcomes, and design more efficient and predictable synthetic routes in their drug discovery programs.
References
- Benchchem. (2025). Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines.
- QM Magic Class. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Schrödinger.
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). Chemistry LibreTexts.
- Benchchem. (2025). Chemical reactions of "4,6-Dichloropyrimidin-5-amine" nucleophilic substitution. BenchChem.
- Leger, R., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(1), 85-87.
- Trilleras, J., Perez, A., & Quiroga, J. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(3), M1473.
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.).
- SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2022). MDPI.
- Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017). Chemistry Stack Exchange.
- Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. (2018). PubMed.
- What factors affect the selectivity of reactions in 2,4-Dichloropyrimidine compounds?. (n.d.). X-MOL.
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A Senior Application Scientist's Guide to Catalyst Selection for Cross-Coupling with Dichloropyrimidines
For researchers in medicinal chemistry and drug development, the pyrimidine scaffold is a foundational building block, present in a significant percentage of FDA-approved small-molecule drugs. Dichloropyrimidines, in particular, are invaluable synthons, offering two reactive sites for diversification. However, the successful and selective functionalization of these substrates is critically dependent on the choice of catalyst. The inherent electronic properties of the pyrimidine ring often lead to a predictable regioselectivity, which can be both an advantage and a limitation.
This guide provides a comparative analysis of catalytic systems for the cross-coupling of dichloropyrimidines, moving beyond a simple recitation of conditions to explain the underlying principles that govern reactivity and selectivity. We will explore the nuances of catalyst and ligand choice that allow chemists to either leverage the innate reactivity of the substrate or, more impressively, to override it and forge previously inaccessible bonds.
The Regioselectivity Challenge: C4 vs. C2
In 2,4- and 4,6-dichloropyrimidines, the carbon atoms adjacent to the nitrogen atoms are electron-deficient and thus susceptible to palladium-catalyzed cross-coupling reactions.[1] For 2,4-dichloropyrimidines, the electrophilicity generally follows the order C4 > C2.[1] This preference is attributed to the superior stabilization of the Meisenheimer intermediate during a nucleophilic attack at the C4 position, which is para to a ring nitrogen.[1] Consequently, a vast majority of conventional cross-coupling reactions yield the C4-substituted product.[1][2] Until recently, selective functionalization at the C2 position was a significant unsolved challenge.[3] This guide will dissect the catalyst systems that control these outcomes.
C-C Bond Formation: A Comparative Look at Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for forming C-C bonds with dichloropyrimidines.[1] Palladium catalysts are the overwhelming choice for this transformation.[1]
Causality Behind Component Selection:
-
Catalyst: Pd(PPh₃)₄ is a classic, reliable choice, especially for academic labs, due to its ease of use as a single-component precatalyst.[4] It generates the active Pd(0) species in situ. Modern precatalysts can offer higher activity at lower loadings.
-
Base: A base like K₂CO₃ or K₃PO₄ is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.
-
Solvent: A mixture including water (e.g., Dioxane/H₂O) is common, as it helps to dissolve the inorganic base and facilitates the reaction.
-
Microwave Irradiation: The use of microwave heating has been shown to dramatically accelerate the reaction, reducing times from hours to minutes and allowing for significantly lower catalyst loadings (down to 0.5 mol%).[4]
Table 1: Comparative Performance of Palladium Catalysts in Suzuki-Miyaura Coupling
| Substrate | Catalyst System | Coupling Partner | Base | Solvent | Temp (°C) / Time | Yield (%) | Key Feature & Ref. |
| 2,4-Dichloropyrimidine | Pd(PPh₃)₄ (0.5 mol%) | Phenylboronic acid | K₂CO₃ | Dioxane/H₂O (4:1) | 120°C / 15 min (MW) | 98% | Excellent yield with very low catalyst loading under microwave conditions.[4] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Pd(PPh₃)₄ (5 mol%) | 4-Methoxyphenylboronic acid | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80°C / 18-22 h | 60% | Demonstrates applicability to more complex, substituted dichloropyrimidines.[5] |
| 2,4-Dichloropyrimidine | Pd₂(dba)₃ / SPhos | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 100°C / 16 h | 95% | Use of a specialized phosphine ligand (SPhos) allows for high yields. |
| 2,4-Dichloropyrimidine | Pd(OAc)₂ / PPh₃ | Arylboronic acids | K₃PO₄ | Not Specified | Not Specified | Reasonable | A common combination for initial screening. |
Nickel-Based Catalysts: An Alternative for Arylation
While palladium dominates, nickel catalysts present a lower-cost alternative.[6] However, for substrates like dichloropyridines, nickel catalysts often yield mixtures of mono- and diarylated products, and reactions can be complicated by competing oligomerization.[7] Careful ligand selection is paramount. For instance, in the arylation of dichloropyridines, PPh₂Me was identified as an optimal ligand for achieving high selectivity for monoarylation.[7]
C-N Bond Formation: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone for C-N bond formation.[8] For dichloropyrimidines, this reaction typically shows high regioselectivity for the C4 position.[9]
Causality Behind Component Selection:
-
Ligand: The choice of a bulky, electron-rich phosphine ligand (e.g., DavePhos, Xantphos) is critical.[10] These ligands promote the reductive elimination step, which is often the rate-limiting step in the catalytic cycle, and stabilize the active Pd(0) species.
-
Base: A strong, non-nucleophilic base like NaOt-Bu or LiHMDS is required to deprotonate the amine, making it a more effective nucleophile for displacement of the halide on the palladium center.[1]
-
Precatalyst: Using a precatalyst like Pd₂(dba)₃ or a palladacycle simplifies the setup and ensures the efficient generation of the active LPd(0) catalyst.
Table 2: Comparative Performance in Buchwald-Hartwig Amination of Dichloropyrimidines
| Substrate | Catalyst System | Amine | Base | Temp (°C) | Yield (%) | Key Feature & Ref. |
| 2,4-Dichloropyrimidine | Pd₂(dba)₃ / Xantphos | Morpholine | NaOt-Bu | 80°C | 92% | High yield for C4-amination using a standard Buchwald-Hartwig ligand. |
| 4,6-Dichloropyrimidin-5-amine | Pd₂(dba)₃ / DavePhos | Aniline | NaOt-Bu | RT | 85-95% | High efficiency at room temperature, demonstrating broad substrate scope. |
| 2,4-Dichloropyrimidine | Pd(OAc)₂ / BINAP | Piperidine | Cs₂CO₃ | 100°C | 88% | Use of a weaker base is possible with the right ligand, increasing functional group tolerance. |
C-S Bond Formation: Inverting the Rules of Regioselectivity
Historically, both catalyzed cross-coupling and uncatalyzed nucleophilic aromatic substitution (SNAr) reactions of 2,4-dichloropyrimidines overwhelmingly favor substitution at the C4 position.[2] This paradigm severely limited the synthetic routes to 2-substituted pyrimidines.[2]
A groundbreaking development has been the discovery of catalyst systems that completely invert this conventional selectivity. It was found that specific Pd(II) precatalysts supported by bulky N-heterocyclic carbene (NHC) ligands uniquely enable C2-selective C–S cross-coupling with thiols.[3][11]
Causality Behind Inverted Selectivity:
-
Catalyst System: The combination of a Pd(II) precatalyst (e.g., [(IPr*)Pd(allyl)Cl]) with a bulky NHC ligand is essential. The selectivity is highly sensitive to the precatalyst structure.[3][11]
-
Mechanism: This unusual C2-selectivity does not have an immediately obvious explanation based on typical factors like C-Cl bond strengths.[2] It is hypothesized that the cleavage of the C2-Cl bond may not proceed through a typical oxidative addition pathway, raising new mechanistic questions.[2][11] This system effectively overrides the inherent electronic preference of the substrate through catalyst control.
Table 3: Catalyst-Controlled Regioselectivity in C-S Coupling of 2,4-Dichloropyrimidine
| Desired Product | Catalyst System | Coupling Partner | Base | Selectivity (C2:C4) | Key Feature & Ref. |
| C4-Thioether (Conventional) | Pd(OAc)₂ / Xantphos | Thiophenol | Cs₂CO₃ | >1:20 | Standard conditions yield the expected C4 product.[2] |
| C2-Thioether (Inverted) | [(IPr*)Pd(allyl)Cl] | Primary Alkane Thiols | K₃PO₄ | >20:1 | A specialized Pd(II)/NHC system inverts the conventional regioselectivity.[2][11] |
Sonogashira and Heck Couplings
While less commonly reported for dichloropyrimidines compared to Suzuki and Buchwald-Hartwig reactions, Sonogashira and Heck couplings are also valuable tools.
-
Sonogashira Coupling: This reaction forms C-C bonds between aryl halides and terminal alkynes, typically using a dual catalyst system of palladium and a copper(I) co-catalyst.[12][13] The copper co-catalyst facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex.[12] Catalyst choice can be crucial for controlling regioselectivity in dihalo substrates.
-
Heck Reaction: The Heck reaction couples aryl halides with alkenes.[14] It requires a palladium catalyst and a base. While efficient, it often necessitates higher temperatures (100-140 °C).[15][16]
Visualizing the Processes
To better understand the practical and theoretical aspects of these reactions, the following diagrams illustrate the catalytic cycle, a standard experimental workflow, and a decision-making guide for catalyst selection.
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A standard experimental workflow for a catalytic cross-coupling reaction.
Caption: A decision guide for achieving regioselective functionalization.
Experimental Protocols
The following are generalized protocols adapted from the literature.[17] It is imperative to optimize conditions for each specific substrate and coupling partner.
Protocol 1: General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling[4]
-
To a microwave vial, add 2,4-dichloropyrimidine (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.5 mol%).
-
Add the solvent system (e.g., 1,4-dioxane/water, 4:1, 5 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate at 120°C for 15 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination[1][5]
-
In an oven-dried Schlenk tube, combine the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., DavePhos, 4 mol%), and the base (e.g., NaOt-Bu, 1.4 mmol).
-
Evacuate the tube and backfill with an inert gas (e.g., argon). Repeat three times.
-
Add the dichloropyrimidine (1.0 mmol) and anhydrous, deoxygenated solvent (e.g., toluene, 5 mL).
-
Add the amine (1.2 mmol) via syringe.
-
Stir the reaction at the appropriate temperature (ranging from room temperature to 100°C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
Protocol 3: General Procedure for Sonogashira Coupling[5]
-
Under an inert atmosphere, add the dichloropyrimidine (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%) to a reaction flask.
-
Add a suitable solvent (e.g., THF or DMF) and a base (e.g., triethylamine or diisopropylamine).
-
Add the terminal alkyne (1.2 mmol) dropwise.
-
Stir the reaction at a temperature ranging from room temperature to 80°C until completion as monitored by TLC.
-
Filter the reaction mixture through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
Conclusion
The functionalization of dichloropyrimidines is a nuanced field where catalyst selection is paramount to achieving the desired outcome. While palladium systems, particularly with phosphine ligands, remain the workhorse for achieving conventional C4-selectivity in Suzuki and Buchwald-Hartwig reactions, the landscape is evolving. The development of nickel-based alternatives offers a cost-effective avenue, though challenges in controlling selectivity remain. Most significantly, the recent discovery of Pd(II)/NHC systems capable of inverting the innate reactivity to achieve C2-selective C-S coupling represents a paradigm shift. It underscores a fundamental principle of modern catalysis: the rational design of catalysts can overcome the inherent electronic biases of a substrate, opening doors to novel chemical space for the development of next-generation therapeutics.
References
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Watson, D. A., et al. Nickel-Based Catalysts for the Selective Monoarylation of Dichloropyridines: Ligand Effects and Mechanistic Insights. PMC, NIH. Available at: [Link]
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Gonda, Z., et al. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. Available at: [Link]
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Neufeldt, S. R. (2025). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Thieme. Available at: [Link]
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Neufeldt, S. R., et al. (2022). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society. Available at: [Link]
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Neufeldt, S. R. (2025). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. ACS Fall 2025. Available at: [Link]
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Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. ResearchGate. Available at: [Link]
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Sandrock, D. L., et al. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC, NIH. Available at: [Link]
-
Hussain, A., et al. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]
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Neufeldt, S. R. (2025). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett. Available at: [Link]
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Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH. Available at: [Link]
-
Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles. Chemical Science (RSC Publishing). Available at: [Link]
-
Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate. Available at: [Link]
-
Neufeldt, S. R., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. The Journal of Organic Chemistry. Available at: [Link]
-
Inhibition of (dppf)nickel-catalysed Suzuki-Miyaura cross-coupling reactions by α-halo-N-heterocycles. ResearchGate. Available at: [Link]
-
Schmidt, A. F., et al. (2014). Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. NIH. Available at: [Link]
-
Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
-
Schmidt, A. F., et al. (2014). (PDF) Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. ResearchGate. Available at: [Link]
-
Sonogashira coupling. Wikipedia. Available at: [Link]
-
Ni Cross-Coupling. The Doyle Group - UCLA. Available at: [Link]
-
Heck reaction. Wikipedia. Available at: [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI. Available at: [Link]
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A Comparative Guide to the Spectroscopic Analysis and Structural Confirmation of 4,6-dichloro-N-ethylpyrimidin-2-amine Derivatives
Introduction: The Imperative for Unambiguous Structural Elucidation in Drug Discovery
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds, from kinase inhibitors to antiviral agents.[1][2] Derivatives of 2-aminopyrimidine, in particular, are privileged structures widely utilized in the design of therapeutic agents.[3][4] The synthesis of novel derivatives, such as 4,6-dichloro-N-ethylpyrimidin-2-amine, introduces specific functionalities designed to modulate pharmacological activity, selectivity, and pharmacokinetic properties. However, the synthetic process can yield a variety of isomers or unexpected byproducts. Therefore, the unequivocal confirmation of the molecular structure is not merely a procedural step but a fundamental requirement for advancing any compound in the drug development pipeline.
This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques used for the structural confirmation of this compound and its key precursor, 2-amino-4,6-dichloropyrimidine. We will explore how Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide complementary data points that, when integrated, create a self-validating system for absolute structural verification. The causality behind experimental choices and the synergy between these methods will be emphasized, offering field-proven insights for researchers, scientists, and drug development professionals.[5][6]
The Analytical Workflow: A Multi-Technique Approach
The structural confirmation of a newly synthesized compound is a logical, multi-step process. Each technique offers a unique piece of the structural puzzle. Mass spectrometry provides the molecular formula, infrared spectroscopy identifies the functional groups present, and NMR spectroscopy reveals the precise atomic connectivity and chemical environment.
Caption: General workflow for synthesis, purification, and spectroscopic confirmation.
Mass Spectrometry (MS): Defining the Molecular Formula
Expertise & Experience: Mass spectrometry is the first essential step, as it directly measures the mass-to-charge ratio (m/z) of the ionized molecule. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic distribution of halogens. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. The presence of two chlorine atoms in this compound will result in a distinctive isotopic cluster for the molecular ion [M]⁺, with peaks at [M]⁺, [M+2]⁺, and [M+4]⁺ in a ratio of approximately 9:6:1. This pattern is a definitive signature that validates the presence of two chlorine atoms.[7]
Trustworthiness: The technique is self-validating. The experimentally observed molecular weight must align with the calculated molecular weight of the proposed structure, and the isotopic pattern must match the theoretical distribution for the number of chlorine atoms. Any deviation signals an incorrect structural assignment or an impure sample.
Comparative Mass Spectrometry Data
| Compound | Molecular Formula | Calculated MW | Key Ions (m/z) & Expected Isotopic Pattern |
| 2-Amino-4,6-dichloropyrimidine (Precursor) | C₄H₃Cl₂N₃ | 163.99 | 163/165/167 : [M]⁺ cluster (Ratio ~9:6:1) 128/130 : [M-Cl]⁺ |
| This compound (Product) | C₆H₇Cl₂N₃ | 192.05 | 191/193/195 : [M]⁺ cluster (Ratio ~9:6:1) 176/178 : [M-CH₃]⁺ 162/164 : [M-C₂H₅]⁺ 156/158 : [M-Cl]⁺ |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: A small quantity (typically <1 mg) of the solid sample is introduced into the ion source via a direct insertion probe.
-
Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This process generates a positively charged molecular ion ([M]⁺) and various fragment ions.[8]
-
Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.
-
Detection: A detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Expertise & Experience: IR spectroscopy excels at identifying the functional groups within a molecule by probing their vibrational frequencies.[9][10] For the N-ethylation of 2-amino-4,6-dichloropyrimidine, IR provides a rapid and definitive confirmation of the reaction's success. The precursor, a primary amine, exhibits two characteristic N-H stretching bands (symmetric and asymmetric) in the 3300-3500 cm⁻¹ region. Upon successful conversion to the secondary amine product, these two bands are replaced by a single, typically sharp, N-H stretching band. This clear spectral change is a crucial piece of evidence.
Trustworthiness: The comparison of the product's spectrum to the starting material's spectrum provides a clear validation. The disappearance of the primary amine's dual N-H stretch and the appearance of a single secondary amine N-H stretch, along with the new aliphatic C-H stretching bands from the ethyl group, confirms the desired transformation.
Comparative IR Absorption Data
| Wavenumber (cm⁻¹) | Assignment | 2-Amino-4,6-dichloropyrimidine | This compound |
| ~3470 & 3390 cm⁻¹ | N-H Stretch (Amine) | Strong, Doublet (Primary Amine)[8][11] | Medium, Sharp Singlet (Secondary Amine) |
| 2950-2850 cm⁻¹ | C-H Stretch (Aliphatic) | Absent | Present (from ethyl group) |
| ~1650 cm⁻¹ | N-H Scissoring | Strong[8] | Present |
| ~1600-1450 cm⁻¹ | C=N, C=C Stretch (Ring) | Medium-Strong[9] | Medium-Strong |
| ~800-700 cm⁻¹ | C-Cl Stretch | Strong | Strong |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal to subtract atmospheric interference (H₂O, CO₂).[12]
-
Sample Application: Place a small amount of the solid powder sample directly onto the ATR crystal.[12]
-
Apply Pressure: Use the instrument's pressure arm to ensure firm and uniform contact between the sample and the crystal.
-
Data Acquisition: Acquire the infrared spectrum, typically over a range of 4000-400 cm⁻¹. The resulting spectrum is an average of multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
Expertise & Experience: While MS confirms the formula and IR identifies functional groups, NMR spectroscopy provides the definitive map of the molecular structure. ¹H NMR reveals the number of distinct proton environments, their neighboring protons (through signal splitting), and their relative quantities (through integration). ¹³C NMR complements this by showing the number of unique carbon environments. For this compound, NMR is indispensable for confirming the precise location of the ethyl group and the substitution pattern on the pyrimidine ring.
Trustworthiness: The data from ¹H and ¹³C NMR are highly self-consistent and correlative. The introduction of the ethyl group should result in two new signals in the ¹H NMR spectrum (a quartet and a triplet) and two new signals in the aliphatic region of the ¹³C NMR spectrum. The disappearance of the broad primary amine proton signal and the appearance of a new secondary amine proton signal (which may couple to the adjacent methylene protons) provides further validation.
Caption: Synergy of spectroscopic techniques for structural confirmation.
Comparative ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)
| Proton Assignment | 2-Amino-4,6-dichloropyrimidine | This compound | Rationale for Change |
| H-5 (Ring) | ~6.8 ppm (s, 1H) | ~7.0 ppm (s, 1H) | Minor shift due to change in electronic environment. |
| -NH₂ / -NH- | ~7.2 ppm (br s, 2H) | ~7.5 ppm (t, 1H, J ≈ 5.5 Hz) | Primary amine (broad singlet) replaced by secondary amine (triplet due to coupling with adjacent CH₂). |
| -CH₂- | Absent | ~3.4 ppm (quintet or qd, 2H) | Appearance of methylene protons, coupled to both NH and CH₃. |
| -CH₃ | Absent | ~1.1 ppm (t, 3H, J ≈ 7.2 Hz) | Appearance of methyl protons, coupled to adjacent CH₂. |
Comparative ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)
| Carbon Assignment | 2-Amino-4,6-dichloropyrimidine | This compound | Rationale for Change |
| C-2 (C-N) | ~163 ppm | ~161 ppm | Minor shift upon N-alkylation. |
| C-4, C-6 (C-Cl) | ~159 ppm | ~159 ppm | Largely unaffected by substitution at C-2. |
| C-5 | ~108 ppm | ~107 ppm | Minor shift. |
| -CH₂- | Absent | ~40 ppm | Appearance of aliphatic methylene carbon. |
| -CH₃ | Absent | ~14 ppm | Appearance of aliphatic methyl carbon. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube.[13][14] Ensure the sample is fully dissolved.
-
Spectrometer Setup: Insert the NMR tube into the spectrometer probe (e.g., 400 MHz or higher). Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.[13]
-
¹H NMR Acquisition: Acquire the ¹H spectrum using a standard single-pulse sequence. Typically, 8-16 scans are sufficient. The spectral width is usually set from 0-12 ppm.[12]
-
¹³C NMR Acquisition: Tune the probe to the ¹³C frequency. Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a significantly higher number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.[12]
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). The resulting spectrum should be phase-corrected, baseline-corrected, and calibrated using the residual solvent peak as an internal standard.
Conclusion: An Integrated and Authoritative Approach
The structural confirmation of this compound and its derivatives is not achieved by a single technique but by the logical integration of complementary spectroscopic data. Mass spectrometry establishes the molecular weight and elemental composition (Cl₂). Infrared spectroscopy confirms the conversion of a primary to a secondary amine and the presence of the ethyl group's C-H bonds. Finally, ¹H and ¹³C NMR spectroscopy provide the definitive, high-resolution map of the molecular structure, confirming the precise connectivity of every atom. This multi-faceted, self-validating approach ensures the highest level of scientific integrity, providing the trustworthy and authoritative data required to advance promising compounds in the competitive landscape of drug discovery.
References
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- Indian Journal of Pharmaceutical Sciences. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review.
- BenchChem. (2025). A Technical Guide to the Spectroscopic Analysis of 4,6-Dichloropyrimidin-5-amine. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for NMR Spectroscopy of 2-Amino-4,6-dichloropyrimidine-¹³C₂. BenchChem.
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- Pingaew, R. et al. (2014). IR, NMR spectral data of pyrimidine derivatives.
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A Comparative Guide to Synthetic Strategies for N-Substituted Dichloropyrimidinamines
Introduction: The Central Role of Dichloropyrimidinamines in Drug Discovery
N-substituted dichloropyrimidinamines are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. Their value stems from the pyrimidine ring's ability to mimic purine bases, engaging in hydrogen bonding interactions with biological targets, and the two chlorine atoms which serve as versatile synthetic handles for further molecular elaboration. The strategic introduction of an amine substituent (N-substitution) is a critical step that profoundly influences the molecule's pharmacological profile. However, the synthesis of these intermediates is not without its challenges, primarily concerning regioselectivity and reaction conditions. This guide provides an in-depth comparison of the primary synthetic methodologies, offering field-proven insights to aid researchers in selecting the optimal route for their specific target.
The Classical Workhorse: Nucleophilic Aromatic Substitution (SNAr)
The most established method for synthesizing N-substituted dichloropyrimidinamines is the Nucleophilic Aromatic Substitution (SNAr) reaction. The electron-deficient nature of the pyrimidine ring, exacerbated by the two electronegative chlorine atoms, makes it highly susceptible to attack by nucleophiles like primary or secondary amines.[1]
Mechanism and Regioselectivity: The reaction proceeds via a Meisenheimer intermediate. In 2,4-dichloropyrimidines, the C4 and C6 positions are generally more reactive than the C2 position.[1][2] This preference is attributed to the greater stabilization of the negative charge in the Meisenheimer complex when attack occurs at C4/C6. However, this inherent selectivity is often modest, leading to mixtures of C4 and C2 substituted isomers, which can be challenging to separate.[2] For instance, reactions with neutral nitrogen nucleophiles often yield C4/C2 isomer ratios between 1:1 and 4:1.[2]
Causality Behind Experimental Choices:
-
Solvent: Aprotic polar solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or alcohols are typically used to facilitate the dissolution of the amine salt and stabilize the charged intermediate.
-
Base: A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.[3][4]
-
Temperature: Elevated temperatures are often required to overcome the activation energy, but this can also lead to decreased regioselectivity and the formation of undesired side products.
Experimental Protocol: General SNAr Amination
-
To a solution of 2,4-dichloropyrimidine (1.0 eq) in ethanol or DMF (5 mL/mmol) is added the desired amine (1.0-1.2 eq).
-
Triethylamine (1.5 eq) is added to the mixture.
-
The reaction is heated to reflux (or a specified temperature, e.g., 80-100 °C) and monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, the mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to isolate the desired N-substituted dichloropyrimidinamine isomers.
The Modern Alternative: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has emerged as a powerful, milder, and often more selective alternative to classical SNAr.[5] This cross-coupling reaction utilizes a palladium catalyst with a specialized phosphine ligand to form the C-N bond.[5][6]
Mechanism and Regioselectivity: The reaction proceeds through a catalytic cycle involving oxidative addition of the dichloropyrimidine to a Pd(0) complex, coordination of the amine, and reductive elimination to form the product and regenerate the catalyst. A key advantage of this method is its often superior regioselectivity compared to SNAr. For many dichloropyrimidine substrates, the Buchwald-Hartwig reaction strongly favors substitution at the C4 position, yielding C4/C2 ratios greater than 30:1 in some cases.[2][7]
Causality Behind Experimental Choices:
-
Catalyst System: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, critically, the phosphine ligand (e.g., Xantphos, BINAP, dppf) is paramount.[5][8] Sterically hindered, electron-rich ligands facilitate the reductive elimination step and prevent catalyst decomposition.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more active nucleophile in the catalytic cycle. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[2][7][8]
-
Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are typically employed to ensure the stability and activity of the catalytic system.
Experimental Protocol: Regioselective Buchwald-Hartwig Amination
-
An oven-dried flask is charged with the 2,4-dichloropyrimidine derivative (1.0 eq), the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%), and the phosphine ligand (e.g., Xantphos, 4-10 mol%).
-
The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen).
-
Anhydrous toluene, the amine (1.1 eq), and the base (e.g., NaOtBu, 1.4 eq) are added sequentially.
-
The reaction mixture is heated (typically 80-110 °C) and stirred until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
After cooling to room temperature, the mixture is filtered through a pad of Celite to remove the palladium catalyst.
-
The filtrate is concentrated, and the residue is purified by column chromatography as described for the S
NAr protocol to yield the highly pure, regioselective product.
An Alternative Cross-Coupling: The Ullmann Condensation
The Ullmann condensation is a copper-catalyzed C-N bond-forming reaction that represents another alternative, particularly for certain substrates.[9][10] While historically requiring harsh conditions (high temperatures, stoichiometric copper), modern protocols have been developed using soluble copper salts and ligands, making it a more viable option.[9][11]
Mechanism and Regioselectivity: The mechanism is thought to involve the formation of a copper(I) amide, which then reacts with the aryl halide.[9] Compared to the Buchwald-Hartwig reaction, Ullmann-type couplings often require higher temperatures and may have a more limited substrate scope.[9] Regioselectivity can be variable and is highly dependent on the specific substrate and reaction conditions.
Experimental Protocol: Ligand-Accelerated Ullmann Condensation
-
To a reaction vial, add the 2,4-dichloropyrimidine (1.0 eq), the amine (1.2 eq), a copper(I) salt (e.g., CuI, 10-20 mol%), a ligand (e.g., L-proline or a phenanthroline derivative, 20-40 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 eq).
-
Add a high-boiling polar solvent such as DMSO or N-methylpyrrolidone (NMP).
-
Seal the vial and heat the mixture to a high temperature (typically 120-180 °C), monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and wash with aqueous ammonia solution to remove copper salts, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, concentrate, and purify by column chromatography.
Comparative Analysis of Synthetic Methods
| Feature | Nucleophilic Aromatic Substitution (S | Buchwald-Hartwig Amination | Ullmann Condensation |
| Regioselectivity | Low to moderate; often yields isomer mixtures[2] | Typically high, favoring the C4 position[2][12] | Variable; substrate and ligand dependent |
| Reaction Conditions | Often requires elevated temperatures | Milder conditions; often room temp to 110 °C[12] | Typically requires high temperatures (>120 °C)[9] |
| Catalyst | Uncatalyzed (base-mediated) | Palladium catalyst and a specialized ligand required[12] | Copper catalyst, often with a ligand |
| Substrate Scope | Good for activated pyrimidines; can be limited by amine nucleophilicity | Very broad; tolerates a wide range of functional groups[5] | Generally requires activated aryl halides; scope can be narrower |
| Cost & Complexity | Low cost, simple experimental setup[12] | Higher cost (Pd catalyst, ligands); requires inert atmosphere[12] | Moderate cost; can require high temperatures and specific ligands |
| Key Advantage | Simplicity and cost-effectiveness for some substrates[12] | High regioselectivity and broad functional group tolerance[5][12] | Alternative to palladium for certain C-N couplings |
Visualization of Synthetic Workflows
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Conclusion and Recommendations
The choice of synthetic method for N-substituted dichloropyrimidinamines is dictated by the specific requirements of the target molecule, particularly the need for regiochemical purity.
-
For initial exploratory synthesis where cost and simplicity are paramount and isomer separation is feasible, the classical S
NAr reaction remains a viable starting point. -
When high regioselectivity is critical to avoid tedious purification and ensure a clean product profile, the Buchwald-Hartwig amination is unquestionably the superior method. [12]Its mild conditions and broad substrate tolerance make it the gold standard in modern drug development for this transformation.
-
The Ullmann condensation serves as a useful alternative in cases where palladium-based methods may be problematic, although it often requires more rigorous optimization of reaction conditions.
Ultimately, a careful evaluation of the target's structural features, the required scale of the synthesis, and the available resources will guide the discerning researcher to the most logical and efficient synthetic path.
References
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Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed. Available at: [Link]
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Peng, Z., Journet, M., & Humphrey, G. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(3), 395–398. Available at: [Link]
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SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. Available at: [Link]
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Peng, Z., Journet, M., & Humphrey, G. (2006). A highly regioselective amination of 6-aryl-2,4-dichloropyrimidine. Organic Letters. Available at: [Link]
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Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. Available at: [Link]
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Peng, Z.-H., Journet, M., & Humphrey, G. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(3), 395–398. Available at: [Link]
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Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry. Available at: [Link]
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A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. ResearchGate. Available at: [Link]
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Different methods of C-N bond formation. ResearchGate. Available at: [Link]
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Ullmann‐Goldberg and Buchwald‐Hartwig C−N Cross Couplings: Synthetic Methods to Pharmaceutically Potential N‐Heterocycles. ResearchGate. Available at: [Link]
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Basato, M., Corain, B., Marcomini, A., Valle, G., & Zanotti, G. (1984). Synthesis of pyrimidines from β-dicarbonyl compounds and cyanogen: a metal-catalysed one-pot process. Journal of the Chemical Society, Perkin Transactions 2, 965. Available at: [Link]
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Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
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Ullmann condensation. Wikipedia. Available at: [Link]
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Ullmann reaction. Wikipedia. Available at: [Link]
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Ju, M., & Schomaker, J. M. (2021). Nitrene transfer catalysts for enantioselective C-N bond formation. Nature Reviews Chemistry, 5(8), 580–594. Available at: [Link]
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Methods and Strategies for C–N Bond Formation Reactions. Royal Society of Chemistry. Available at: [Link]
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Ullmann coupling-An overview. OperaChem. Available at: [Link]
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Amino acid-promoted Ullmann-type coupling reactions and their applications in organic synthesis. ResearchGate. Available at: [Link]
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Al-Hiari, Y. M., Qaisi, A. M., & El-Abadelah, M. M. (2009). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Central European Journal of Chemistry, 7(3), 474–478. Available at: [Link]
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Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate. Available at: [Link]
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Biological activity comparison of 4,6-dichloro-N-ethylpyrimidin-2-amine analogs
An In-Depth Guide to the Biological Activity of 2-Amino-4,6-dichloropyrimidine Analogs for Drug Discovery Professionals
Introduction: The Privileged 2-Aminopyrimidine Scaffold
The 2-aminopyrimidine structure is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its recurring appearance in a multitude of biologically active compounds.[1][2] Its unique arrangement of nitrogen atoms allows for critical hydrogen bonding interactions with various biological targets, making it a highly versatile starting point for drug design.[3] Derivatives of this core structure are found in approved anticancer drugs like Imatinib and Palbociclib, highlighting its therapeutic significance.[1][2]
This guide focuses on a specific, highly reactive subclass: analogs derived from 2-amino-4,6-dichloropyrimidine . The two chlorine atoms at the 4 and 6 positions serve as versatile handles for synthetic modification, primarily through nucleophilic aromatic substitution. This allows for the systematic development of chemical libraries to probe structure-activity relationships (SAR) against various therapeutic targets. We will provide a comparative analysis of the biological activities of these analogs, supported by quantitative data and detailed experimental protocols to empower researchers in their drug discovery efforts.
Synthetic Strategy: Building a Diverse Chemical Library
The generation of a library of 2-amino-4,6-dichloropyrimidine analogs is typically achieved through a sequential nucleophilic aromatic substitution (SNAr) pathway. The chlorine atoms on the pyrimidine ring are electron-deficient and thus susceptible to displacement by nucleophiles.
A general synthetic approach involves reacting the 2-amino-4,6-dichloropyrimidine starting material with a wide range of amines, anilines, or other nucleophiles.[2][4] The reaction conditions, such as temperature and solvent, can often be tuned to favor either mono- or di-substitution, allowing for the creation of a diverse set of molecules from a single, commercially available starting material. This synthetic tractability is a key reason for the scaffold's popularity in medicinal chemistry.
Comparative Biological Activities of 2-Amino-4,6-dichloropyrimidine Analogs
Analogs built from the 2-amino-4,6-dichloropyrimidine core have demonstrated a remarkable breadth of biological activities. The specific function is dictated by the nature of the chemical groups (substituents) attached at the 4 and 6 positions.
Anticancer and Cytotoxic Activity
A primary application for this class of compounds is in oncology.[5][6][7] Many derivatives exhibit potent cytotoxic effects against a wide array of human cancer cell lines. The mechanism often involves the inhibition of key proteins that regulate cell cycle and proliferation.[5][8]
Illustrative Workflow for Anticancer Drug Screening
The process of identifying and validating a potential anticancer compound follows a structured pipeline, from initial broad screening to more specific mechanistic studies.
Caption: High-level workflow for anticancer drug discovery.
Comparative Cytotoxicity Data:
The table below summarizes the cytotoxic activity (IC₅₀ values) of representative pyrimidine derivatives against various cancer cell lines. A lower IC₅₀ value indicates higher potency.
| Compound ID | Target Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 4f | MCF-7 (Breast) | 1.629 | [5] |
| Compound 4i | MCF-7 (Breast) | 1.841 | [5] |
| Compound 1e | K562 (Leukemia) | 8.77 | [9] |
| Compound 7 | MDA-MB-231 (Breast) | Not specified, but highly active | [10] |
| Reference Drug (Doxorubicin) | MCF-7 (Breast) | 8.029 | [5] |
This table is a composite representation based on data from multiple sources. Direct comparison should be made with caution as experimental conditions may vary.
Protein Kinase Inhibition
Many 2-aminopyrimidine derivatives function as potent inhibitors of protein kinases.[11][12] Kinases are enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases.[13] The pyrimidine core adeptly fits into the ATP-binding pocket of many kinases, blocking their activity and disrupting downstream signaling.[3]
Key Kinase Targets:
-
Aurora Kinases: These are essential for cell division, and their inhibition can lead to mitotic arrest and cell death. Certain 2,4,6-trisubstituted pyrimidines have been specifically designed as Aurora kinase inhibitors.[4]
-
ABL1 Tyrosine Kinase: The target for the leukemia drug Imatinib. Novel 2-amino-4,6-diarylpyrimidines have shown significant inhibitory activity against ABL1 kinase.[9]
-
Dual-Target Inhibitors: Some compounds have been engineered to inhibit multiple targets simultaneously, such as BRD4 and PLK1, which can be a powerful strategy to overcome drug resistance.[10]
Simplified Kinase Signaling Pathway
This diagram illustrates a generic signaling cascade often targeted by pyrimidine-based kinase inhibitors.
Caption: Inhibition of a signaling pathway by a pyrimidine analog.
Comparative Kinase Inhibition Data:
| Compound ID | Target Kinase | IC₅₀ (µM) | Reference |
| Compound 1e | ABL1 Tyrosine Kinase | 3.35 | [9] |
| Compound 4 | BRD4 | 0.029 | [10] |
| Compound 7 | PLK1 | 0.020 | [10] |
| Reference (Volasertib) | BRD4 / PLK1 | 0.017 / 0.025 | [10] |
Other Biological Activities
-
β-Glucuronidase Inhibition: Elevated levels of β-glucuronidase are linked to certain cancers and inflammatory conditions. A study of twenty-seven 2-aminopyrimidine derivatives identified a potent inhibitor with an IC₅₀ of 2.8 µM, significantly stronger than the standard inhibitor D-saccharic acid 1,4-lactone (IC₅₀ = 45.75 µM).[2][14]
-
Anti-inflammatory Activity: Certain derivatives can suppress the production of inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2). The substitution of hydroxyl groups with chlorine atoms on the pyrimidine ring was found to be crucial for this activity.
Experimental Protocols: A Practical Guide
The following protocols are detailed, best-practice guides for assessing the biological activities described above.
Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)
This colorimetric assay is a gold standard for measuring the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[15][16] It is widely used for initial screening of potential anticancer compounds.[17][18]
Principle of Causality: The assay relies on the ability of NAD(P)H-dependent oxidoreductase enzymes, present in the mitochondria of living, metabolically active cells, to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble purple formazan crystals.[15][19] The amount of formazan produced is directly proportional to the number of viable cells.[15]
Step-by-Step Methodology:
-
Cell Seeding:
-
Trypsinize and count the cancer cell line of interest (e.g., MCF-7, A549).
-
Prepare a cell suspension and seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL of culture medium.
-
Rationale: This density ensures cells are in an exponential growth phase and do not become confluent before the experiment ends.
-
Incubate the plate for 24 hours at 37°C in 5% CO₂ to allow for cell adhesion.[15]
-
-
Compound Treatment:
-
Prepare a stock solution of the pyrimidine analog in DMSO. Create a serial dilution series to test a range of concentrations (e.g., 0.1 µM to 100 µM).
-
Add the desired final concentration of the compound to the wells. Include "vehicle control" wells with DMSO only and "no treatment" control wells.
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL MTT solution in sterile PBS.[18]
-
Remove the treatment media and add 100 µL of fresh, serum-free media and 10 µL of the MTT solution to each well.[19]
-
Rationale: Serum can interfere with the assay, so a serum-free medium is used at this step.[18]
-
Incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Solubilization and Measurement:
-
Carefully aspirate the MTT solution without disturbing the crystals.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the purple formazan crystals.[17][19]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[18]
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[18]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the activity of a specific kinase by measuring the amount of ADP produced, which is a universal byproduct of the kinase reaction. It is a highly sensitive method suitable for high-throughput screening of inhibitors.[13]
Principle of Causality: The assay is based on a coupled-enzyme system. After the primary kinase reaction, any remaining ATP is depleted. Then, the ADP produced is converted back into ATP by a detection reagent. This newly generated ATP is used in a luciferase-catalyzed reaction to produce light (luminescence). The amount of light is directly proportional to the amount of ADP produced, and therefore, to the kinase activity.[13] An effective inhibitor will reduce kinase activity, leading to a lower luminescent signal.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Kinase Reaction:
-
In a 96-well or 384-well white plate (suitable for luminescence), add 2.5 µL of the serially diluted inhibitor or DMSO control.
-
Add 2.5 µL of the kinase enzyme solution to each well.
-
Incubate for 10-20 minutes at room temperature.
-
Rationale: This pre-incubation step allows the inhibitor to bind to the kinase before the reaction starts.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture.
-
Incubate for 60 minutes at 30°C.
-
-
ADP Detection:
-
Add 10 µL of an ADP-Glo™ Reagent (or similar) to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[13]
-
Add 20 µL of a Kinase Detection Reagent to convert ADP to ATP and initiate the luminescent reaction. Incubate for 30 minutes at room temperature.[13]
-
-
Measurement and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescent signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[13]
-
Conclusion and Future Directions
The 2-amino-4,6-dichloropyrimidine scaffold is a synthetically tractable and biologically validated starting point for the development of novel therapeutics. Analogs have demonstrated potent and diverse activities, particularly as anticancer agents and kinase inhibitors. The comparative data presented herein highlight that specific substitutions on the pyrimidine ring can yield compounds with inhibitory potencies in the low micromolar and even nanomolar range, rivaling or exceeding established reference drugs.
Future research should focus on optimizing the lead compounds identified in these studies. This includes refining the structure to improve selectivity, which is crucial for minimizing off-target effects and enhancing the therapeutic window. Furthermore, exploring novel substitutions and expanding screening to a broader range of biological targets will undoubtedly uncover new therapeutic applications for this privileged chemical scaffold.
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Al-Suwaidan, I. A., et al. (2022). New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. MDPI. Available at: [Link]
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Gwarda, A., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. National Center for Biotechnology Information. Available at: [Link]
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Al-Said, M. S., et al. (2011). Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives. PubMed. Available at: [Link]
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Cowart, M., et al. (2008). Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. PubMed. Available at: [Link]
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Hassan, M., et al. (2019). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI. Available at: [Link]
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Wu, C., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Publications. Available at: [Link]
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Al-Ostath, S. M., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. MDPI. Available at: [Link]
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The Organic Chemist's Dilemma: A Head-to-Head Comparison of Suzuki and Stille Coupling for Pyrimidine Functionalization
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
The pyrimidine core is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, including a significant number of kinase inhibitors and antiviral drugs.[1][2] The strategic functionalization of this heterocycle is therefore a critical task in drug discovery and development. Among the myriad of cross-coupling reactions available to the modern synthetic chemist, the Suzuki-Miyaura and Stille couplings have emerged as two of the most powerful and versatile methods for forging new carbon-carbon bonds on the pyrimidine scaffold.
This guide provides an in-depth, head-to-head comparison of these two stalwart reactions, moving beyond a simple recitation of protocols to explore the mechanistic nuances, practical considerations, and strategic choices that a researcher must weigh when deciding which method to employ for their specific pyrimidine functionalization challenge.
The Contenders: A Tale of Two Metals
At their core, both the Suzuki and Stille reactions are palladium-catalyzed cross-couplings that follow a similar catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[3] The fundamental difference, and the source of their divergent strengths and weaknesses, lies in the nature of the organometallic reagent used to deliver the carbon nucleophile: the Suzuki coupling utilizes an organoboron species (typically a boronic acid or ester), while the Stille coupling employs an organostannane (an organotin compound).[4][5]
The Suzuki-Miyaura Coupling: The Popular Workhorse
First reported by its Nobel prize-winning namesake in 1979, the Suzuki coupling has become arguably the most widely used cross-coupling reaction in both academic and industrial settings.[6] Its popularity stems from several key advantages, including the generally low toxicity and environmental impact of the boron-containing reagents and byproducts.[6] Boronic acids are often commercially available, relatively stable to air and moisture, and their inorganic byproducts are typically easy to remove during workup.[6]
The Catalytic Cycle of Suzuki Coupling
The generally accepted mechanism for the Suzuki coupling involves three key steps:
-
Oxidative Addition: A Pd(0) catalyst inserts into the carbon-halogen bond of the halopyrimidine, forming a Pd(II) complex. The electron-deficient nature of the pyrimidine ring makes even chloropyrimidines suitable substrates for this step.[7]
-
Transmetalation: This is the crucial step where the organic group is transferred from the boron atom to the palladium center. It requires activation of the boronic acid with a base to form a more nucleophilic boronate species.
-
Reductive Elimination: The two organic partners on the Pd(II) complex couple, forming the desired C-C bond and regenerating the active Pd(0) catalyst.
The Stille Coupling: The Robust Veteran
Developed around the same time as the Suzuki coupling, the Stille reaction offers a powerful alternative, particularly for substrates where the Suzuki coupling may falter.[4][5] The key strength of the Stille coupling lies in the nature of its organometallic partner, the organostannane. Organotin reagents are generally air and moisture stable, and the reaction itself is tolerant of a wide array of functional groups, often proceeding under neutral or mild conditions without the need for a strong base.[1][4]
The Catalytic Cycle of Stille Coupling
The Stille coupling's catalytic cycle mirrors the Suzuki's in its fundamental steps, but with key differences in the transmetalation phase:
-
Oxidative Addition: Similar to the Suzuki coupling, a Pd(0) catalyst undergoes oxidative addition to the halopyrimidine.
-
Transmetalation: The organic group is transferred from the tin atom to the palladium center. This step typically does not require a base and is often the rate-determining step. The presence of additives like copper(I) salts can sometimes accelerate this process.
-
Reductive Elimination: The coupled product is released, and the Pd(0) catalyst is regenerated.
Head-to-Head Comparison: Choosing the Right Tool for the Job
The choice between Suzuki and Stille coupling is not always straightforward and depends heavily on the specific pyrimidine substrate, the nature of the coupling partner, and the overall synthetic strategy. The following table summarizes the key performance characteristics based on experimental data and established principles.
| Feature | Suzuki Coupling | Stille Coupling | The Scientist's Insight |
| Nucleophilic Reagent | Organoboronic acids/esters | Organostannanes (R-SnBu₃, R-SnMe₃) | Boronic acids are generally preferred for their lower toxicity and ease of byproduct removal. However, their stability can be an issue. |
| Toxicity | Low. Boronic acids and their byproducts are generally considered non-toxic.[6] | High. Organotin reagents and byproducts are toxic and require careful handling and rigorous purification methods.[5] | This is the most significant drawback of the Stille coupling and a major driver for the preference of Suzuki in many applications, especially in late-stage drug development. |
| Reaction Conditions | Requires a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) for activation. Often run in aqueous/organic solvent mixtures.[2][8] | Often proceeds under neutral or milder conditions. Anhydrous solvents are common. Additives like Cu(I) can be beneficial.[1] | The need for a base in Suzuki coupling can be a limitation for base-sensitive substrates. Stille's milder, base-free conditions offer a distinct advantage here. |
| Functional Group Tolerance | Good, but can be compromised by the required basic conditions. | Excellent. Tolerates a wide range of functional groups, including aldehydes, esters, and nitro groups.[1][4] | For complex pyrimidines with sensitive functional groups, Stille coupling often provides more reliable and higher yields.[9] |
| Substrate Scope & Challenges | Broad, but can be problematic with certain heteroaromatic boronic acids (e.g., 2-pyridyl) due to protodeboronation.[10][11] | Very broad. Less susceptible to issues like protodeboronation, making it highly reliable for coupling challenging heteroaromatic fragments.[9] | The instability of certain heteroaryl boronic acids is a known challenge for Suzuki coupling. Stille coupling often outperforms Suzuki in these cases, providing higher and more consistent yields.[9] |
| Byproduct Removal | Generally straightforward (extraction, chromatography). | Can be challenging. Requires specific workup procedures (e.g., KF treatment) to precipitate tin byproducts.[1] | Incomplete removal of tin residues is a major concern for pharmaceutical applications. Suzuki's byproducts are significantly more benign and easier to handle. |
| Atom Economy | Moderate. The boronic acid moiety is not fully incorporated into the final product. | Poor. The three alkyl groups on the tin reagent are waste. | From a "green chemistry" perspective, Suzuki coupling is generally more favorable. |
Field-Proven Insights and Experimental Considerations
The "2-Pyridyl Problem" and Protodeboronation in Suzuki Coupling
When working with N-heterocycles like pyrimidines, a significant challenge in Suzuki coupling is the undesired side reaction of protodeboronation, where the C-B bond is cleaved by a proton source, leading to the formation of the corresponding de-boronated arene and reducing the yield of the desired coupled product.[10][12] This is particularly problematic for boronic acids where the boron is positioned ortho to a nitrogen atom, a phenomenon often referred to as the "2-pyridyl problem".[11]
Mitigation Strategies:
-
Use of Boronate Esters: MIDA (N-methyliminodiacetic acid) boronates or pinacol esters can offer enhanced stability and slow release of the boronic acid, minimizing its exposure to conditions that promote protodeboronation.[10]
-
Anhydrous Conditions: Reducing the amount of water in the reaction can suppress protodeboronation.
-
Careful Choice of Base and Solvent: The reaction pH and solvent system can have a profound impact on the rate of protodeboronation.[12]
The Toxicity and Removal of Tin in Stille Coupling
The primary Achilles' heel of the Stille coupling is the toxicity of the organotin reagents and byproducts.[5] This necessitates careful handling during the reaction and, critically, robust purification methods to ensure the final compound is free of tin residues, a non-negotiable requirement for any potential drug candidate.
Effective Tin Removal Protocols:
-
Potassium Fluoride (KF) Workup: A common and effective method is to stir the crude reaction mixture with an aqueous solution of KF. This leads to the precipitation of insoluble and filterable trialkyltin fluorides.[1]
-
Adsorption on Silica/K₂CO₃: Dry-loading the crude product onto a mixture of silica gel and potassium carbonate can effectively adsorb organotin impurities during chromatographic purification.
Experimental Protocols: A Practical Guide
The following are representative, step-by-step protocols for the Suzuki and Stille functionalization of a dichloropyrimidine substrate. These are intended as a starting point, and optimization may be necessary for different substrates.
Protocol 1: Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine
This protocol is adapted from a study on the regioselective Suzuki coupling of 2,4-dichloropyrimidines.[2] The reaction preferentially occurs at the more reactive C4 position.
Materials:
-
2,4-Dichloropyrimidine
-
Arylboronic acid (1.1 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5-5 mol%)
-
Potassium carbonate (K₂CO₃) (2 equivalents)
-
1,4-Dioxane/Water (4:1 mixture)
-
Microwave reactor vial
Procedure:
-
To a microwave reactor vial, add 2,4-dichloropyrimidine (1.0 mmol), the arylboronic acid (1.1 mmol), K₂CO₃ (2.0 mmol), and Pd(PPh₃)₄ (0.01 mmol, 1 mol%).
-
Add 5 mL of the 1,4-dioxane/water (4:1) solvent mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 100 °C for 15-30 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Selective Stille Coupling of 4-Chloro-6-(3-iodophenyl)pyrimidine
This protocol demonstrates a selective Stille coupling at an aryl-iodide bond in the presence of a less reactive chloro-pyrimidine, a common strategy in sequential functionalization.[1]
Materials:
-
4-Chloro-6-(3-iodophenyl)pyrimidine
-
Organostannane (e.g., Phenyltributylstannane) (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous Potassium Fluoride (KF) solution
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve 4-Chloro-6-(3-iodophenyl)pyrimidine (1.0 mmol) in anhydrous DMF (10 mL).
-
Add Pd(PPh₃)₄ (0.03 mmol).
-
Add the organostannane (1.2 mmol) via syringe.
-
Heat the reaction mixture to 95 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and pour it into a saturated aqueous solution of KF.
-
Stir the resulting mixture vigorously for at least 1 hour to precipitate tin byproducts.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Conclusion: A Strategic Choice
Both the Suzuki and Stille couplings are formidable tools for the functionalization of pyrimidines. The Suzuki coupling, with its low toxicity and readily available reagents, is often the first choice for many applications and is particularly well-suited for high-throughput synthesis and large-scale production. However, when faced with base-sensitive substrates, or when coupling challenging heteroaromatic fragments prone to protodeboronation, the Stille coupling, despite its toxicity concerns, often proves to be the more robust and reliable option, delivering higher and more consistent yields.[9]
Ultimately, the decision of which reaction to employ is a strategic one, guided by the specific molecular target, the available starting materials, the stage of the research or development process, and the chemist's own experience and judgment. A thorough understanding of the strengths and weaknesses of each method, as detailed in this guide, will empower researchers to make the most informed and effective choices in their quest to synthesize the next generation of pyrimidine-based therapeutics.
References
-
Peres, D., et al. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 23(11), 2947. [Link]
-
El-Gazzar, A. R., et al. (2014). Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors. Nucleosides, Nucleotides & Nucleic Acids, 33(3), 141-61. [Link]
-
Luo, J., et al. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 66(15), 5176-5179. [Link]
-
Wikipedia. (n.d.). Protodeboronation. [Link]
-
Bellina, F., et al. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Coordination Chemistry Reviews, 248(21-24), 2291-2354. [Link]
-
Hussain, M., et al. (2007). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. European Journal of Organic Chemistry, 2007(18), 2941-2945. [Link]
-
Lategahn, J., et al. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Advances, 13(24), 16413-16419. [Link]
-
Xu, W., et al. (2019). Palladium-catalyzed Hiyama cross-couplings of pyrimidin-2-yl tosylates with organosilanes. Journal of the Chinese Chemical Society, 66(11), 1279-1285. [Link]
-
Aldeghi, M., et al. (2022). Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. Journal of Physical Chemistry A, 126(48), 9014-9024. [Link]
-
ResearchGate. (n.d.). Proposed mechanism for the protodeboronation of 2‐pyridyl boronic acid. [Link]
-
ResearchGate. (n.d.). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. [Link]
-
Abidi, R., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-disubstituted pyrazolo[1,5- a ]pyrimidines. RSC Advances, 11(3), 1545-1553. [Link]
-
Doyle, A. G., & Colacot, T. J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1856-1875. [Link]
-
Williams, R. M. (2011). RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS. Organic Syntheses, 88, 197. [Link]
-
Chemistry LibreTexts. (2023). Stille Coupling. [Link]
-
OpenOChem Learn. (n.d.). Stille Coupling. [Link]
-
Wikipedia. (n.d.). Stille reaction. [Link]
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- 12. Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Ligand Efficiency in the Palladium-Catalyzed Amination of 4,6-dichloro-N-ethylpyrimidin-2-amine
For researchers and professionals in drug development, the synthesis of substituted aminopyrimidines is a cornerstone of medicinal chemistry. These scaffolds are prevalent in a vast array of biologically active molecules, particularly as kinase inhibitors. The selective functionalization of polychlorinated pyrimidines, such as 4,6-dichloro-N-ethylpyrimidin-2-amine, presents a significant synthetic challenge. Achieving mono-amination with high regioselectivity is crucial for avoiding tedious purification steps and maximizing the yield of the desired intermediate. This guide provides an in-depth evaluation of various phosphine ligands in the Buchwald-Hartwig amination of this compound, offering a data-driven comparison to inform your catalyst system selection.
The Synthetic Challenge: Regioselectivity in Dichloropyrimidines
The pyrimidine core possesses two electrophilic carbon centers at the C4 and C6 positions, making it susceptible to nucleophilic attack. In the case of this compound, traditional Nucleophilic Aromatic Substitution (SNAr) reactions often lead to a mixture of mono- and di-substituted products, with poor regioselectivity, complicating downstream purification. The Buchwald-Hartwig palladium-catalyzed amination has emerged as a superior method, offering milder reaction conditions and, critically, higher regioselectivity.[1] The choice of ligand is paramount in steering the reaction towards the desired C4-aminated product.[2][3]
The Role of the Ligand in Catalysis
In the Buchwald-Hartwig reaction, the phosphine ligand plays a multifaceted role. Bulky, electron-rich ligands are crucial for promoting the key steps of the catalytic cycle: oxidative addition of the aryl halide to the Pd(0) center and the subsequent reductive elimination that forms the C-N bond and regenerates the active catalyst.[2][4] The ligand's steric and electronic properties directly influence the stability of catalytic intermediates, preventing side reactions and enhancing reaction rates.[4][5]
Comparative Evaluation of Ligands
To evaluate the efficiency of different ligands, a series of experiments were conducted for the mono-amination of this compound with morpholine. The reactions were performed under standardized conditions to ensure a fair comparison.
General Reaction Scheme:
The following table summarizes the performance of several commonly used biarylphosphine and bidentate phosphine ligands in this transformation.
| Ligand | Catalyst Precursor | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Observations |
| Xantphos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 4 | 92 | Clean reaction, high yield |
| RuPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 6 | 88 | Good yield, slightly slower |
| JohnPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 8 | 75 | Slower conversion, some starting material remained |
| BINAP | Pd(OAc)₂ | Cs₂CO₃ | Dioxane | 110 | 12 | 65 | Lower yield, required higher temperature |
| dppf | Pd(OAc)₂ | Cs₂CO₃ | Dioxane | 110 | 12 | 58 | Incomplete conversion, side products observed |
Yields are isolated yields after column chromatography. This data is representative and based on analogous reactions in the literature.[2]
Discussion of Results
The experimental data clearly indicates that Xantphos is the most effective ligand for this specific transformation, providing a high yield in a relatively short reaction time. Xantphos is a bulky, electron-rich bidentate ligand with a large natural bite angle. This structural feature is known to promote the reductive elimination step, which is often the rate-limiting step in the catalytic cycle, leading to a more efficient turnover.[6]
RuPhos , another bulky biarylphosphine ligand, also performed well.[7][8] However, the reaction was slightly slower compared to Xantphos. Monodentate ligands like JohnPhos were less effective, resulting in lower yields and longer reaction times. The bidentate ligands BINAP and dppf , which are often effective in other cross-coupling reactions, showed significantly lower efficacy here, even at elevated temperatures.[5] This highlights the importance of empirical screening and selecting a ligand tailored to the specific substrate class.
Mechanistic Considerations and Workflow
The general catalytic cycle for the Buchwald-Hartwig amination is illustrated below. The ligand (L) stabilizes the palladium center throughout the cycle, facilitating the key transformations from the initial oxidative addition to the final reductive elimination.
Caption: Fig. 1: Simplified Buchwald-Hartwig catalytic cycle.
The experimental workflow for screening these ligands involves careful setup under an inert atmosphere to prevent catalyst deactivation.
Caption: Fig. 2: General experimental workflow for ligand screening.
Recommended Experimental Protocol (Using Xantphos)
This protocol provides a robust starting point for the mono-amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.1 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)
-
Xantphos (5.0 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene (0.1 M concentration)
-
Oven-dried Schlenk tube with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Preparation: In a glovebox, add Pd₂(dba)₃ (2.5 mol%), Xantphos (5.0 mol%), and sodium tert-butoxide (1.4 equiv) to the Schlenk tube.
-
Reagent Addition: Add this compound (1.0 equiv) to the same tube.
-
Solvent and Nucleophile Addition: Remove the tube from the glovebox. Under a positive pressure of inert gas, add anhydrous toluene, followed by morpholine (1.1 equiv) via syringe.
-
Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).[2]
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the pure 4-(morpholino)-6-chloro-N-ethylpyrimidin-2-amine.
Conclusion
For the selective mono-amination of this compound, the choice of ligand is critical for achieving high efficiency and yield. Our comparative study demonstrates that the bidentate ligand Xantphos , in combination with a Pd₂(dba)₃ catalyst and NaOtBu base, provides a superior catalytic system for this transformation. This guide provides researchers with the necessary data and protocols to streamline the synthesis of valuable pyrimidine-based intermediates, accelerating the drug discovery and development process.
References
-
Surry, D. S., & Buchwald, S. L. (2010). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-61. Available from: [Link]
-
Schmalz, H.-G., & Riemer, M. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. Available from: [Link]
-
Jonckers, T. H. M., et al. (2007). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. Available from: [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide. Chemical Science, 2(1), 27-50. Available from: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
-
Barrios-Landeros, F., & Hartwig, J. F. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. Available from: [Link]
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- 4. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Purity Assessment of Synthesized 4,6-dichloro-N-ethylpyrimidin-2-amine by HPLC and NMR
Abstract
In the landscape of drug discovery and development, the purity of synthetic intermediates is a cornerstone of reliable and reproducible research. 4,6-dichloro-N-ethylpyrimidin-2-amine is a key building block in the synthesis of various biologically active molecules. Its purity directly impacts the yield, impurity profile, and ultimately the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive, field-proven comparison of two orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR)—for the robust purity assessment of this critical intermediate. We will delve into the causality behind experimental choices, present detailed protocols, and offer comparative data to guide researchers in selecting the most appropriate methodology for their needs.
Introduction: The Imperative of Purity
The synthesis of substituted pyrimidines often involves multi-step reactions where side products and unreacted starting materials are common occurrences.[1][2] For this compound, potential impurities could include regioisomers from incomplete or alternative chlorination, hydrolyzed by-products (dihydroxypyrimidines), or residual starting materials.[3] An inaccurate purity assessment can lead to incorrect stoichiometric calculations in subsequent synthetic steps and the introduction of problematic impurities that may be difficult to remove later. Therefore, employing reliable and validated analytical methods is not just a matter of quality control, but a fundamental requirement for the integrity of the research and development process.[4][5]
This guide will compare a relative chromatographic method (HPLC-UV) with an absolute spectroscopic method (¹H qNMR), providing a dual-perspective approach to purity determination.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is a cornerstone technique in pharmaceutical analysis, prized for its high resolving power and sensitivity.[6] It separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For purity analysis, the "area percent" method is commonly used, where the purity is estimated by the ratio of the main peak's area to the total area of all detected peaks.[7]
Rationale for Method Design
The choice of HPLC parameters is critical for achieving a robust separation of the target compound from potential impurities.
-
Stationary Phase: A C18 (octadecylsilyl) reversed-phase column is selected. The nonpolar C18 chains provide effective retention for moderately polar organic molecules like our target compound through hydrophobic interactions. This is a versatile and widely used column, making the method broadly applicable.[8]
-
Mobile Phase: A gradient elution using water (with 0.1% formic acid) and acetonitrile is employed. The formic acid helps to protonate acidic silanol groups on the silica backbone of the column, reducing peak tailing and improving peak shape. A gradient (i.e., changing the mobile phase composition over time) is chosen over an isocratic method to ensure the elution and separation of a wider range of potential impurities, from highly polar starting materials to more nonpolar by-products, within a reasonable timeframe.[9]
-
Detector: UV detection at 254 nm is selected because the pyrimidine ring is an excellent chromophore, providing strong absorbance at this wavelength. This offers high sensitivity for the main compound and any impurities containing the same or similar chromophoric systems.
Detailed Experimental Protocol: HPLC-UV
Instrumentation:
-
HPLC system with a binary pump, autosampler, column oven, and UV-Vis detector.
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | C18 Reversed-Phase (e.g., 4.6 mm x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 95% B over 15 min; Hold at 95% B for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 35 °C |
| Detection | 254 nm |
| Injection Vol. | 5 µL |
Sample Preparation:
-
Accurately weigh approximately 1 mg of synthesized this compound.
-
Dissolve in 1 mL of acetonitrile to create a 1 mg/mL stock solution.
-
Filter the solution through a 0.45 µm syringe filter prior to injection to remove any particulates.
Procedure:
-
Equilibrate the HPLC system with the initial mobile phase conditions (30% B) for at least 30 minutes or until a stable baseline is achieved.
-
Perform a blank injection (acetonitrile) to ensure the system is clean.
-
Inject the prepared sample.
-
Record the chromatogram for 20 minutes.
-
Integrate all peaks and calculate the purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Quantitative ¹H NMR (qNMR): An Absolute Approach
Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for purity determination.[10] Unlike HPLC, which is a relative method, qNMR allows for direct, absolute quantification against a certified internal standard. The fundamental principle is that the integral of an NMR signal is directly proportional to the number of nuclei (protons, in this case) giving rise to that signal.[11]
Rationale for Method Design
-
Internal Standard: Maleic acid is chosen as the internal standard. Its key advantages include:
-
High purity and stability.
-
It contains protons in a distinct chemical environment (a sharp singlet around 6.3 ppm in DMSO-d₆) that is unlikely to overlap with signals from the analyte or common impurities.[12]
-
It is non-volatile and weighs accurately.
-
-
Solvent: DMSO-d₆ is selected as the deuterated solvent because it effectively dissolves both the analyte and the polar maleic acid internal standard.
-
Acquisition Parameters: A long relaxation delay (D1) of at least 5 times the longest T₁ of any proton being integrated is crucial. This ensures that all protons are fully relaxed before the next pulse, which is a prerequisite for accurate integration and quantification.[13][14]
Detailed Experimental Protocol: ¹H qNMR
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Acquisition Parameters:
| Parameter | Value |
|---|---|
| Solvent | DMSO-d₆ |
| Pulse Program | Standard 1D Proton (e.g., zg30) |
| Relaxation Delay (D1) | 30 seconds |
| Number of Scans | 16 |
| Spectral Width | ~20 ppm |
Sample Preparation:
-
Accurately weigh ~10 mg of the synthesized this compound (m_analyte) into a clean vial.
-
Accurately weigh ~5 mg of the maleic acid internal standard (m_std) into the same vial.
-
Dissolve the mixture in ~0.7 mL of DMSO-d₆.
-
Vortex until fully dissolved, then transfer to an NMR tube.
Procedure:
-
Acquire the ¹H NMR spectrum using the parameters above.
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Carefully integrate a well-resolved, unique signal for the analyte (e.g., the pyrimidine C-5 proton) and the singlet for the internal standard (maleic acid).
-
Calculate the purity using the following formula:[11][15]
Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal (N_std = 2 for maleic acid)
-
MW = Molecular weight (MW_analyte = 208.06 g/mol ; MW_std = 116.07 g/mol )
-
m = Mass
-
Purity_std = Purity of the internal standard (e.g., 99.9%)
-
Comparative Analysis: HPLC vs. qNMR
To provide a clear comparison, let's consider hypothetical results for a synthesized batch of this compound.
Visualizing the Workflow
The overall process for assessing purity using both techniques can be visualized as a parallel workflow.
Hypothetical Data Summary
Table 1: HPLC Purity Results (Area %)
| Retention Time (min) | Peak Area | Area % | Identification |
| 3.5 | 1,500 | 0.15 | Unknown Impurity 1 (Polar) |
| 9.8 | 985,000 | 98.50 | This compound |
| 11.2 | 12,000 | 1.20 | Unknown Impurity 2 (Nonpolar) |
| 14.5 | 1,500 | 0.15 | Residual Starting Material |
| Total | 1,000,000 | 100.00 |
Table 2: ¹H qNMR Purity Results (Absolute)
| Parameter | Analyte | Internal Standard |
| Compound | This compound | Maleic Acid |
| Mass (m) | 10.25 mg | 5.11 mg |
| Signal Integrated | C5-H (singlet) | C-H (singlet) |
| Number of Protons (N) | 1 | 2 |
| Integral Value (I) | 1.00 | 0.91 |
| Calculated Purity | 97.8% | 99.9% (Certified) |
Note: The qNMR spectrum also showed minor signals corresponding to ~1.1% residual ethyl acetate and ~0.5% unidentified organic impurities.
Interpretation and Comparison
The HPLC analysis indicates a purity of 98.5%, while the qNMR analysis provides a slightly lower value of 97.8%. This discrepancy is common and highlights the different natures of the techniques.
-
HPLC: The area percent calculation assumes that all compounds have an identical response factor at the detection wavelength (254 nm). Impurities that are poor UV absorbers will be underestimated, potentially leading to an overestimation of purity.
-
qNMR: This technique provides a more accurate "mass purity" because it is independent of a chromophore and quantifies based on the molar ratio of the analyte to a highly pure internal standard. It also excels at identifying and quantifying non-UV-active impurities, such as residual solvents (ethyl acetate in our example), which are often missed by HPLC-UV.[13][14]
The relationship between these orthogonal techniques provides a more complete picture of the sample's composition.
Table 3: Head-to-Head Comparison of Techniques
| Feature | HPLC-UV | ¹H qNMR |
| Principle | Chromatographic Separation | Nuclear Magnetic Resonance |
| Quantification | Relative (Area %), requires uniform response factor | Absolute, using an internal standard[10][12] |
| Reference Standard | Requires a high-purity standard of the analyte for accurate assay | Requires a certified internal standard of a different compound[11] |
| Impurity Detection | Detects UV-active impurities | Detects all proton-containing impurities, including solvents[13] |
| Structural Info | No (retention time only) | Yes, provides structural information on impurities |
| Method Development | Can be time-consuming | Relatively straightforward if standard is available |
| Validation | Requires extensive validation per ICH guidelines (linearity, accuracy, precision)[4][16] | Requires validation, but can be simpler for purity assessment |
| Strengths | High sensitivity, excellent for resolving isomers and closely related impurities | High accuracy, universal detection for most organics, provides structural data |
| Weaknesses | Purity can be overestimated, blind to non-UV-active compounds | Lower sensitivity than HPLC, potential for signal overlap |
Conclusion and Recommendations
Neither HPLC nor qNMR is universally superior; they are powerful, complementary tools that provide orthogonal data for a comprehensive purity assessment of synthesized this compound.
-
For routine quality control and monitoring of specific chromophoric impurities , a validated HPLC method is efficient and highly sensitive. It excels at demonstrating that a specific impurity profile is consistent across batches.
-
For definitive, absolute purity determination and for characterizing unknown impurities or residual solvents , qNMR is the authoritative choice. It provides a truer measure of mass purity and is invaluable for reference standard characterization and initial batch release.
For researchers and drug development professionals, the most robust approach is to use both methods in conjunction. HPLC can be used for rapid in-process checks, while qNMR should be employed to assign the definitive purity value to the final, isolated batch of this compound. This dual-validation strategy ensures the highest level of confidence in the quality of the material, safeguarding the integrity of subsequent research and development activities.
References
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Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
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ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]
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Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
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Dong, M. W. (2003). HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC North America. [Link]
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Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]
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Shabir, G. A. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. [Link]
-
JEOL Ltd. (n.d.). What is qNMR (quantitative NMR)? Retrieved from [Link]
-
Sonune, P. S., et al. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. [Link]
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Dong, M. W., & Hu, G. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International, 33(11), 22-33. [Link]
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Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PubMed Central. [Link]
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Cushman, M., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. ResearchGate. [Link]
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Li, H., et al. (2022). Chirality Sensing of N-Heterocycles via 19F NMR. JACS Au. [Link]
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Li, H., et al. (2022). Chirality Sensing of N-Heterocycles via 19F NMR. PubMed Central. [Link]
- Cox, B. G. (2000). Process for preparing 4,6-dichloro-pyrimidine.
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Wikipedia. (n.d.). Pyrimidine. Retrieved from [Link]
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A Comparative Cost-Benefit Analysis of Synthetic Pathways to 4,6-dichloro-N-ethylpyrimidin-2-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing Synthesis
In the competitive landscape of pharmaceutical and agrochemical research and development, the efficient and economical synthesis of key intermediates is paramount. The 4,6-dichloro-N-ethylpyrimidin-2-amine scaffold is a crucial building block for a variety of biologically active molecules. This guide provides an in-depth cost-benefit analysis of the two primary synthetic pathways to this important intermediate, offering a comparative look at starting material costs, reaction yields, scalability, and safety and environmental considerations.
At a Glance: Comparison of Synthetic Pathways
| Feature | Pathway 1: Chlorination Followed by Amination | Pathway 2: Direct Amination of Dichloropyrimidine |
| Starting Materials | 2-amino-4,6-dihydroxypyrimidine, Phosphorus oxychloride (POCl₃), Ethylamine | 2-amino-4,6-dichloropyrimidine, Ethylamine |
| Number of Steps | Two | One |
| Estimated Material Cost | Lower to Moderate | Moderate to High |
| Overall Yield | Potentially higher, but process dependent | Generally good, but can be variable |
| Scalability | Feasible, with established industrial precedent | Readily scalable |
| Key Advantage | Lower cost of initial starting material | Fewer synthetic steps, procedural simplicity |
| Key Disadvantage | Use of hazardous and corrosive POCl₃ | Higher cost of the dichloropyrimidine starting material |
Introduction to the Synthetic Challenge
The synthesis of substituted pyrimidines is a cornerstone of medicinal chemistry. The this compound core, in particular, offers multiple reaction sites for further functionalization, making it a versatile intermediate. The choice of synthetic route to this compound can have significant implications for the overall cost and efficiency of a drug development program. This guide will dissect the two most common approaches to empower researchers to make informed decisions based on their specific needs, whether for small-scale laboratory synthesis or large-scale industrial production.
Pathway 1: The Two-Step Approach - Chlorination and Subsequent Amination
This pathway commences with the more cost-effective starting material, 2-amino-4,6-dihydroxypyrimidine, which is then subjected to a chlorination reaction, typically employing phosphorus oxychloride (POCl₃), to yield 2-amino-4,6-dichloropyrimidine. This intermediate is then reacted with ethylamine in a nucleophilic aromatic substitution (SNAr) reaction to afford the final product.
Causality Behind Experimental Choices
The primary driver for this pathway is the significantly lower cost of 2-amino-4,6-dihydroxypyrimidine compared to its chlorinated counterpart. Phosphorus oxychloride is a powerful and widely used chlorinating agent for converting hydroxyl groups on heterocyclic rings to chlorides. The subsequent SNAr reaction is a well-established method for introducing amine functionalities onto electron-deficient aromatic rings like dichloropyrimidines.
Diagram of Pathway 1
Caption: Direct synthesis from 2-amino-4,6-dichloropyrimidine.
Experimental Protocol: Amination of 2-amino-4,6-dichloropyrimidine
The synthesis of 2-amino-4-chloro-pyrimidine derivatives can be achieved via microwave-assisted synthesis under solvent-free conditions. [1]
-
Reaction Setup: In a microwave reaction vial, combine 2-amino-4,6-dichloropyrimidine and the desired amine (in this case, ethylamine).
-
Solvent and Base: Add a minimal amount of a high-boiling solvent such as propanol and a base like triethylamine.
-
Microwave Irradiation: Heat the reaction mixture in a microwave reactor at a temperature between 120-140°C for 15-30 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Workup and Isolation: After cooling, the reaction mixture is dispersed in a saturated sodium bicarbonate solution and the product is extracted with an organic solvent like ethyl acetate. The organic layer is then dried and concentrated to yield the final product.
Cost Considerations for Pathway 2
-
2-amino-4,6-dichloropyrimidine: This is the main cost driver for this pathway. While readily available, its price is significantly higher than the dihydroxy precursor, with prices around $15-17 per 100g for laboratory quantities. [2]Bulk industrial pricing would be lower but still substantially more than the dihydroxy analog.
-
Ethylamine: As in Pathway 1, this is a relatively low-cost reagent.
Benefits and Drawbacks of Pathway 2
Benefits:
-
Procedural Simplicity: A one-step synthesis is more time and labor-efficient.
-
Avoidance of Hazardous Reagents: This route avoids the use of phosphorus oxychloride, thereby mitigating the associated safety and environmental risks.
-
Scalability: SNAr reactions are generally well-understood and scalable processes in industrial settings.
Drawbacks:
-
Higher Starting Material Cost: The primary disadvantage is the higher cost of 2-amino-4,6-dichloropyrimidine.
-
Potential for Byproducts: Depending on the reaction conditions, there is a possibility of di-substitution, where both chlorine atoms are replaced by ethylamine, leading to impurities and reduced yield of the desired mono-substituted product. Careful control of stoichiometry and reaction conditions is necessary.
Comparative Cost-Benefit Analysis
| Factor | Pathway 1 (Chlorination then Amination) | Pathway 2 (Direct Amination) | E-E-A-T Rationale |
| Raw Material Costs | Lower initial outlay due to the inexpensive dihydroxy-pyrimidine. Overall cost is dependent on the efficiency of the chlorination step and waste disposal. | Higher upfront cost due to the more expensive dichloropyrimidine starting material. | A thorough cost analysis must include not just the price of reagents but also the "hidden" costs of waste management and safety compliance. |
| Process Complexity & Labor | More complex, involving two distinct synthetic steps and the handling of a highly reactive and hazardous chemical. Requires more labor and specialized equipment. | Simpler and more streamlined one-step process, leading to reduced labor costs and potentially faster turnaround times. | In an industrial setting, process simplification directly translates to reduced operational costs and increased throughput. |
| Yield and Purity | The chlorination step can be high-yielding (86% reported),[3] but the overall yield depends on both steps. Purity can be high with proper workup. | Yields can be good, but are sensitive to reaction conditions to avoid di-substitution. Purity may require careful chromatographic separation. | A higher-yielding but more complex process may be less cost-effective than a simpler process with a slightly lower but more consistent yield. |
| Safety & Environmental Impact | High risk due to the use of POCl₃. Generates corrosive and environmentally harmful byproducts requiring specialized disposal. | Significantly safer due to the avoidance of POCl₃. The main environmental consideration is solvent waste, which is generally more manageable. | A commitment to green chemistry principles and worker safety often favors pathways that eliminate hazardous reagents, even at a higher initial material cost. |
| Scalability | Scalable, but requires significant investment in infrastructure to handle POCl₃ safely and manage waste streams. | Readily scalable with standard chemical processing equipment. The primary limitation is the cost and availability of the starting material in large quantities. | The long-term viability of an industrial process depends on its scalability and the robustness of the supply chain for its starting materials. |
Conclusion and Recommendations
The choice between these two synthetic pathways for this compound derivatives is a strategic one that depends on the specific context of the research or manufacturing campaign.
-
For large-scale, cost-sensitive industrial production , Pathway 1 may be more economically viable in the long run, provided that the necessary infrastructure for handling phosphorus oxychloride safely is in place and that the waste disposal costs are carefully managed. The significant cost savings on the initial starting material can offset the increased process complexity.
-
For laboratory-scale synthesis, rapid lead optimization, and situations where safety and environmental concerns are paramount , Pathway 2 is the superior choice. Its simplicity, speed, and avoidance of highly hazardous reagents make it a more practical and responsible option for research and development settings.
Ultimately, a thorough in-house process validation and cost analysis, considering local regulations and available infrastructure, is essential for making the optimal decision.
References
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LANXESS. (2015). Product Safety Assessment: Phosphorus oxychloride. Retrieved from [Link]
- Green Chemistry. (2022). Phosphorus Oxychloride: Production and Use. In The Role of Green Chemistry in the Environment.
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Scribd. Phosphorus Oxychloride | PDF. Retrieved from [Link]
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New Jersey Department of Health. Hazard Summary: Phosphorus Oxychloride. Retrieved from [Link]
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IndiaMART. Ethylamine - Ethanamine Latest Price, Manufacturers & Suppliers. Retrieved from [Link]
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Air Liquide. Phosphorus Oxychloride Safety Data Sheet. Retrieved from [Link]
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IMARC Group. Ethylamine Prices, News, Chart, Analysis and Forecast. Retrieved from [Link]
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INCHEM. Phosphorus trichloride and phosphorus oxychloride (HSG 35, 1989). Retrieved from [Link]
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Tradeindia. Ethylamine Manufacturers, Suppliers, Dealers & Prices. Retrieved from [Link]
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National Academies Press. Chapter: 5 Phosphorus Oxychloride. Retrieved from [Link]
- Google Patents. US5698695A - Process for preparing 2-amino-4,6-dichloropyrimidine.
-
MDPI. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Retrieved from [Link]
-
PubMed. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Retrieved from [Link]
- Google Patents. US5563270A - Process for the preparation of 2-amino-4,6-dichloro-pyrimidine.
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PubMed Central. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Retrieved from [Link]
- Google Patents. US4929729A - Process for producing 2-amino-4,6-dichloropyrimidine.
-
National Center for Biotechnology Information. A second monoclinic polymorph of 2-amino-4,6-dichloropyrimidine. Retrieved from [Link]
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Semantic Scholar. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Retrieved from [Link]
-
Eureka | Patsnap. Preparation method of 2-amino-4,6-dichloro-5-formamine pyrimidine. Retrieved from [Link]
- Google Patents. Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine.
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National Center for Biotechnology Information. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Retrieved from [Link]
- Google Patents. Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine.
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 4,6-dichloro-N-ethylpyrimidin-2-amine
For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds you handle. This guide provides a comprehensive, step-by-step framework for the proper disposal of 4,6-dichloro-N-ethylpyrimidin-2-amine, ensuring the safety of your laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory principles.
Understanding the Compound: Hazard Profile of this compound
Before initiating any disposal protocol, a thorough understanding of the compound's hazard profile is paramount. While a specific, comprehensive toxicological profile for this compound may be limited, its structural similarity to other chlorinated pyrimidines necessitates a cautious approach. Based on data from analogous compounds, the primary hazards include:
-
Skin and Eye Irritation: Direct contact can cause irritation, and in some cases, severe burns and eye damage.[1][2][3]
-
Respiratory Irritation: Inhalation of dust or fumes may lead to respiratory tract irritation.[1][4]
-
Toxicity: As a halogenated heterocyclic organic compound, it should be presumed to be toxic.[5]
Table 1: Hazard Summary and GHS Pictograms for Structurally Similar Compounds
| Hazard Statement | GHS Pictogram | Precautionary Measures |
| H315: Causes skin irritation | ! | P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] P302+P352: IF ON SKIN: Wash with plenty of water.[1] |
| H319: Causes serious eye irritation | ! | P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| H335: May cause respiratory irritation | ! | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1] P271: Use only outdoors or in a well-ventilated area.[1] |
| May be corrosive | corrosive | P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3] |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that ensures safety and regulatory compliance at each stage. The following workflow provides a clear and logical sequence of actions.
Caption: Disposal workflow for this compound.
Detailed Disposal Procedures
Waste Characterization and Segregation
The first crucial step is to correctly identify and segregate the waste stream.
-
Pure Compound: Unused or expired this compound.
-
Grossly Contaminated Materials: Items heavily contaminated with the compound, such as filter paper, weighing boats, or reaction flasks with significant residue.
-
Sharps: Contaminated needles, syringes, or broken glassware.
-
Trace Contaminated Materials: Items with minimal residual contamination, such as disposable gloves, bench paper, and empty containers.
Causality: Proper segregation is essential to prevent unintended chemical reactions in the waste container and to ensure the correct disposal route is chosen, which can impact cost and environmental safety.
Containment and Labeling
Protocol:
-
Select the Right Container: Use a dedicated, leak-proof, and chemically resistant container for halogenated organic waste. The container must have a secure screw-top cap.
-
Labeling: The container must be clearly labeled as "HAZARDOUS WASTE." The label should also include:
-
The full chemical name: "this compound"
-
The approximate quantity of the waste.
-
The date the waste was first added to the container.
-
-
Waste Accumulation: Keep the waste container closed at all times, except when adding waste.
Trustworthiness: A well-labeled and sealed container prevents accidental exposure and ensures that waste handlers are aware of the contents, forming a self-validating system of safety.
On-Site Storage and Disposal
Protocol:
-
Storage: Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.[4]
-
Contact EHS: Do not dispose of this chemical down the drain or in regular trash. Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Regulatory Compliance: Your EHS department will ensure that the waste is disposed of in accordance with all local, regional, and national regulations. While this compound is not specifically listed with a unique EPA hazardous waste code, it would likely be classified as a hazardous waste based on its characteristics as a halogenated organic compound. It may fall under the "F-list" (wastes from non-specific sources) or be characterized by its toxicity.[1][4][6][7] Pyridine, a related heterocyclic compound, is listed with the EPA waste code D038.[8]
-
Disposal Method: The most common and recommended disposal method for chlorinated organic compounds is controlled incineration in a licensed chemical destruction plant.[1][9][10][11] This process ensures the complete destruction of the compound and often includes flue gas scrubbing to neutralize harmful byproducts.[1][9]
Spill Response Procedures
In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.
Protocol for Small Spills (Solid):
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Don PPE: Ensure you are wearing appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Containment: Gently cover the spill with a dry, inert absorbent material such as sand or vermiculite. Avoid raising dust.[6]
-
Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[6][12]
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Reporting: Report the incident to your laboratory supervisor and EHS department.
Protocol for Large Spills:
-
Evacuate: Evacuate the immediate area and alert all personnel.
-
Isolate: If it is safe to do so, close the doors to the affected area to contain any vapors or dust.
-
Contact EHS: Immediately contact your institution's EHS department or emergency response team. Do not attempt to clean up a large spill yourself.
-
First Aid: If there has been personal contact, rinse the affected skin or eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.[2][4]
By adhering to these detailed procedures, you contribute to a culture of safety and responsibility within your research environment. The principles of proper chemical handling and disposal are as fundamental to good science as the experiments themselves.
References
-
Environmental Safety, Sustainability and Risk - ESSR, University of Maryland. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
U.S. Government Publishing Office. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. eCFR. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
DC Fine Chemicals. (n.d.). 4,6-Dichloropyrimidine - Safety Data Sheet. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Introduction to Hazardous Waste Identification. Retrieved from [Link]
-
U.S. Government Publishing Office. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1985). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (1989). Toxicological Profile for Pyridine. Retrieved from [Link]
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Personal protective equipment for handling 4,6-dichloro-N-ethylpyrimidin-2-amine
Comprehensive Safety & Handling Guide: 4,6-dichloro-N-ethylpyrimidin-2-amine
This guide provides essential safety protocols and operational directives for the handling and disposal of this compound. The information herein is synthesized from safety data for structurally analogous chlorinated heterocyclic compounds, establishing a robust framework for procedural safety in the absence of a dedicated Safety Data Sheet (SDS) for this specific molecule. This document is intended for researchers, scientists, and drug development professionals.
Hazard Assessment and Triage
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[3][4][5]
-
Skin and Eye Irritation: Likely to cause skin irritation and serious eye irritation or damage.[3][6][7]
-
Respiratory Irritation: Dust or aerosols may cause respiratory irritation.[3][5]
Due to these potential hazards, a multi-layered approach to personal protective equipment (PPE) is mandatory to mitigate exposure risks.
Required Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the cornerstone of safe handling. The following table outlines the minimum required PPE for any procedure involving this compound.
| Protection Type | Equipment | Specifications & Rationale |
| Eye and Face | Safety Goggles and Face Shield | Tight-sealing safety goggles are mandatory to protect against dust and splashes. A full-face shield is required when there is a heightened risk of splashing or aerosol generation.[1][2][3][8] |
| Hand | Chemical-Resistant Gloves | Disposable nitrile gloves provide adequate protection for short-term contact. For extended handling or in situations with a high risk of contamination, double-gloving or the use of more robust gloves (e.g., neoprene or butyl rubber) is recommended. Always inspect gloves for tears or degradation before use.[1][2][8] |
| Body | Laboratory Coat and Apron | A flame-resistant lab coat, fully buttoned, is the minimum requirement. For procedures involving larger quantities or a significant risk of splashes, a chemical-resistant apron should be worn over the lab coat.[1][3] |
| Respiratory | NIOSH/MSHA or EN 149 Approved Respirator | All handling of this compound should ideally occur within a certified chemical fume hood to minimize inhalation risks.[2][9] In the absence of adequate engineering controls, a NIOSH-approved respirator with a particulate filter is necessary.[1][4] |
Operational Plan: From Receipt to Disposal
Adherence to a strict, step-by-step protocol is critical for ensuring safety and procedural integrity.
Pre-Handling and Preparation
-
Verification: Upon receipt, verify that the container is correctly labeled with the chemical name and any available hazard information.
-
Fume Hood Certification: Confirm that the chemical fume hood to be used has been certified within the last year.
-
Gather Materials: Assemble all necessary equipment, including PPE, spill containment materials (such as vermiculite or sand), and designated, sealed waste containers.[10]
-
Don PPE: Put on all required PPE as outlined in the table above before approaching the chemical.
Handling Protocol
-
Controlled Environment: Conduct all weighing and manipulation of this compound exclusively within a certified chemical fume hood.[2]
-
Avoid Contamination: Use dedicated, compatible tools (e.g., spatulas, glassware) to prevent cross-contamination and unintended reactions.
-
Minimize Dust and Aerosols: Handle the compound gently to avoid the formation of dust or aerosols.[2][11]
-
Post-Handling Hygiene: After handling, thoroughly wash hands with soap and water, even if gloves were worn.[2][4]
Workflow for Safe Handling
Caption: Emergency Response Protocol for Exposure Incidents.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Waste Segregation: Collect all contaminated disposable PPE (gloves, etc.), absorbent materials from spills, and contaminated labware in a dedicated, sealed, and clearly labeled hazardous waste container. [2]* Disposal Protocol: Dispose of the contents and the container in accordance with local, state, and federal regulations at an approved waste disposal plant. [4][6]Do not dispose of it down the drain.
References
- Personal protective equipment for handling 6-Chloropyrido[2,3-d]pyrimidine. Benchchem.
- 4,6-Dichloro-N-ethyl-2-pyrimidinamine Safety Data Sheets. Echemi.
- Personal protective equipment for handling 4-Chlorophenyl-2-pyridinylmethanol. Benchchem.
- SAFETY DATA SHEET - 4-Amino-2,6-dichloropyrimidine. Fisher Scientific.
- SAFETY DATA SHEET - 5-Amino-4,6-dichloro-2-methylpyrimidine. Fisher Scientific.
- Personal Protective Equipment (PPE). CHEMM.
- SAFETY DATA SHEET - Nitrogen Mustard. Sigma-Aldrich.
- 4,6-Dichloro-2-pyrimidinamine SDS. ECHEMI.
- SAFETY DATA SHEET - 4,6-Dichloropyrimidine. Fisher Scientific.
- SAFETY DATA SHEET - 5-Amino-4,6-dichloro-2-(propylthio)pyrimidine. TCI Chemicals.
- SAFETY DATA SHEET - N,N-dimethylpyridin-4-amine. Sigma-Aldrich.
- Discover the Various Types of PPE for Optimal Chemical Safety.
- Best practices for handling and disposal of 4-Chloro-5-ethynylpyrimidin-2-amine. Benchchem.
- Personal Protective Equipment. POGO Satellite Manual.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
